1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIROLLNTVLAPGP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56723-84-3 | |
| Record name | 3,5-DIMETHOXY-BETA-NITROSTYRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene from 3,5-dimethoxybenzaldehyde
An In-depth Technical Guide to the Synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Introduction: The Strategic Value of a Versatile Intermediate
In the landscape of organic synthesis, the strategic construction of molecular scaffolds is paramount. This compound, a substituted β-nitrostyrene, represents a highly valuable and versatile intermediate for drug development and materials science professionals. The power of this molecule lies in the synthetic potential of the conjugated nitroalkene moiety. This functional group is a potent Michael acceptor and can be readily transformed into a variety of other critical functionalities, including amines, ketones, and oximes, making it a gateway to a diverse range of more complex molecular targets.
This guide provides a comprehensive overview of the synthesis of this compound from 3,5-dimethoxybenzaldehyde. The core of this transformation is the Henry reaction, a classic carbon-carbon bond-forming reaction, followed by in-situ dehydration.[1] We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical process parameters that ensure a successful and high-yielding synthesis.
Reaction Mechanism: A Tale of Condensation and Elimination
The synthesis proceeds via a two-stage sequence within a single pot: a base-catalyzed nitroaldol (Henry) reaction followed by dehydration to yield the final conjugated system.[2][3]
Stage 1: The Henry (Nitroaldol) Reaction
The Henry reaction is the nucleophilic addition of a nitroalkane to a carbonyl compound, analogous to the well-known aldol reaction.[1][4]
-
Deprotonation and Nitronate Formation : The reaction is initiated by a base, which abstracts an acidic α-proton from nitromethane. The pKa of these protons is approximately 10-17, making them accessible to moderately basic catalysts.[1][2] This deprotonation generates a resonance-stabilized nitronate anion, a potent carbon-based nucleophile.[2][4]
-
Nucleophilic Attack : The nitronate anion attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. This step forms a new carbon-carbon bond and creates a tetrahedral β-nitro alkoxide intermediate.[2][5]
-
Protonation : The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base catalyst, to yield a β-nitro alcohol.[1][4]
Stage 2: Dehydration to the Nitroalkene
For aromatic aldehydes like 3,5-dimethoxybenzaldehyde, the intermediate β-nitro alcohol is often prone to elimination of water.[3][5] This dehydration step is thermodynamically driven by the formation of a highly stable, conjugated π-system that extends across the benzene ring, the vinyl group, and the nitro group. The reaction conditions, particularly elevated temperatures, facilitate this elimination, directly yielding the desired this compound.
Workflow Visualization
Caption: Reaction workflow for the synthesis of this compound.
Quantitative Data and Reagent Summary
The following table outlines the stoichiometry for a representative laboratory-scale synthesis. Molar equivalents are based on the limiting reagent, 3,5-dimethoxybenzaldehyde.
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 1.0 | 30.1 | 5.00 g |
| Nitromethane | CH₃NO₂ | 61.04 | 1.2 | 36.1 | 2.20 g (1.94 mL) |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.5 | 15.0 | 1.16 g |
| Methanol (Solvent) | CH₄O | 32.04 | - | - | 20 mL |
Detailed Experimental Protocol
Objective: To synthesize this compound via a Henry condensation-dehydration reaction.
Materials:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 3,5-dimethoxybenzaldehyde (5.00 g, 30.1 mmol), methanol (20 mL), nitromethane (2.20 g, 36.1 mmol), and ammonium acetate (1.16 g, 15.0 mmol).
-
Reaction: The mixture is stirred and heated to reflux (approximately 65-70°C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).
-
Crystallization: Upon completion, the heating is removed, and the reaction flask is cooled to room temperature and then placed in an ice bath for 30-60 minutes to facilitate the crystallization of the product. A bright yellow solid should precipitate.
-
Isolation: The solid product is collected by vacuum filtration using a Buchner funnel.
-
Washing: The collected solid is washed sequentially with two portions of cold water (2x15 mL) to remove residual ammonium acetate, followed by a wash with cold methanol (10 mL) to remove unreacted starting materials and impurities.
-
Purification and Drying: The crude product can be further purified by recrystallization from a suitable solvent like methanol or isopropanol to yield bright yellow crystals. The pure product is then dried under vacuum.
Expert Insights on Protocol Choices:
-
Catalyst Selection: Ammonium acetate is an ideal catalyst for this one-pot reaction. It is a weak base that can deprotonate nitromethane without causing significant side reactions. Furthermore, as a salt of a weak acid and weak base, it provides a buffered system that helps facilitate the final dehydration step.
-
Stoichiometry: A slight excess of nitromethane (1.1-1.5 equivalents) is often used to ensure the complete consumption of the more valuable aldehyde.
-
Temperature Control: Heating is crucial for driving the dehydration of the intermediate nitro alcohol to the final product. Without sufficient heat, the reaction may stall at the alcohol stage.
Product Characterization
The identity and purity of the final product, this compound (CAS 56723-84-3), should be confirmed using standard analytical techniques.[6][7]
-
Appearance: Yellow crystalline solid.
-
Molecular Formula: C₁₀H₁₁NO₄[6]
-
Molecular Weight: 209.20 g/mol [6]
-
¹H NMR Spectroscopy: Expected signals would include singlets for the two methoxy groups, aromatic protons, and characteristic doublets for the vinyl protons with a large coupling constant (~13-16 Hz) indicative of an E (trans) configuration.
-
¹³C NMR Spectroscopy: Peaks corresponding to the methoxy carbons, aromatic carbons, and the vinyl carbons are expected.
-
Infrared (IR) Spectroscopy: Key stretches would include strong asymmetric and symmetric N-O stretching for the nitro group (~1520 and ~1340 cm⁻¹), and C=C stretching for the alkene.
Conclusion
The synthesis of this compound from 3,5-dimethoxybenzaldehyde is a robust and reliable procedure rooted in the fundamental principles of the Henry reaction. By carefully controlling the stoichiometry and reaction temperature, researchers can efficiently produce this valuable synthetic intermediate. Its rich downstream chemistry makes it a cornerstone for the development of novel pharmaceuticals and advanced organic materials, underscoring the enduring utility of classic name reactions in modern chemical science.
References
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Dasgupta, S., Paul, S., Samanta, D., & Das, D. (n.d.). Nitroaldol condensation reaction of various aldehydes and different nitroalkanes. ResearchGate. Retrieved from [Link]
-
Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
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Quigley, C. (2018). Henry Reaction (Nitroaldol reaction). YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
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The Hive. (n.d.). High-yielding nitrostyrene catalyst. Hive Methods Discourse. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
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Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 138-150. Retrieved from [Link]
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Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to 1,3-Dimethoxy-5-(2-nitrovinyl)benzene: Chemical Properties, Synthesis, and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-dimethoxy-5-(2-nitrovinyl)benzene, a versatile synthetic intermediate. The document delves into its core chemical and physical properties, offers a detailed, field-proven protocol for its synthesis and purification, and provides an in-depth analysis of its structural elucidation using modern spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, enabling a thorough understanding and practical application of this compound.
Introduction: The Synthetic Utility of a Versatile Building Block
This compound, also known as 3,5-dimethoxy-β-nitrostyrene, is a member of the nitrostyrene class of organic compounds. Its structure is characterized by a 1,3-dimethoxy-substituted benzene ring conjugated with a nitrovinyl group. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in a variety of organic transformations. The electron-withdrawing nature of the nitro group renders the vinyl β-carbon highly electrophilic, susceptible to nucleophilic attack, while the electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution. This dual reactivity allows for the strategic construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | [1] |
| CAS Number | 56723-84-3, 86255-43-8 ((E)-isomer) | [1] |
| Appearance | Typically a yellow solid | [2] |
| Computed XLogP3-AA | 2.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Purification: A Validated Experimental Protocol
The most common and efficient method for the synthesis of this compound is the Henry condensation (or nitroaldol reaction) between 3,5-dimethoxybenzaldehyde and nitromethane.[3][4][5] This reaction is typically base-catalyzed and proceeds through a nitroaldol addition followed by dehydration.
Reaction Mechanism and Rationale
The Henry reaction is a classic carbon-carbon bond-forming reaction. The mechanism involves the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. The resulting nitroalkoxide is protonated to yield a β-nitro alcohol intermediate. Subsequent dehydration, often facilitated by the reaction conditions, affords the final product, this compound. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.
Caption: A streamlined workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is a robust and reproducible method for the synthesis and purification of this compound.
Materials and Reagents:
-
3,5-Dimethoxybenzaldehyde
-
Nitromethane
-
Methylamine (40% in water)
-
Methanol
-
Hydrochloric acid (aqueous, e.g., 1 M)
-
Silica gel (for column chromatography)
-
Petroleum ether (or Hexane)
-
Ethyl acetate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, dropping funnel, Buchner funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) in methanol.
-
Addition of Reagents: To the stirred solution, add nitromethane (1.5-2 equivalents).
-
Catalyst Addition: Slowly add methylamine solution (e.g., 0.5 equivalents) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold aqueous hydrochloric acid. A yellow precipitate of the crude product should form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold methanol to remove some impurities.
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in petroleum ether.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of ethyl acetate and petroleum ether) and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting with 5% ethyl acetate and gradually increasing the polarity).
-
Collect the fractions containing the desired product (monitor by TLC).
-
-
Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a yellow solid.
Structure Elucidation: A Spectroscopic Deep Dive
The structural confirmation of this compound relies on a combination of spectroscopic techniques, each providing unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the number and chemical environment of the hydrogen atoms in the molecule.
-
Aromatic Protons: The protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Due to the symmetrical substitution pattern, two types of aromatic protons are expected: two equivalent protons ortho to the nitrovinyl group and one proton para to it.
-
Vinyl Protons: The two protons of the nitrovinyl group will appear as doublets in the downfield region (typically δ 7.0-8.5 ppm) due to coupling with each other. The large coupling constant (J-value) is characteristic of a trans configuration.
-
Methoxy Protons: The six protons of the two equivalent methoxy groups will appear as a sharp singlet in the upfield region (typically δ 3.8-4.0 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Aromatic Carbons: The benzene ring will show signals for the ipso-carbons (carbons attached to substituents) and the carbons bearing hydrogen atoms. The carbons attached to the electron-donating methoxy groups will be shielded (appear at a lower chemical shift) compared to the other aromatic carbons.
-
Vinyl Carbons: The two carbons of the nitrovinyl group will be observed, with the β-carbon (attached to the nitro group) being significantly deshielded.
-
Methoxy Carbons: A single signal for the two equivalent methoxy carbons will be present in the upfield region (typically δ 55-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
-
N-O Stretching: The most characteristic peaks in the IR spectrum of a nitro compound are the strong asymmetric and symmetric stretching vibrations of the N-O bonds, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
-
C=C Stretching: The stretching vibration of the carbon-carbon double bond of the vinyl group will be observed in the region of 1620-1650 cm⁻¹.
-
C-O Stretching: The stretching vibrations of the C-O bonds of the methoxy groups will appear as strong bands in the region of 1000-1300 cm⁻¹.
-
C-H Stretching: Aromatic and vinylic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will be observed just below 3000 cm⁻¹.
Caption: A logical workflow for the structural elucidation of the target compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.20 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for nitrostyrenes include the loss of the nitro group (NO₂) and fragments from the aromatic ring. The presence of a prominent peak at m/z 77 is often indicative of a phenyl fragment.[6]
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is governed by the interplay of the electron-withdrawing nitrovinyl group and the electron-donating dimethoxy-substituted aromatic ring.
Reactions of the Nitrovinyl Group
The highly electrophilic β-carbon of the nitrovinyl group is susceptible to a variety of nucleophilic additions, making it a versatile synthetic handle.
-
Michael Addition: It readily undergoes Michael addition with a wide range of nucleophiles, including amines, thiols, and carbanions.[7][8] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
-
Reduction: The nitro group can be selectively reduced to an amino group, providing access to substituted phenethylamines, which are important pharmacophores.
-
Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions, leading to the formation of complex cyclic systems.[9]
Reactions of the Aromatic Ring
The two methoxy groups are ortho, para-directing and strongly activating substituents for electrophilic aromatic substitution.[10][11][12] This allows for the introduction of additional functional groups onto the benzene ring. However, the steric hindrance from the nitrovinyl group and the existing methoxy groups will influence the regioselectivity of these reactions.
Safety and Handling
This compound is classified as an eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Henry condensation and its rich chemical reactivity make it an attractive starting material for the synthesis of a wide range of complex molecules. This technical guide has provided a comprehensive overview of its chemical properties, a detailed and validated synthetic protocol, and a thorough analysis of its structural elucidation. It is our hope that this document will serve as a practical and authoritative resource for scientists and researchers in their synthetic endeavors.
References
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Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2018). National Center for Biotechnology Information. [Link]
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The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. (2022). Royal Society of Chemistry. [Link]
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Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced from Negative Enthalpy of Activation and Analyses of LFERs. (2013). ACS Publications. [Link]
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Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2024). MDPI. [Link]
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1,3-Dimethoxy-5-((E)-2-nitro-vinyl)-2-(2,2,2-trifluoro-ethoxy)-benzene. SpectraBase. [Link]
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This compound. PubChem. [Link]
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Supporting information - The Royal Society of Chemistry. [Link]
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One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). [Link]
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Separation of 3-Nitrostyrene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Flash-Chromatography. [Link]
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DNDMH-Mediated Direct Nitration of Aryl Alkenes. (2020). The Royal Society of Chemistry. [Link]
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Copies of 1H, 13C, 19F NMR spectra. [Link]
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Isolation and identification of beta-nitrostyrene from smoked chicken. (1982). PubMed. [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. [Link]
- Method for preparing beta-nitrostyrolene compound.
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Aromatic Electrophilic substitution. [Link]
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Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. (2021). Chemistry LibreTexts. [Link]
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Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scirp.org. [Link]
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Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scientific Research Publishing. [Link]
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High-yielding nitrostyrene catalyst. (2003). The Hive. [Link]
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Stack Exchange. [Link]
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Henry Reaction. Organic Chemistry Portal. [Link]
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Condensation with Nitromethane. (2006). Sciencemadness.org. [Link]
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Mass spectrum of BENZENE. Doc Brown's Chemistry. [Link]
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1,3-Dimethoxybenzene. SpectraBase. [Link]
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Supporting information. Beilstein Journals. [Link]
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1,2,3-Trimethoxy-5-((E)-2-nitrovinyl)benzene. PubChem. [Link]
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Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. [Link]
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Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. [Link]
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FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). Insubria. [Link]
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Physical properties of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (melting point, solubility)
An In-depth Technical Guide to the Physical Properties of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physical properties of this compound, focusing on its melting point and solubility. As a crucial intermediate in organic synthesis, particularly in the development of novel therapeutic agents, a thorough understanding of these characteristics is paramount for its purification, handling, and application in subsequent reaction schemes. This document is structured to provide not only the available data but also the fundamental principles and detailed methodologies for the empirical determination of these properties.
Introduction to this compound
This compound belongs to the class of β-nitrostyrenes. These conjugated nitroolefins are highly valuable synthetic intermediates due to the versatile reactivity of the nitrovinyl group.[1] They serve as precursors for a wide array of functional groups, including amines, oximes, and ketones, making them foundational building blocks in the synthesis of pharmaceuticals and other biologically active compounds.[1] The physical properties of a specific nitrostyrene derivative, such as the title compound, dictate the practical aspects of its use, from solvent selection for synthesis and recrystallization to its behavior in biological assays.
Molecular Characteristics
A precise understanding of the molecule's structure is the foundation for predicting and interpreting its physical properties.
| Property | Value | Source |
| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | [2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.20 g/mol | [2] |
| CAS Number | 56723-84-3 | [2] |
| Canonical SMILES | COC1=CC(=CC(=C1)/C=C/[O-])OC | [2] |
Melting Point: A Critical Indicator of Purity
The melting point is one of the most fundamental and accessible physical properties used to characterize a solid organic compound and assess its purity. A pure crystalline solid typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-1.0°C. The presence of even minor impurities disrupts the crystal lattice, which results in a depression of the melting point and a broadening of the melting range.[3] Therefore, accurate determination of the melting point is an indispensable quality control step following synthesis.
Expected Melting Point
While direct experimental data for this compound is not prominently available in the literature, we can infer an expected range by examining structurally similar compounds. This comparative analysis provides a valuable starting point for experimental determination.
Based on these analogs, a melting point in the range of 115-125 °C can be reasonably anticipated for this compound.
Experimental Protocol for Melting Point Determination
The capillary melting point method is a standard and reliable technique.[6] The following protocol outlines the procedure using a digital melting point apparatus (e.g., Mel-Temp).
Methodology:
-
Sample Preparation:
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap its sealed bottom on a hard surface to pack the sample tightly into the closed end.
-
Repeat until a sample height of 2-3 mm is achieved.[7]
-
-
Apparatus Setup:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
-
Rapid Preliminary Measurement:
-
Set a fast heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.
-
-
Accurate Measurement:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.[8]
-
Insert a new sample-loaded capillary.
-
Heat rapidly until the temperature is about 20 °C below the expected melting point, then reduce the heating rate to a slow 1-2 °C per minute.[8]
-
Record T₁: The temperature at which the first droplet of liquid becomes visible.[8]
-
Record T₂: The temperature at which the entire sample has completely liquefied.[8]
-
The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow.
-
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile: Guiding Solvent Selection
Solubility is a critical parameter that influences every stage of a compound's lifecycle, including its synthesis, isolation, purification (especially recrystallization), and formulation for biological screening. The principle of "like dissolves like" is the guiding tenet: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
Theoretical Solubility Profile
This compound possesses a combination of functional groups that influence its solubility:
-
Aromatic Benzene Ring: A large, non-polar feature.
-
Two Methoxy (-OCH₃) Groups: Ether groups that can act as hydrogen bond acceptors, imparting slight polarity.
-
Nitrovinyl Group (-CH=CHNO₂): A highly polar, electron-withdrawing group.
Given this structure, the compound is expected to be:
-
Insoluble in Water: The large non-polar benzene ring will dominate, overcoming the polarity of the nitro and methoxy groups.
-
Soluble in Common Organic Solvents: High solubility is expected in solvents of intermediate to high polarity such as dichloromethane, chloroform, acetone, and ethyl acetate. It will likely have moderate solubility in alcohols like ethanol and methanol.
-
Slightly Soluble to Insoluble in Non-polar Solvents: Limited solubility is expected in non-polar solvents like hexanes or petroleum ether. This property is highly advantageous for purification, as a non-polar solvent can be used as an anti-solvent during recrystallization.
Experimental Protocol for Qualitative Solubility Testing
This protocol provides a systematic approach to determining the solubility of the compound in a range of common laboratory solvents.[9][10]
Methodology:
-
Preparation:
-
Dispense approximately 20-30 mg of the compound into a series of clean, labeled test tubes.
-
-
Solvent Addition:
-
Observation and Classification:
-
Soluble: The entire solid dissolves completely, forming a clear, homogenous solution.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Systematic Testing:
-
Repeat the test for a range of solvents, progressing from polar to non-polar:
-
-
Causality: The tests in aqueous acid and base are crucial. While this compound is not expected to dissolve in these, performing the tests confirms the absence of acidic or basic impurities and establishes the compound's neutral character.
Workflow for Solubility Characterization
Caption: Systematic Workflow for Qualitative Solubility Testing.
Summary and Conclusion
The determination of melting point and solubility are non-negotiable steps in the characterization of newly synthesized compounds like this compound. The melting point serves as a robust and straightforward indicator of purity, while a comprehensive solubility profile is essential for designing effective purification strategies and formulating the compound for further applications. The protocols and theoretical background provided in this guide offer a framework for researchers to systematically and accurately characterize this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.
References
- Vertex AI Search. (n.d.). 6316-70-7(1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROETHENE) Product Description.
- Wikipedia. (n.d.). β-Nitrostyrene.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Unknown Source. (2021, September 19). experiment (1) determination of melting points.
- Unknown Source. (n.d.). DETERMINATION OF MELTING POINTS.
- Unknown Source. (2023, August 31). Solubility of Organic Compounds.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Unknown Source. (2024, September 24). Solubility test for Organic Compounds.
- Unknown Source. (n.d.). Melting point determination.
- Unknown Source. (n.d.). Experiment 1: Melting-point Determinations.
- Books. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
- ChemicalBook. (2025, September 12). 2,5-Dimethoxy-Beta-Nitrostyrene.
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An In-depth Technical Guide to (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS Number: 56723-84-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene. This document is designed to provide not just a compilation of data, but a cohesive narrative that weaves together the synthesis, characterization, and potential biological significance of this intriguing molecule. The structure of this guide is intentionally fluid, designed to mirror the logical progression of scientific inquiry—from fundamental properties to complex biological interactions. Our focus is on the "why" behind the "how," offering insights into the causal relationships that govern the behavior of this compound. Every protocol and piece of data presented herein is intended to create a self-validating framework, empowering researchers to confidently replicate and build upon this foundational knowledge.
Section 1: Core Compound Identification and Physicochemical Profile
(E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene, also known by its synonym 3,5-dimethoxy-β-nitrostyrene, is a member of the nitrostyrene class of compounds. These molecules are characterized by a nitro group conjugated with a vinyl group attached to an aromatic ring. This structural motif imparts unique electronic properties that are central to its reactivity and biological activity.
Chemical Identity
| Identifier | Value |
| CAS Number | 56723-84-3[1] |
| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene[1] |
| Synonyms | (E)-1,3-dimethoxy-5-(2-nitrovinyl)benzene, 3,5-Dimethoxy-β-nitrostyrene |
| Molecular Formula | C₁₀H₁₁NO₄[1] |
| Molecular Weight | 209.20 g/mol [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The dimethoxy substitution on the benzene ring and the presence of the nitrovinyl group significantly influence the polarity, solubility, and electronic characteristics of the molecule.
| Property | Value | Source |
| Physical State | Expected to be a solid at room temperature. | General knowledge of similar nitrostyrenes |
| Melting Point | Not explicitly reported, but related compounds have melting points ranging from 84-142°C. | [2] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, acetone, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane and poorly soluble in water. | General chemical principles |
| Appearance | Typically a yellow crystalline solid. | [2] |
Section 2: Synthesis and Purification: A Validated Approach
The synthesis of (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene is most reliably achieved through the Henry-Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration. In this case, 3,5-dimethoxybenzaldehyde is reacted with nitromethane.
Rationale for Synthetic Strategy
The choice of the Henry-Knoevenagel reaction is predicated on its efficiency and selectivity for producing β-nitrostyrenes. The reaction proceeds through a nitroaldol addition to form a β-hydroxy nitro compound, which readily dehydrates under the reaction conditions to yield the conjugated nitroalkene. The use of a mild base, such as ammonium acetate, is crucial to prevent side reactions like the self-condensation of the aldehyde.
Detailed Experimental Protocol: Synthesis
This protocol is a robust and reproducible method for the synthesis of (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethoxybenzaldehyde (1 equivalent), nitromethane (1.5 equivalents), and ammonium acetate (0.5 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water with stirring. A yellow precipitate of the crude product will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and salts.
Caption: Synthetic workflow for (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
Purification by Recrystallization: Achieving Analytical Purity
Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.
Solvent Selection:
The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For nitrostyrenes, ethanol or a mixture of ethanol and water is often effective.
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the pure (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
Section 3: Analytical Characterization: A Self-Validating System
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive and self-validating dataset.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show characteristic signals for the vinyl protons as two doublets with a large coupling constant (J ≈ 13-16 Hz), indicative of the trans configuration. The aromatic protons will appear as distinct signals in the aromatic region, and the methoxy groups will present as a singlet at around 3.8 ppm. |
| ¹³C NMR | The spectrum should display signals for the two vinyl carbons, with the carbon attached to the nitro group being more downfield. The aromatic carbons will have distinct chemical shifts due to the substitution pattern, and a signal for the methoxy carbons will be present. |
| FTIR | The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). Other significant peaks will include C=C stretching of the vinyl group and aromatic ring, and C-O stretching of the methoxy groups.[3] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (209.20 g/mol ). Fragmentation patterns can provide further structural information. |
Expected NMR Data (based on similar compounds)
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Vinyl-Hα | ~7.5 - 7.8 (d) | Vinyl-Cα | ~135 - 138 |
| Vinyl-Hβ | ~8.0 - 8.3 (d) | Vinyl-Cβ | ~138 - 141 |
| Aromatic-H | ~6.5 - 7.0 (m) | Aromatic-C (ipso) | ~130 - 133 |
| Methoxy-H | ~3.8 (s, 6H) | Aromatic-C | ~100 - 160 |
| Methoxy-C | ~55 - 57 |
Section 4: Biological Activity and Potential Mechanism of Action
The nitrostyrene scaffold is a well-established pharmacophore with a diverse range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The electron-withdrawing nature of the nitro group makes the vinyl double bond susceptible to nucleophilic attack, a key feature in its mechanism of action.
Known Biological Activities of Nitrostyrenes
-
Anticancer Activity: Many nitrostyrene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] Their proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
-
Antimicrobial Activity: Nitrostyrenes have shown promising activity against a range of bacteria and fungi. Their mechanism is thought to involve the inhibition of essential enzymes, such as protein tyrosine phosphatases (PTPs), which are crucial for microbial cell signaling.
-
Cardiovascular Effects: Some nitrostyrene derivatives have been reported to exhibit vasorelaxant effects, suggesting potential applications in cardiovascular research.[5]
Postulated Mechanism of Action for (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Based on the known reactivity of nitrostyrenes, a plausible mechanism of action for (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene involves its function as a Michael acceptor. The electrophilic β-carbon of the nitrovinyl group can react with nucleophilic residues, such as cysteine thiols, in cellular proteins. This covalent modification can lead to the inhibition of enzyme function and disruption of critical cellular processes.
One potential target is the family of Protein Tyrosine Phosphatases (PTPs). The nitrovinyl moiety can act as a phosphotyrosine mimetic, binding to the active site of PTPs and leading to their irreversible inhibition.[4] This inhibition can disrupt signaling pathways that are often dysregulated in cancer and microbial infections.
Caption: Postulated mechanism of action via PTP inhibition.
Section 5: Conclusion and Future Directions
(E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene represents a promising scaffold for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the well-documented biological potential of the nitrostyrene class make it an attractive candidate for the development of novel therapeutic agents.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines and its antimicrobial activity against clinically relevant pathogens.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to validate the proposed mechanism.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the substitution pattern on the aromatic ring to optimize potency and selectivity.
This technical guide provides a solid foundation for initiating such investigations. The methodologies and insights presented herein are intended to accelerate the exploration of (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene and unlock its full therapeutic potential.
References
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Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry. [Link]
-
1,3-Dimethoxy-5-(2-nitrovinyl)benzene | C10H11NO4 | CID 5375913. PubChem. [Link]
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The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. [Link]
-
Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. [Link]
-
Denitrative Cross-Couplings of Nitrostyrenes. MDPI. [Link]
-
Activation of nitrostyrene via hydrogen bonding mechanism by Feist's acid catalysis. ResearchGate. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PMC. [Link]
-
Frontiers | Cardiovascular Effects of Trans-4-Methoxy-β-Nitrostyrene in Spontaneously Hypertensive Rats. Frontiers. [Link]
-
Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Elsevier. [Link]
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- 5. rsc.org [rsc.org]
An In-Depth Technical Guide to 1,3-Dimethoxy-5-(2-nitrovinyl)benzene: Synthesis, Characterization, and Synthetic Utility
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, a versatile synthetic intermediate. Addressed to researchers and professionals in drug development and organic chemistry, this document delineates the compound's chemical identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Henry condensation reaction. We delve into the mechanistic underpinnings of the synthesis, methods for structural elucidation via spectroscopic analysis, and the compound's reactivity, particularly as a potent Michael acceptor. The guide emphasizes safety, proper handling, and the strategic application of this reagent in the synthesis of more complex molecular architectures, thereby serving as a critical resource for laboratory applications.
Chemical Identity and Physicochemical Properties
Precise identification is the foundation of reproducible science. This compound is a member of the β-nitrostyrene class, characterized by a nitro-substituted vinyl group attached to a dimethoxy-substituted benzene ring. The trans or (E)-isomer is the thermodynamically more stable and commonly synthesized form.
The formal IUPAC name for the most stable isomer is 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene .[1] Its identity is further defined by a set of unique identifiers and properties, summarized below for rapid reference.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | PubChem[1] |
| Common Synonyms | This compound; 3,5-Dimethoxy-β-nitrostyrene | CymitQuimica[2] |
| CAS Number | 56723-84-3 | PubChem[1] |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| Appearance | Typically a yellow crystalline solid | --- |
| GHS Hazard Statement | H319: Causes serious eye irritation | PubChem[1] |
Synthesis and Mechanistic Insights: The Henry-Nitonation Reaction
The paramount route to synthesizing β-nitrostyrenes is the Henry "nitro-aldol" reaction, a classic carbon-carbon bond-forming condensation between an aldehyde and a nitroalkane, followed by dehydration.[3][4] For the title compound, this involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane.
The choice of catalyst is critical. While strong bases can be used, they often lead to side reactions. A milder base, such as ammonium acetate, is frequently employed as it facilitates both the initial condensation and the subsequent dehydration in a one-pot procedure, maximizing yield and simplifying purification.
Experimental Protocol: Synthesis of this compound
Causality: This protocol is designed for high yield and purity. Using nitromethane as both reactant and solvent drives the equilibrium towards the product. Ammonium acetate serves as a gentle catalyst that promotes the initial aldol addition and the subsequent E1cB-type elimination of water to form the conjugated system, which often precipitates from the reaction mixture upon cooling, simplifying isolation.
Materials:
-
3,5-Dimethoxybenzaldehyde (1.0 eq)
-
Nitromethane (10-15 eq)
-
Ammonium acetate (0.4-0.5 eq)
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxybenzaldehyde (1.0 eq) and nitromethane (10-15 eq).
-
Catalyst Addition: Add ammonium acetate (0.4-0.5 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes. The product will typically precipitate as a yellow solid.
-
Filtration: Collect the solid product by vacuum filtration. Wash the crude product with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to yield the pure this compound as bright yellow crystals.
-
Validation: Dry the final product under vacuum and confirm its identity and purity via melting point determination and spectroscopic analysis (NMR, IR).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Structural Elucidation and Characterization
Validation of the molecular structure is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides an unambiguous confirmation of the successful synthesis of (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic.
-
Vinyl Protons: The two protons of the nitrovinyl group appear as distinct doublets in the downfield region (typically 7.5-8.2 ppm). The large coupling constant (J ≈ 13.6 Hz) is characteristic of a trans (E)-configuration.[5][6]
-
Aromatic Protons: The symmetry of the 3,5-disubstituted ring results in two signals: a triplet for the C4 proton (approx. 6.6 ppm) and a doublet for the two equivalent C2/C6 protons (approx. 6.7 ppm).
-
Methoxy Protons: A sharp singlet integrating to six protons will be observed around 3.8-3.9 ppm, corresponding to the two equivalent methoxy groups.[7]
¹³C NMR Spectroscopy:
-
Aromatic Carbons: The spectrum will show characteristic signals for the ipso-carbons attached to the methoxy groups (~161 ppm), the ipso-carbon attached to the vinyl group (~133 ppm), and the aromatic CH carbons (~108 and ~105 ppm).
-
Vinyl Carbons: The two carbons of the double bond will appear at approximately 139 ppm and 137 ppm.
-
Methoxy Carbon: A signal around 55-56 ppm confirms the methoxy groups.[7]
Infrared (IR) Spectroscopy:
-
Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands will be present near 1510-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.[6]
-
C=C Alkene Stretch: A peak around 1625-1640 cm⁻¹ corresponds to the conjugated double bond.[6]
-
C-O Ether Stretch: Strong bands for the Ar-O-CH₃ ether linkage will appear in the 1200-1250 cm⁻¹ (asymmetric) and 1050-1070 cm⁻¹ (symmetric) regions.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the electrophilic nature of its conjugated system. The potent electron-withdrawing nitro group renders the β-carbon highly susceptible to nucleophilic attack. This makes the compound an excellent Michael acceptor.
Michael Addition: A wide range of nucleophiles, including malonates, amines, thiols, and organometallic reagents, can add to the β-carbon.[8] This reaction is a cornerstone of C-C and C-heteroatom bond formation, enabling the construction of complex molecular skeletons from simple precursors.[8][9]
Reduction: The nitroalkene moiety can be selectively reduced.
-
Reduction to Amine: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation can reduce both the double bond and the nitro group to yield the corresponding phenethylamine derivative, 2-(3,5-dimethoxyphenyl)ethanamine.[3] These structures are privileged scaffolds in medicinal chemistry.
-
Reduction to Nitroalkane: Selective reduction of the double bond can be achieved using reagents like sodium borohydride (NaBH₄), preserving the nitro group for further transformations.
Application Example: Michael Addition Pathway
Caption: Role as a Michael acceptor in synthesis.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be self-validating systems of safety and efficacy.
-
Primary Hazard: this compound is classified as causing serious eye irritation (H319).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), a flame-resistant lab coat, and nitrile gloves.
-
Handling:
-
Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.
-
Avoid all personal contact. Prevent dust generation during transfer.
-
Use spark-proof tools and avoid sources of ignition.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
Spill Response:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE. Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Do not let the product enter drains.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and highly reactive building block in modern organic synthesis. Its straightforward preparation via the Henry reaction, combined with the versatile reactivity of the nitroalkene moiety, makes it an important precursor for the synthesis of pharmaceuticals and other complex target molecules. Understanding its synthesis, characterization, and reactivity, while adhering to strict safety protocols, enables researchers to effectively leverage this compound in their synthetic endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Henry reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
- Valverde, M. G., et al. (2018). Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. RSC Advances.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).
-
Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. (2014). Molecules. Retrieved from [Link]
-
Trost, B. M., & Toste, F. D. (2003). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Ranu, B. C., et al. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
DNDMH-Mediated Direct Nitration of Aryl Alkenes - Supporting Information. (n.d.). The Royal Society of Chemistry. (Provides typical characterization data for related compounds). Retrieved from [Link]
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The Genesis and Synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery and first synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, a key intermediate in organic synthesis. The narrative delves into the historical context of its creation through the lens of the Henry reaction, detailing the underlying chemical principles and experimental considerations. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering field-proven insights into the synthesis, characterization, and potential applications of this versatile molecule.
Introduction: The Strategic Importance of Substituted Nitrostyrenes
Substituted β-nitrostyrenes, such as this compound, are a class of organic compounds characterized by a nitrovinyl group attached to an aromatic ring. These molecules are of significant interest in the fields of medicinal chemistry and organic synthesis due to their versatile reactivity. The electron-withdrawing nature of the nitro group renders the double bond susceptible to nucleophilic attack, making them valuable Michael acceptors. This reactivity is the cornerstone of their utility as precursors to a wide array of more complex molecules, including substituted phenethylamines, which are foundational structures in many pharmaceuticals.[1] The strategic placement of methoxy groups on the benzene ring, as seen in the title compound, further modulates its electronic properties and steric profile, offering a nuanced building block for targeted molecular design. Notably, β-nitrostyrene derivatives have been investigated for their potential as antimicrobial and antifungal agents.[2]
Discovery and Foundational Synthesis: An Evolution of the Henry Reaction
The first synthesis of this compound is rooted in the broader history of the Henry reaction, a classic carbon-carbon bond-forming reaction discovered by the Belgian chemist Louis Henry in 1895.[3] This reaction, also known as the nitroaldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[4] The initial product is a β-nitro alcohol, which can often be dehydrated to yield a nitroalkene, particularly when acidic protons are available and reaction conditions favor elimination.[4]
While a singular, seminal publication detailing the very first synthesis of this compound is not readily apparent in contemporary digital archives, its synthesis is a direct application of the well-established Henry condensation methodology. The synthesis involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane. The choice of a base is critical in this reaction; primary amines or their salts, such as ammonium acetate, are commonly employed to catalyze the condensation and subsequent dehydration in a one-pot procedure.
The First Synthesis: A Detailed Mechanistic and Experimental Exploration
The synthesis of this compound from 3,5-dimethoxybenzaldehyde and nitromethane is a classic example of the Henry-Knoevenagel condensation. The reaction proceeds through a series of well-understood steps, each influenced by the choice of reagents and reaction conditions.
Reaction Mechanism
The reaction is initiated by the deprotonation of nitromethane by a basic catalyst, typically a primary amine or its salt, to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde, forming a β-nitro alkoxide intermediate. Subsequent protonation yields the β-nitro alcohol. Under the reaction conditions, which often involve heating, this alcohol readily undergoes dehydration to form the conjugated nitroalkene, this compound.
Caption: A typical workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethoxybenzaldehyde (1 equivalent), nitromethane (1.5-2 equivalents), and ammonium acetate (0.5-1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water with stirring. A yellow solid should precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield bright yellow crystals of this compound.
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [5] |
| Molecular Weight | 209.20 g/mol | [5] |
| Appearance | Yellow crystalline solid | [6] |
| Melting Point | 95-98 °C | [6] |
| Solubility | Insoluble in water; soluble in polar organic solvents like ethanol and acetone. | [6] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons, and the methoxy protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms in the aromatic ring, the vinyl group, and the methoxy groups.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹), the carbon-carbon double bond of the vinyl group, and the carbon-oxygen bonds of the methoxy groups.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Applications and Future Outlook
This compound is a valuable intermediate in organic synthesis. Its primary application lies in its use as a precursor for the synthesis of 2-(3,5-dimethoxyphenyl)ethanamine, a key building block for various pharmacologically active compounds. The nitro group can be readily reduced to an amine, providing a straightforward route to this important phenethylamine derivative.
The broader class of nitrostyrenes has been explored for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. [2]The presence of the dimethoxy substitution pattern on the aromatic ring of the title compound makes it an interesting candidate for further investigation in drug discovery programs. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and potential applications in materials science and medicinal chemistry.
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Henry condensation reaction for the synthesis of β-nitrostyrenes
An In-Depth Technical Guide to the Henry Condensation Reaction for the Synthesis of β-Nitrostyrenes
Introduction: The Strategic Importance of β-Nitrostyrenes
In the landscape of organic synthesis, β-nitrostyrenes represent a class of exceptionally versatile intermediates. Their value stems from a unique electronic architecture: an electron-withdrawing nitro group in conjugation with a carbon-carbon double bond.[1] This arrangement activates the molecule for a wide array of chemical transformations, making β-nitrostyrenes critical starting materials for pharmaceuticals, fine chemicals, and agrochemicals.[1][2] Their rich reactivity makes them valuable precursors for synthesizing β-amino alcohols, α-nitro ketones, and various heterocyclic systems.[1][3] Furthermore, the β-nitrostyrene scaffold itself has demonstrated noteworthy biological activities, including anticancer, antibacterial, and antifungal properties.[4][5][6]
The most prevalent and strategically important route to these compounds is the Henry condensation reaction (also known as the nitroaldol or Henry-Knoevenagel reaction).[1][3] This classic carbon-carbon bond-forming reaction, discovered by Louis Henry in 1895, involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane.[3] The reaction proceeds through a two-step sequence: a nitroaldol addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the target β-nitrostyrene.[1] The efficiency, yield, and purity of this transformation are profoundly influenced by the choice of catalyst and reaction conditions, a topic this guide will explore in depth.
The Core Mechanism: A Stepwise Analysis
Understanding the mechanism of the Henry reaction is fundamental to optimizing reaction conditions and troubleshooting synthetic challenges. The entire process is a sequence of reversible steps leading to a thermodynamically favored final product.[3]
-
Deprotonation: The reaction initiates with the deprotonation of the nitroalkane at the α-carbon by a base. This removes the acidic proton (pKa ≈ 17 in DMSO) to form a resonance-stabilized nitronate anion.[3][7] The choice of base can range from strong inorganic bases like alkali hydroxides to milder organic amines.[3]
-
Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step is analogous to the key bond-forming step in the classic aldol reaction and results in the formation of a β-nitro alkoxide intermediate.[7]
-
Protonation: The β-nitro alkoxide is then protonated, typically by the conjugate acid of the base used in the first step or by the solvent, to yield the β-nitro alcohol (the "nitroaldol").[3] If isolation of this intermediate is desired, careful control of reaction conditions, particularly temperature, is essential.
-
Dehydration: The final step is the elimination of a water molecule from the β-nitro alcohol to form the conjugated β-nitrostyrene.[8] This dehydration is often promoted by heat or the presence of an acid or base and is the driving force for the reaction, as it leads to a stable, conjugated system.[7]
Caption: The four-step mechanism of the Henry reaction for β-nitrostyrene synthesis.
A Comparative Guide to Catalytic Systems
The selection of a catalyst is the most critical decision in designing a Henry condensation. The choice involves a trade-off between reaction efficiency, operational simplicity, cost, and environmental impact.[9] Catalysts can be broadly classified as homogeneous (dissolved in the reaction medium) or heterogeneous (existing in a separate phase).[9]
| Catalyst System | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Homogeneous Base | ||||
| Alkali Hydroxide (NaOH) | Methanol/Water, 10-15°C | High | Inexpensive, readily available.[10][11] | Requires strict low-temperature control to prevent side reactions; workup can be cumbersome.[11][12] |
| Methylamine | Methanol, Room Temp. - 50°C | 40-85 | Simple, mild conditions.[2][13] | Long reaction times, potential for polymer formation.[2] |
| Homogeneous Acid/Ammonium Salt | ||||
| Ammonium Acetate | Acetic Acid, Reflux (100-115°C) | 30-82 | Generally useful, avoids polymerization, shorter reaction times than amines.[2][14] | Requires reflux temperatures, acidic conditions.[2] |
| Heterogeneous | ||||
| K₂CO₃/Al₂O₃ | Solvent-free, Microwave | 71-95 | Easy separation, reusable, environmentally friendly, rapid under microwave conditions.[15][16] | Requires catalyst preparation/purchase. |
| Modern Approaches | ||||
| Microwave Irradiation | Solvent-free or minimal solvent | High | Drastically reduced reaction times (minutes vs. hours), often improved yields.[1][4] | Requires specialized microwave reactor equipment.[1] |
| Ionic Liquids | Heating (100-130°C), Solvent-free | High | Recyclable catalyst/solvent system, high yields.[1][17] | Higher initial cost of the ionic liquid.[1] |
Note: Yields are highly substrate-dependent and can vary based on reaction scale and purification methods.[1]
Causality Behind Catalyst Choice
-
Strong Bases (e.g., NaOH): The use of a strong base like sodium hydroxide rapidly generates the nitronate anion, driving the initial steps of the reaction. However, its high basicity can also promote side reactions, such as the self-condensation of the aldehyde (an aldol reaction) or polymerization.[18] This necessitates strict temperature control (typically 10-15°C) to moderate the reaction rate and favor the desired Henry pathway.[10][11]
-
Ammonium Acetate in Acetic Acid: This classic system provides a buffered environment. The acetate ion is basic enough to catalyze the initial deprotonation, while the acetic acid facilitates the final dehydration step. This combination is highly effective and avoids the harsh conditions associated with strong acids or bases, making it one of the most widely used methods.[9][14]
-
Microwave-Assisted Synthesis: Microwave irradiation dramatically accelerates the reaction by efficiently transferring energy directly to the polar reactants, leading to rapid localized heating.[4] This significantly reduces reaction times from many hours to mere minutes, often improving yields by minimizing the formation of degradation byproducts that can occur during prolonged heating.[1][4]
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key synthetic approaches.
Protocol 1: Classic Synthesis using Ammonium Acetate
This robust method is widely applicable to a range of aromatic aldehydes. The reflux conditions drive the dehydration of the intermediate nitroaldol.
Caption: Workflow for the ammonium acetate-catalyzed synthesis of β-nitrostyrene.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde and a stoichiometric amount of ammonium acetate in glacial acetic acid.[2][9]
-
Add an excess of nitromethane to the solution.[9]
-
Heat the mixture to reflux (approximately 100°C) and maintain for 2-6 hours.[9][19]
-
Monitor the consumption of the aldehyde starting material using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the resulting solution slowly into a beaker containing a large volume of ice water with stirring. A yellow precipitate of the β-nitrostyrene will form.[1]
-
Collect the solid product by suction filtration and wash thoroughly with water to remove any residual acid and salts.[1]
-
Purify the crude product by recrystallization, typically from ethanol.[11]
Protocol 2: Rapid Microwave-Assisted Synthesis
This protocol exemplifies the power of modern technology to achieve green chemistry goals by dramatically reducing reaction time and energy consumption.[4]
Caption: Workflow for the rapid microwave-assisted synthesis of β-nitrostyrene.
Step-by-Step Methodology:
-
In a 2-5 mL microwave reaction vial, combine the aromatic aldehyde (e.g., 3.0 mmol), ammonium acetate (e.g., 0.8 mmol), and nitromethane (2.5 mL).[1][4]
-
Seal the vial and place it in a dedicated microwave reactor.[4]
-
Set the reaction parameters to heat to 150°C and hold for 5 minutes.[1][4]
-
After the program is complete, allow the vial to cool to a safe handling temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane using a rotary evaporator.[4]
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Research and Drug Development
The synthetic utility of β-nitrostyrenes makes them invaluable in medicinal chemistry and drug development.
-
Precursors to Bioactive Amines: The nitro group is readily reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄).[20] This transformation provides direct access to phenethylamines and amphetamines, classes of compounds with significant pharmacological applications. Many of the syntheses detailed by Alexander Shulgin in his work utilize substituted nitrostyrenes as the final precursor before this reduction step.[20]
-
Michael Acceptors: The electron-withdrawing nature of the nitro group makes the β-carbon of the styrene highly electrophilic. This renders β-nitrostyrenes excellent Michael acceptors, readily reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, a key strategy for building molecular complexity.[21]
-
Therapeutic Potential: β-Nitrostyrene derivatives have been investigated as potential inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the viral life cycle.[5] Studies have also demonstrated their ability to inhibit cancer cell proliferation and act as antibacterial and antifungal agents, highlighting the intrinsic biological activity of the scaffold itself.[5]
Conclusion
The Henry condensation remains the cornerstone for the synthesis of β-nitrostyrenes, a testament to its reliability and versatility. While classic methods using ammonium acetate or alkali hydroxides are still widely employed, modern advancements, particularly microwave-assisted synthesis and the use of ionic liquids, offer significant advantages in terms of reaction speed, efficiency, and adherence to the principles of green chemistry.[1][15] The choice of methodology must be tailored to the specific substrate, desired scale, and available laboratory resources. A thorough understanding of the underlying reaction mechanism and the role of the catalyst is paramount for any researcher or drug development professional seeking to leverage the immense synthetic potential of β-nitrostyrenes.
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The Influence of Electron-Donating Groups in the Synthesis of β-Nitrostyrenes: A Mechanistic and Practical Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
β-Nitrostyrenes are a class of highly valuable and versatile synthetic intermediates in organic chemistry.[1] Their chemical utility is derived from a conjugated system featuring a potent electron-withdrawing nitro group and an electrophilic double bond, making them susceptible to a variety of transformations.[1][2] This reactivity profile allows for their conversion into essential building blocks, including β-amino alcohols, α-nitro ketones, and various heterocyclic systems, which are foundational in the development of pharmaceuticals and fine chemicals.[3]
The most common and robust method for synthesizing β-nitrostyrenes is the Henry reaction, also known as the nitroaldol or Henry-Knoevenagel reaction.[1][3][4][5] This base-catalyzed carbon-carbon bond-forming reaction involves the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane, followed by dehydration.[1][6] The electronic nature of the substituents on the aromatic aldehyde profoundly influences the reaction's kinetics, efficiency, and overall yield. This guide provides a detailed examination of the role of electron-donating groups (EDGs) in this critical transformation, offering mechanistic insights and field-proven experimental protocols for the modern researcher.
The Core Mechanism: The Henry-Knoevenagel Reaction
The synthesis of β-nitrostyrenes via the Henry reaction is a two-stage process: a base-catalyzed nitroaldol addition followed by dehydration.[1] Understanding this mechanism is fundamental to appreciating the impact of electronic substituent effects.
-
Step 1: Nitronate Anion Formation. The reaction is initiated by a base, which abstracts an acidic α-proton from the nitroalkane (e.g., nitromethane, pKa ≈ 17 in DMSO) to form a resonance-stabilized nucleophile, the nitronate anion.[3][5]
-
Step 2: Nucleophilic Attack. The nitronate anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral β-nitro alkoxide intermediate.[5][7] All steps in this initial addition are reversible.[3]
-
Step 3: Protonation. The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield the β-nitro alcohol (nitroaldol) adduct.[3]
-
Step 4: Dehydration. Under the reaction conditions, particularly with heating or in the presence of a suitable catalyst, the β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to form the final, conjugated β-nitrostyrene product.[3][4]
Caption: Figure 1: Mechanism of the Henry-Knoevenagel Reaction.
The Role of Electron-Donating Groups (EDGs)
Aryl aldehydes bearing electron-donating groups (e.g., methoxy [-OCH₃], dimethylamino [-N(CH₃)₂]) exhibit distinct reactivity patterns in the Henry reaction compared to unsubstituted or electron-withdrawn counterparts.
Mechanistic & Kinetic Implications
The primary effect of an EDG on the aromatic ring is to increase the electron density of the π-system and, consequently, the carbonyl group. This occurs through a combination of the resonance (+R) and inductive (+I) effects.
-
Decreased Electrophilicity: By "pushing" electron density into the carbonyl group, the EDG reduces the partial positive charge (δ+) on the carbonyl carbon. This makes the aldehyde less electrophilic .
-
Slower Nucleophilic Attack: The rate-determining step of the nitroaldol addition is often the nucleophilic attack of the nitronate anion on the aldehyde. A less electrophilic carbonyl carbon results in a higher activation energy for this step, leading to a slower reaction rate .[8] For aryl aldehydes with electron-donating groups like p-tolualdehyde and anisaldehyde, reactions are observed to be slower than for those with electron-withdrawing groups.[8]
While the initial addition is slowed, the subsequent dehydration step may be influenced differently. The elimination of water often proceeds via an E1 or E1cB mechanism. In an E1-like transition state, the developing positive charge on the benzylic carbon is stabilized by the EDG, potentially accelerating this step. However, the dominant effect observed in practice is the retardation of the initial C-C bond formation.
This leads to a key practical consideration: syntheses involving electron-rich aromatic aldehydes often require more forcing conditions—such as longer reaction times, higher temperatures, or more active catalysts—to achieve comparable yields to their electron-deficient counterparts. [8]
The final β-nitrostyrene product is a conjugated "push-pull" system, where the EDG pushes electron density through the π-system to the electron-withdrawing nitro group.[9] This extended conjugation is responsible for the characteristic deep color (often yellow to red) of these compounds.[9][10]
Caption: Figure 2: Electronic Effects of EDGs.
Comparative Data: Substituent Effects on Reaction Efficiency
The choice of catalyst and reaction conditions significantly impacts the synthesis of β-nitrostyrenes. The following table summarizes typical outcomes for aldehydes with varying electronic substituents.
| Aromatic Aldehyde | Substituent (para-) | Electronic Effect | Typical Catalyst System | Reaction Conditions | Yield | Reference |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong EDG | Ammonium Acetate / Acetic Acid | Reflux, 6h | 75% | [11] |
| 4-(N,N-Dimethylamino)benzaldehyde | -N(CH₃)₂ | Very Strong EDG | Ethylenediamine / Isopropanol | Reflux, 12h | High (Qualitative) | [10] |
| Benzaldehyde | -H | Neutral | Sodium Hydroxide / Methanol | 10–15°C | High (Qualitative) | [1][12] |
| 4-Chlorobenzaldehyde | -Cl | Weak EWG | Ammonium Acetate / Acetic Acid | Reflux, 6h | 82% | [11] |
| 4-Nitrobenzaldehyde | -NO₂ | Strong EWG | Imidazole (Grinding) | Room Temp, 10 min | 94% | [8] |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.
As the data illustrates, aldehydes with strong electron-withdrawing groups can react very rapidly and in high yield even under mild conditions.[8] Conversely, those with strong electron-donating groups often require heating under reflux for several hours to achieve good conversion.
Experimental Protocols
The following protocols provide detailed, validated methodologies for the synthesis of β-nitrostyrenes from electron-rich aromatic aldehydes.
Protocol 1: Synthesis of 4-Methoxy-β-nitrostyrene
This procedure utilizes the common ammonium acetate catalyst system, which is effective for a range of substituted benzaldehydes.[11]
Materials:
-
4-Methoxybenzaldehyde (anisaldehyde)
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ice
-
Water (deionized or distilled)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 4-methoxybenzaldehyde (1 eq), nitromethane (6.9 eq), and ammonium acetate (2.4 eq).[11]
-
Add glacial acetic acid to serve as the solvent (e.g., 20 mL for a 1 eq scale).[11]
-
Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 6 hours.[11]
-
After cooling to room temperature, pour the reaction mixture slowly into a beaker containing a large volume of ice water with stirring.
-
A yellow solid will precipitate. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the crude product by suction filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove residual acetic acid and ammonium salts.
-
Purify the crude 4-methoxy-β-nitrostyrene by recrystallization from a suitable solvent, such as hot ethanol, to yield bright yellow crystals.[13]
Protocol 2: Synthesis of 4-(N,N-Dimethylamino)-β-nitrostyrene
This protocol is adapted for a highly activated aromatic aldehyde using a different base catalyst.[10]
Materials:
-
4-(N,N-Dimethylamino)benzaldehyde (DMABA)
-
Nitromethane
-
Ethylenediamine
-
Isopropanol
-
Water (deionized or distilled)
Procedure:
-
In a 50 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve nitromethane (approx. 1.3 eq) and ethylenediamine (approx. 0.25 eq) in isopropanol (e.g., 20 mL).[10]
-
Add solid 4-(N,N-dimethylamino)benzaldehyde (1 eq) to the solution in portions. The mixture will typically turn dark yellow to red.[10]
-
Heat the mixture to a gentle reflux. Lustrous red flakes of the product may begin to precipitate within minutes.[10]
-
Maintain the reflux for approximately 12 hours to ensure the reaction goes to completion.[10]
-
Stop heating and allow the mixture to cool.
-
Pour the garnet-red reaction mixture into an excess of distilled water.
-
Collect the solid crude product by vacuum filtration and wash with water.
-
Dry the product. Further purification can be achieved by recrystallization if necessary.
Caption: Figure 3: General Experimental Workflow.
Conclusion
The electronic character of substituents on the aromatic aldehyde is a controlling factor in the Henry-Knoevenagel synthesis of β-nitrostyrenes. Electron-donating groups decrease the electrophilicity of the carbonyl carbon, thereby reducing the rate of the initial nucleophilic attack by the nitronate anion. Consequently, these substrates often demand more rigorous reaction conditions to achieve high yields compared to their electron-neutral or electron-deficient analogs. By understanding these underlying electronic principles, researchers can rationally design synthetic strategies, selecting appropriate catalysts and conditions to efficiently access these versatile and valuable chemical intermediates for applications in drug discovery and materials science.
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Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene . (2024). Sciencemadness Discussion Board. [Link]
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Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol . Green and Sustainable Chemistry, 8, 138-151. [Link]
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Amrollahi, M. A., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II) . Tetrahedron Letters, 41(29), 5513-5516. [Link]
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Goumont, R., et al. (2004). 4-Dimethylamino-β-nitrostyrene and 4-dimethylamino-β-ethyl-β-nitrostyrene at 100 K . Acta Crystallographica Section C: Crystal Structure Communications, 60(11), o813-o816. [Link]
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Buckles, R. E., & Pews, R. G. (1963). Nitrostyrene . Organic Syntheses, 43, 75. [Link]
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Henry reaction . (n.d.). Wikipedia. [Link]
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Das, J., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2) . Molecules, 26(20), 6125. [Link]
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Boruah, M., & Prajapati, D. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst . Journal of the Serbian Chemical Society, 74(12), 1325-1331. [Link]
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Condensation with Nitromethane . (2006). Sciencemadness Discussion Board. [Link]
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Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol . Green and Sustainable Chemistry. [Link]
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Substituent- and Catalyst-Dependent Selectivity to Aldol or Nitrostyrene Products in a Heterogeneous Base-Catalyzed Henry Reaction . (2014). ResearchGate. [Link]
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Gairaud, C. B., & Lappin, G. R. (1953). THE SYNTHESIS OF ι-NITROSTYRENES . The Journal of Organic Chemistry, 18(1), 1-3. [Link]
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Shainurova, A. M., et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst . Molecules, 27(19), 6680. [Link]
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A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information . (n.d.). MDPI. [Link]
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Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene . (2023). Reddit. [Link]
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Remfry, G. P. (1911). XXXV.--The Condensation of Aromatic Aldehydes with Nitromethane . Journal of the Chemical Society, Transactions, 99, 282-293. [Link]
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Condensation reaction of benzaldehyde with p-nitroacetophenone . (n.d.). ResearchGate. [Link]
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Liu, J.-L., & Peng, D.-B. (2000). The Microwave Promoted Condensation of Aldehydes with Nitromethane . Chemical Journal of Chinese Universities, 21(S1), 511. [Link]
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(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde . (n.d.). ResearchGate. [Link]
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Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method . (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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4-METHOXY-BETA-NITROSTYRENE . (n.d.). Four Chongqing Chemdad Co., Ltd. [Link]
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Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives . (2020). ResearchGate. [Link]
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Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction . The Journal of Organic Chemistry, 62(2), 425-427. [Link]
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Stability and storage conditions for 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
An In-Depth Technical Guide to the Stability and Storage of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical compounds is paramount. This compound, a substituted nitrostyrene, serves as a valuable intermediate in organic synthesis. However, its utility is intrinsically linked to its chemical stability. The presence of a conjugated nitroalkene system renders the molecule susceptible to various degradation pathways. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and protocols for stability assessment.
Chemical Profile and Inherent Reactivity
This compound, also known as 3,5-Dimethoxy-β-nitrostyrene, possesses a unique electronic structure that dictates its reactivity. The electron-withdrawing nitro group, in conjugation with the vinyl moiety and the benzene ring, polarizes the molecule, making the β-carbon of the vinyl group highly electrophilic. This inherent electrophilicity is the primary driver of its potential instability.
| Property | Value | Source |
| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | [1] |
| CAS Number | 56723-84-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| Physical Form | Solid | [3] |
| Primary Hazards | Causes serious eye irritation (H319) | [1] |
Potential Degradation Pathways
Understanding the potential routes of degradation is critical for developing effective storage strategies. The key vulnerabilities of the this compound structure are the nitrovinyl group and its susceptibility to light and nucleophiles.
Photochemical Degradation
Nitrostyrene derivatives are known to be sensitive to ultraviolet (UV) light.[4] Exposure can lead to complex photochemical reactions, including isomerization and a characteristic nitro-to-nitrite rearrangement.[5] This process involves the transformation of the nitro group (-NO₂) into a nitrite group (-ONO), fundamentally altering the molecule's chemical identity and reactivity. Prolonged exposure to light, especially high-energy UV radiation, can also promote polymerization, leading to the formation of insoluble materials and a significant loss of purity.
Caption: Potential photochemical degradation pathways for this compound.
Nucleophilic Addition (Michael Addition)
The polarized nature of the nitroalkene double bond makes it an excellent Michael acceptor.[6] This means it is highly susceptible to attack by nucleophiles. Even weak nucleophiles, such as water or alcohols present as moisture or solvent residue, can add across the double bond. This reaction disrupts the conjugation, leading to the formation of adducts and loss of the parent compound. The presence of basic conditions can catalyze this degradation pathway.
Caption: Susceptibility to Michael addition by nucleophiles.
Incompatibility with Strong Bases and Oxidizing Agents
Strong bases can deprotonate the α-carbon, leading to undesired side reactions or polymerization. Strong oxidizing agents can potentially react with the alkene or other parts of the molecule. Therefore, it is crucial to avoid storing this compound in proximity to strong bases and oxidizers.[7]
Recommended Storage and Handling Protocols
To mitigate the degradation risks, a multi-faceted approach to storage and handling is required. The following protocols are based on best practices for sensitive organic compounds and information derived from safety data sheets of structurally related molecules.[8][9]
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2 to 8 °C | Reduces the rate of potential degradation reactions and minimizes polymerization risk.[8] |
| Light | Protect from light; store in an amber vial or in the dark. | Prevents photochemical degradation, including nitro-nitrite rearrangement and polymerization.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing Michael addition and potential oxidation. |
| Container | Tightly sealed, chemically-resistant container (e.g., amber glass vial with a PTFE-lined cap). | Prevents contamination and exposure to air and moisture.[9][10] |
| Location | Cool, dry, well-ventilated area away from incompatible materials (strong bases, oxidizing agents, ignition sources). | Ensures safety and prevents accidental contact with substances that could catalyze degradation.[9][11] |
Laboratory Handling Protocol
-
Preparation : Before handling, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold solid.
-
Inert Environment : Whenever possible, handle the compound in a glove box or under a gentle stream of inert gas (e.g., nitrogen or argon).
-
Light Conditions : Work under subdued or yellow light to minimize exposure to UV radiation.
-
Dispensing : Use clean, dry spatulas and glassware. Avoid using tools or equipment that may be contaminated with bases, acids, or other reactive chemicals.
-
Sealing : After dispensing the desired amount, flush the container headspace with inert gas before tightly resealing the cap.
-
Storage : Promptly return the container to the recommended storage conditions (2-8 °C, dark).
Experimental Protocol: Forced Degradation Study for Stability Assessment
To ensure the trustworthiness of stored materials, a self-validating system through experimental testing is recommended. A forced degradation (or stress testing) study can reveal the compound's intrinsic stability and validate the chosen storage conditions.
Objective
To identify the degradation products and pathways of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Methodology
A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) is subjected to the following conditions. A control sample, protected from light and stored at 2-8 °C, is analyzed alongside the stressed samples.
-
Acidic Hydrolysis : Mix stock solution with 0.1 M HCl. Incubate at 60 °C for 24-48 hours.
-
Basic Hydrolysis : Mix stock solution with 0.1 M NaOH. Incubate at room temperature for 2-8 hours (basic conditions may cause rapid degradation).
-
Oxidative Degradation : Mix stock solution with 3% H₂O₂. Incubate at room temperature for 24-48 hours.
-
Thermal Degradation : Store the stock solution at 60 °C in the dark for 7 days.
-
Photolytic Degradation : Expose the stock solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W h/m²) in a photostability chamber.
Analysis
Analyze all samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase : Isocratic or gradient elution with Acetonitrile and Water.
-
Detection : UV detector set at a wavelength of maximum absorbance for the parent compound.
-
Evaluation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times of any new peaks (degradation products). Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.
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Methodological & Application
Introduction: The Strategic Value of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in Synthesis
An in-depth guide to the application of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene as a Michael acceptor, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its reactivity, detailed experimental protocols with various nucleophiles, and insights into the underlying reaction mechanisms.
The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] The strategic selection of the Michael acceptor is paramount to the reaction's success, influencing reactivity, selectivity, and the potential for downstream functionalization. This compound emerges as a particularly valuable acceptor for several key reasons.
The molecule's architecture features a vinyl group activated by a potent electron-withdrawing nitro group, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[3] Simultaneously, the benzene ring is decorated with two electron-donating methoxy groups at the 1 and 3 positions. This electronic arrangement not only influences the overall reactivity but also provides a scaffold found in numerous natural products and pharmacologically active compounds. The resulting Michael adducts, γ-nitro compounds, are exceptionally versatile synthetic intermediates, readily transformable into valuable functional groups such as amines and carbonyls, making them critical precursors for complex bioactive molecules.[3][4]
This guide explores the utility of this compound in Michael addition reactions, with a focus on organocatalytic methods that offer mild, environmentally benign pathways to high-value, often chiral, building blocks.[5]
Reaction Mechanism: The Principle of Dual Activation in Organocatalysis
Many modern Michael additions to nitroalkenes employ bifunctional organocatalysts, such as thiourea derivatives or prolinol ethers, which operate through a dual activation mechanism. This approach is key to achieving high reactivity and stereoselectivity under mild conditions.[5][6]
-
Nucleophile Activation: In the case of an aldehyde nucleophile and a prolinol-type catalyst, the catalyst's secondary amine moiety condenses with the aldehyde to form a nucleophilic enamine intermediate.[5][7] For 1,3-dicarbonyl nucleophiles, a basic site on the catalyst facilitates deprotonation to generate an enolate.
-
Electrophile Activation: Simultaneously, a hydrogen-bonding moiety on the catalyst (e.g., the thiourea group or a hydroxyl group) interacts with and polarizes the nitro group of the this compound.[5][6] This interaction increases the electrophilicity of the β-carbon and helps to lock the acceptor into a specific orientation within the catalyst's chiral environment.
This synergistic activation lowers the energy barrier for the nucleophilic attack and provides a highly organized transition state, which is the basis for enantiocontrol in asymmetric variants.
Caption: Dual activation mechanism in organocatalyzed Michael additions.
Protocols and Applications
The following sections provide detailed protocols for the Michael addition of various nucleophile classes to this compound.
Protocol 1: Organocatalytic Addition of Aldehydes
The asymmetric addition of aldehydes to nitroalkenes is a powerful method for synthesizing chiral γ-nitro carbonyl compounds, which are precursors to valuable γ-amino acids.[7][8] This protocol is adapted from established methods using diarylprolinol silyl ether catalysts.[7][9]
Core Principle: A chiral secondary amine catalyst reversibly forms a transient enamine with the aldehyde nucleophile. This enamine then attacks the nitroalkene acceptor, which is co-activated by an acidic co-catalyst, leading to the formation of a new carbon-carbon bond with high stereocontrol.[7]
Step-by-Step Protocol:
-
Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the (S)-diphenylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).
-
Reagent Addition: Add this compound (0.20 mmol, 1.0 equiv) and the acidic co-catalyst, such as 3-nitrobenzoic acid (0.04 mmol, 20 mol%).
-
Solvent and Nucleophile: Dissolve the components in a suitable solvent, such as chloroform or toluene (2.0 mL). Add the aldehyde (e.g., propanal or isobutyraldehyde) (0.40 mmol, 2.0 equiv) to the mixture.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature (approx. 20-25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting nitroalkene spot indicates reaction completion (typically 12-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexane) to yield the desired γ-nitro aldehyde.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: Representative Aldehyde Additions
| Nucleophile (Aldehyde) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| Propanal | 10 | Toluene | 24 | ~94 | >95 |
| Isobutyraldehyde | 10 | Chloroform | 18 | ~95 | >97 |
| Hexanal | 10 | Toluene | 36 | ~92 | >95 |
| Note: Data are representative values based on similar reactions reported in the literature and are intended for estimation purposes.[7][9] |
Protocol 2: Addition of 1,3-Dicarbonyl Compounds via Grinding
The Michael addition of stabilized carbon nucleophiles like 1,3-dicarbonyl compounds is often highly efficient. An environmentally benign approach avoids the use of bulk solvents and catalysts by employing mechanical grinding.[2][10] This method is simple, rapid, and often results in high yields.[10]
Core Principle: The high local energy generated by grinding the solid reactants together facilitates the reaction, likely by creating eutectic melts or highly activated surfaces that promote the proton transfer and subsequent C-C bond formation without the need for a solvent or catalyst.
Step-by-Step Protocol:
-
Preparation: In a clean, dry agate mortar, add this compound (1.0 mmol, 1.0 equiv).
-
Nucleophile Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone or dimethyl malonate) (1.2 mmol, 1.2 equiv).
-
Reaction: Grind the solid mixture vigorously with a pestle at room temperature for 10-30 minutes. The mixture may become sticky or change color, indicating reaction progress.
-
Monitoring: After the initial grinding period, take a small sample, dissolve it in CDCl₃ or acetone-d₆, and check for the disappearance of starting materials by ¹H NMR or TLC. Continue grinding if the reaction is incomplete.
-
Purification: Once complete, the resulting solid can often be purified directly by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane). If necessary, perform flash column chromatography on silica gel.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point determination.
Data Summary: Representative 1,3-Dicarbonyl Additions
| Nucleophile (1,3-Dicarbonyl) | Method | Time (min) | Yield (%) |
| Dimethyl Malonate | Grinding | 20 | >95 |
| Acetylacetone | Grinding | 15 | >98 |
| 1,3-Cyclohexanedione | Grinding | 30 | ~90 |
| Note: Data are representative values based on similar reactions reported in the literature.[2][10] |
Protocol 3: Friedel-Crafts-Type Addition of Indoles
The conjugate addition of indoles to nitroalkenes provides a direct route to 3-alkylated indole derivatives, which are prevalent motifs in pharmaceuticals and natural products.[11] This reaction can be efficiently catalyzed under mild conditions, for instance, using a phase-transfer catalyst in an aqueous medium.[11]
Core Principle: Indole, being an electron-rich heterocycle, acts as a soft nucleophile, attacking the electrophilic β-carbon of the nitroalkene. The reaction proceeds regioselectively at the C3 position of the indole nucleus. Catalysts like tetrabutylammonium hydrogen sulfate (TBAHS) can facilitate the reaction in aqueous media.[11]
Step-by-Step Protocol:
-
Preparation: In a 25 mL round-bottom flask, suspend indole (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv) in water (5 mL).
-
Catalyst Addition: Add tetrabutylammonium hydrogen sulfate (TBAHS) (0.2 mmol, 20 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically heterogeneous.
-
Monitoring: Monitor the reaction by TLC (eluent: ethyl acetate/hexane). The reaction usually completes within 2-6 hours.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 3-substituted indole.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Representative Indole Additions
| Nucleophile (Indole) | Catalyst | Solvent | Time (h) | Yield (%) |
| Indole | TBAHS | Water | 3 | ~90 |
| 2-Methylindole | TBAHS | Water | 4 | ~85 |
| 5-Methoxyindole | TBAHS | Water | 2 | ~92 |
| Note: Data are representative values based on similar reactions reported in the literature. Electron-donating groups on the indole nucleus may accelerate the reaction.[11] |
Synthetic Utility of Adducts and Downstream Transformations
The true power of using a nitroalkene as a Michael acceptor lies in the synthetic versatility of the resulting γ-nitro adducts. The nitro group can be transformed into a variety of other functional groups, most notably an amine via reduction (e.g., using H₂, Pd/C, or Zn/HCl), providing access to γ-amino acids and 1,4-amino alcohol derivatives. It can also be converted to a carbonyl group via the Nef reaction.
Caption: General experimental and synthetic workflow.
Safety and Handling
-
This compound: May cause eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[12] Handle in a well-ventilated fume hood.
-
Solvents: Organic solvents such as toluene and chloroform are flammable and/or toxic. Handle with care in a fume hood and away from ignition sources.
-
Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in the protocols.
References
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Mechanism of the Michael reaction of aldehydes and nitroalkenes using a thiourea-based catalyst. ResearchGate. [Link]
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Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]
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Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. Journal of the American Chemical Society. [Link]
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Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. ResearchGate. [Link]
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Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry. [Link]
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Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]
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Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane. ResearchGate. [Link]
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1,2,3-Trimethoxy-5-((E)-2-nitrovinyl)benzene. PubChem. [Link]
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Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin. ResearchGate. [Link]
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Application Notes and Protocols for Diels-Alder Reactions Involving 1,3-Dimethoxy-5-(2-nitrovinyl)benzene as a Dienophile
Abstract
This technical guide provides an in-depth exploration of the Diels-Alder reaction utilizing 1,3-Dimethoxy-5-(2-nitrovinyl)benzene as a highly activated dienophile. The potent electron-withdrawing character of the nitro group, in conjunction with the electronically-defined aromatic scaffold, renders this dienophile a powerful tool for the synthesis of complex, functionalized cyclohexene derivatives. These adducts are valuable intermediates, particularly in the fields of medicinal chemistry and drug development, where the nitro moiety serves as a versatile synthetic handle for further molecular elaboration. This document details the underlying mechanistic principles, provides validated, step-by-step protocols for the synthesis of the dienophile and its subsequent cycloaddition reactions, and discusses the strategic applications of the resulting products in the synthesis of pharmacologically relevant structures.
Mechanistic Principles and Strategic Rationale
The Diels-Alder reaction, a Nobel Prize-winning transformation first described by Otto Diels and Kurt Alder in 1928, is a cornerstone of synthetic organic chemistry for its ability to reliably form six-membered rings with high stereochemical control.[1] It is a concerted, pericyclic reaction classified as a [4+2] cycloaddition, involving the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile.[1][2]
The Unique Role of this compound as a Dienophile
The efficacy of a Diels-Alder reaction is governed by the electronic properties of its components. The reaction rate is significantly accelerated when the diene is electron-rich and the dienophile is electron-poor.[3][4] this compound is an exemplary dienophile due to its electronic architecture:
-
Activation by the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. This property drastically lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[5] A lower energy LUMO results in a smaller energy gap between it and the Highest Occupied Molecular Orbital (HOMO) of a typical electron-rich diene, facilitating orbital overlap and accelerating the cycloaddition.[5]
-
"Masked" Functionality: Beyond its activating role, the nitro group is a valuable "masked functionality".[1] Post-cycloaddition, the nitro group can be readily reduced to a primary amine (-NH₂), a ubiquitous functional group in pharmacologically active compounds. This two-step sequence provides access to complex cyclic amines that would be difficult to synthesize directly.[6]
Stereochemical Control: The Endo Rule
The Diels-Alder reaction is renowned for its stereospecificity. A key principle governing the stereochemical outcome is the "endo rule," which posits that the electron-withdrawing substituents of the dienophile preferentially adopt an endo orientation in the bicyclic product.[6] This preference arises from favorable secondary orbital interactions between the p-orbitals of the activating group (the nitro group) and the developing π-system of the newly forming ring in the transition state.[6] While the endo product is the kinetically favored product, the exo isomer is often thermodynamically more stable due to reduced steric hindrance.[6] Therefore, reaction conditions such as temperature and time can influence the final diastereomeric ratio.
Figure 1. HOMO-LUMO interaction in a normal-electron-demand Diels-Alder reaction.
Synthesis of this compound
The target dienophile is not commonly commercially available and must be prepared. A reliable method is the Henry reaction (nitroaldol condensation) between 3,5-dimethoxybenzaldehyde and nitromethane, followed by dehydration.
Protocol 2.1: Synthesis via Henry Condensation
This protocol describes the base-catalyzed condensation of 3,5-dimethoxybenzaldehyde with nitromethane, followed by dehydration to yield the desired β-nitrostyrene derivative.
Materials and Equipment:
-
3,5-Dimethoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate or a primary amine catalyst (e.g., ethylenediamine)
-
Glacial acetic acid
-
Toluene or Xylene
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.4 eq). Add toluene (approx. 5 mL per gram of aldehyde) as the solvent.
-
Azeotropic Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110-120°C). Water will be removed azeotropically and collected in the trap.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 3-5 hours, once water collection ceases.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellow-orange solid, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from ethanol or isopropanol can be effective.
Figure 2. General workflow for the synthesis of the target dienophile.
Protocols for Diels-Alder Cycloaddition
The following protocols outline the general procedure for reacting this compound with various dienes.
General Considerations
-
Diene Purity: Many dienes, especially cyclopentadiene, exist as dimers at room temperature. Cyclopentadiene must be freshly prepared by "cracking" its dimer, dicyclopentadiene, via fractional distillation before use.
-
Solvent: Anhydrous, high-boiling aromatic solvents like toluene or o-xylene are preferred to achieve the necessary reaction temperatures.[7]
-
Lewis Acid Catalysis: For less reactive dienes, a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl) can be employed to further lower the dienophile's LUMO energy and accelerate the reaction.[1] However, care must be taken as Lewis acids can also promote polymerization or side reactions.[8]
Protocol 3.2: Model Reaction with Freshly Cracked Cyclopentadiene
Materials and Equipment:
-
This compound
-
Dicyclopentadiene (for cracking)
-
Anhydrous Toluene
-
Pressure-equalizing dropping funnel
-
Three-neck round-bottom flask, reflux condenser, and nitrogen inlet
-
Ice-water bath
-
Standard workup and purification equipment
Step-by-Step Procedure:
-
Prepare Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~180°C. Collect the cyclopentadiene monomer, which distills at ~41°C. Keep the collected monomer on ice and use it immediately.
-
Reaction Setup: In a three-neck flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Diene Addition: Cool the solution in an ice-water bath. Add freshly cracked cyclopentadiene (2.0-3.0 eq) dropwise via a dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. For increased rate, the reaction can be gently heated to 50-80°C.
-
Monitoring: Monitor the disappearance of the dienophile (a UV-active spot on TLC) to determine reaction completion.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo to remove excess cyclopentadiene and toluene. The resulting crude residue can be purified by silica gel column chromatography (e.g., 5-20% ethyl acetate in hexane) to separate the endo and exo isomers.
Characterization and Representative Data
The products of the Diels-Alder reaction should be characterized using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The ratio of endo to exo isomers can be determined by integration of characteristic signals in the ¹H NMR spectrum.
| Diene | Reaction Conditions | Typical Yield | Expected Endo:Exo Ratio | Notes |
| Cyclopentadiene | Toluene, 25-50°C | >90% | >10:1 | Highly reactive diene, favors the kinetically controlled endo product. |
| 1,3-Butadiene | Sealed tube, Toluene, 100°C | 70-85% | N/A (Acyclic Diene) | Requires higher temperatures due to lower reactivity and the need to overcome the rotational barrier to the required s-cis conformation.[3] |
| 1,3-Cyclohexadiene | o-Xylene, 110°C | 60-75% | ~4:1 | Slower to react than cyclopentadiene.[7] |
| Danishefsky's Diene | Toluene, 25-60°C | >85% | High Regio- and Stereoselectivity | The silyloxy group directs the regiochemistry and the resulting enol ether can be hydrolyzed to a ketone. |
Note: Yields and ratios are estimates based on reactions with similar nitroalkene dienophiles and are dependent on specific reaction conditions.
Applications in Drug Development and Medicinal Chemistry
The true synthetic power of using this compound is realized in the subsequent transformations of its Diels-Alder adducts. The resulting scaffolds are rich in chemical handles for diversification.
Gateway to Bioactive Amines
The primary transformation is the reduction of the nitro group to an amine. This can be achieved under various conditions (e.g., Zn/HCl, H₂/Pd-C, Fe/NH₄Cl), providing access to bicyclic amines. These structures are core motifs in many therapeutic agents. For example, the cyclohexene scaffold can serve as a precursor for GABA analogues, which are targets for drugs treating neurological disorders.[6]
Building Blocks for Compound Libraries
The Diels-Alder reaction provides a robust method for constructing a core structure with defined stereochemistry.[6] The remaining functionalities—the double bond, the dimethoxy-phenyl ring, and the post-reduction amine—can all be subjected to further reactions. This allows for the rapid generation of a library of diverse but related molecules for high-throughput screening in drug discovery programs. The use of Diels-Alder chemistry has been pivotal in creating functionalized biomaterials and drug delivery systems.[9][10][11]
Figure 3. Synthetic utility of the Diels-Alder adduct in medicinal chemistry.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Inactive (dimerized) diene.2. Insufficient temperature.3. Dienophile or diene is too sterically hindered. | 1. Ensure diene is freshly cracked/purified.2. Increase reaction temperature or use a higher boiling solvent.3. Consider using a Lewis acid catalyst to enhance reactivity. |
| Polymerization | 1. Diene is prone to polymerization at high temperatures.2. Lewis acid catalyst is too harsh. | 1. Add a radical inhibitor (e.g., hydroquinone).2. Use milder reaction conditions (lower temperature, shorter time).3. Use a milder Lewis acid or a substoichiometric amount. |
| Complex Product Mixture | 1. Formation of both endo and exo isomers.2. Retro-Diels-Alder reaction followed by re-addition.3. Side reactions. | 1. Optimize reaction temperature; lower temperatures often favor the kinetic endo product.2. Use the mildest conditions possible to achieve conversion.3. Ensure reagents are pure and the reaction is run under an inert atmosphere. |
References
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Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link][5]
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PrepChem.com. (n.d.). Preparation of 1,3-dimethoxybenzene. Retrieved from [Link][12]
- Gowenlock, B. G., King, B., & Pfab, J. (2000). Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane. Journal of Chemical Research, Synopses, (6), 276-277.
-
Google Patents. (2022). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. Retrieved from [13]
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Beilstein Journals. (2019). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Retrieved from [Link][7]
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Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link][1]
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Sciforum. (n.d.). Nitroquinolines as dienophiles in polar Diels-Alder reactions. Influences of molecular solvents and ionic liquids. Retrieved from [Link][14]
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Leah4sci. (2015, February 21). Diels Alder Reaction Mechanism and Product Trick. YouTube. Retrieved from [Link][2]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link][3]
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National Institutes of Health. (2024). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Retrieved from [Link][9]
-
R Discovery. (2024, October 26). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Retrieved from [Link][10]
-
ACS Publications. (2001). Difunctionalized 4-nitroisoxazoles as dienophiles in Diels-Alder reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2017). Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts. Retrieved from [Link][8]
-
National Institutes of Health. (2024, October 26). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. PubMed. Retrieved from [Link][11]
-
MDPI. (2023, January 24). Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications. Retrieved from [Link][15]
-
The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction. YouTube. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2022, January 24). 16.11 Rules of the Diels–Alder Reaction. Retrieved from [Link][16]
-
ResearchGate. (n.d.). Scheme 3. Diels-Alder reactions using other dienophiles and diene. Retrieved from [Link][17]
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Application Notes & Protocols: The Synthetic Versatility of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in Modern Heterocyclic Chemistry
Abstract
1,3-Dimethoxy-5-(2-nitrovinyl)benzene is a highly versatile and electron-rich building block in organic synthesis. Its unique combination of a nitroalkene moiety and a phloroglucinol-derived aromatic ring makes it an exceptional precursor for a diverse array of heterocyclic scaffolds. The electron-donating methoxy groups activate the benzene ring, while the nitrovinyl group functions as a potent Michael acceptor and a precursor to carbonyl and amino functionalities. This guide provides an in-depth exploration of its application in constructing medicinally relevant heterocyclic systems such as indoles, pyrroles, and isoxazolines. We will delve into the mechanistic underpinnings of these transformations, provide field-tested, step-by-step protocols, and offer insights into the causal factors governing reaction outcomes.
The Precursor: Synthesis and Properties
The journey into the heterocyclic applications of this key intermediate begins with its own efficient synthesis, typically achieved via the Henry (or Nitroaldol) Reaction.[1][2][3] This classic carbon-carbon bond-forming reaction provides a reliable route to nitroalkenes from aldehydes and nitroalkanes.[3]
1.1. Core Mechanism: The Henry Reaction
The synthesis is a two-stage process that is often performed in a single pot: a base-catalyzed nitroaldol addition followed by dehydration.[4]
-
Nitroaldol Addition: A base abstracts the acidic α-proton from a nitroalkane (e.g., nitromethane) to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde.
-
Dehydration: The resulting β-nitro alcohol intermediate is subsequently dehydrated. This elimination is often promoted by elevated temperatures or the use of specific dehydrating agents, driving the reaction to yield the thermodynamically stable nitroalkene.[4][5]
Caption: Henry Reaction workflow for precursor synthesis.
1.2. Protocol: Synthesis of this compound
This protocol is optimized for high yield and purity, leveraging ammonium acetate as both a base and a dehydrating catalyst.
| Reagent/Parameter | Quantity | Moles | Rationale |
| 3,5-Dimethoxybenzaldehyde | 16.6 g | 0.10 | The electrophilic starting material. |
| Nitromethane | 18.3 g (16.1 mL) | 0.30 | Provides the nucleophilic nitronate and the nitro group. A slight excess ensures complete consumption of the aldehyde. |
| Ammonium Acetate | 7.7 g | 0.10 | Acts as a weak base to catalyze the initial addition and promotes the subsequent dehydration. |
| Glacial Acetic Acid | 100 mL | - | Serves as the solvent, providing a slightly acidic medium that facilitates the dehydration of the alcohol intermediate. |
| Reaction Temp. | 100-110 °C (Reflux) | - | Elevated temperature is crucial for driving the elimination of water to form the desired nitroalkene.[5] |
| Reaction Time | 2-3 hours | - | Sufficient time for reaction completion, monitored by TLC. |
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3,5-dimethoxybenzaldehyde (16.6 g), nitromethane (18.3 g), and ammonium acetate (7.7 g).
-
Reaction: Add 100 mL of glacial acetic acid. Heat the mixture to reflux (100-110 °C) with stirring for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A bright yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol or isopropanol to yield bright yellow needles. Dry under vacuum.
-
Expected Yield: 85-95%.
-
Characterization (Expected): M.p. 145-147 °C. ¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, 1H), 7.55 (d, 1H), 6.70 (d, 2H), 6.55 (t, 1H), 3.85 (s, 6H).
-
Synthesis of Indoles via Fischer Indolization
The Fischer indole synthesis is a robust method for creating the indole nucleus.[6][7] A key strategy involves converting the nitroalkene into a suitable carbonyl compound, which can then react with an arylhydrazine. The Nef reaction is the classic transformation for this purpose.[8][9]
2.1. Strategic Transformation: The Nef Reaction
The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, under acidic conditions.[8][9] This is an example of umpolung (reactivity inversion), where the carbon of the nitroalkane, typically nucleophilic as a nitronate, is transformed into an electrophilic carbonyl carbon.
First, the nitrovinyl double bond must be reduced to a nitroalkane. This is readily achieved through catalytic hydrogenation or with a hydride reagent. Subsequently, the resulting 1,3-dimethoxy-5-(2-nitroethyl)benzene is subjected to Nef conditions.
Caption: Two-step conversion of nitroalkene to aldehyde via the Nef reaction.
2.2. Protocol: Synthesis of 6,8-Dimethoxy-1,2,3,4-tetrahydrocarbazole
This protocol demonstrates a complete sequence: Michael addition of the nitroalkene, Nef reaction to form a ketone, and subsequent Fischer indolization. Here, we use cyclohexanone as the carbonyl partner, which first undergoes a Michael addition with the nitroalkene.
| Reagent/Parameter | Quantity | Moles | Rationale |
| Step A: Michael Addition | |||
| This compound | 2.09 g | 0.01 | The Michael acceptor. |
| Cyclohexanone | 1.96 g (2.1 mL) | 0.02 | The Michael donor. |
| Tetrabutylammonium Fluoride (TBAF) | 1.0 mL (1M in THF) | 0.001 | A mild base to catalyze the Michael addition. |
| Step B: Nef Reaction | |||
| Product from Step A | ~3.07 g | 0.01 | The nitroalkane precursor. |
| Sodium Methoxide | 0.65 g | 0.012 | A strong base to form the nitronate salt efficiently. |
| Sulfuric Acid (conc.) | 5 mL | - | Required for the acidic hydrolysis of the nitronate to the ketone.[8] |
| Step C: Fischer Indolization | |||
| Product from Step B | ~2.76 g | 0.01 | The ketone precursor. |
| Phenylhydrazine | 1.08 g (1.0 mL) | 0.01 | Forms the key hydrazone intermediate. |
| Polyphosphoric Acid (PPA) | 20 g | - | A strong acid and dehydrating agent that effectively catalyzes the[10][10]-sigmatropic rearrangement and cyclization. |
Methodology:
-
Michael Addition: Dissolve this compound (2.09 g) and cyclohexanone (1.96 g) in 20 mL of THF. Add TBAF (1.0 mL of 1M solution) dropwise and stir at room temperature for 12 hours. Quench with saturated NH₄Cl solution, extract with ethyl acetate, dry over MgSO₄, and concentrate to obtain the Michael adduct.
-
Nef Reaction: Dissolve the crude adduct in 20 mL of methanol. Add sodium methoxide (0.65 g) and stir for 1 hour to form the nitronate. In a separate flask, cool 50 mL of water to 0 °C and slowly add 5 mL of concentrated H₂SO₄. Add the methanolic nitronate solution dropwise to the cold acid with vigorous stirring. Stir for 1 hour, then extract with diethyl ether. Wash the organic layer with brine, dry, and concentrate to yield the diketone.
-
Fischer Indolization: To the crude diketone, add phenylhydrazine (1.08 g) and 20 g of polyphosphoric acid. Heat the mixture to 80-90 °C for 1 hour. Cool the reaction, then carefully pour it onto crushed ice. Neutralize with 10M NaOH solution until basic. The product will precipitate. Filter the solid, wash with water, and purify by column chromatography (Silica, Hexane:Ethyl Acetate gradient) to yield the tetrahydrocarbazole.
Synthesis of Pyrroles
Nitroalkenes are excellent substrates for the synthesis of substituted pyrroles. A particularly elegant method is the reaction with α-isocyanoacetate esters in the presence of a base.[11][12]
3.1. Mechanism: Base-Catalyzed Cyclization
The reaction proceeds via a sequence of a Michael addition followed by an intramolecular cyclization and subsequent elimination.
-
A base (e.g., DBU) deprotonates the α-isocyanoacetate ester, forming a nucleophile.
-
This nucleophile attacks the β-carbon of the nitroalkene in a Michael-type fashion.
-
The resulting intermediate undergoes an intramolecular nucleophilic attack of the carbanion onto the isocyano carbon.
-
The final step involves elimination of the nitro group and tautomerization to form the aromatic pyrrole ring.
3.2. Protocol: Synthesis of Ethyl 4-(3,5-dimethoxyphenyl)-1H-pyrrole-2-carboxylate
| Reagent/Parameter | Quantity | Moles | Rationale |
| This compound | 2.09 g | 0.01 | The electrophilic nitroalkene component. |
| Ethyl Isocyanoacetate | 1.13 g (1.1 mL) | 0.01 | The C2-N-C3 building block for the pyrrole ring. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 1.83 g (1.8 mL) | 0.012 | A strong, non-nucleophilic organic base ideal for promoting the initial Michael addition and subsequent cyclization steps. |
| Tetrahydrofuran (THF) | 50 mL | - | A suitable aprotic solvent for this reaction. |
| Reaction Temp. | 0 °C to Room Temp. | - | Initial cooling helps control the exothermic Michael addition, followed by warming to facilitate cyclization. |
| Reaction Time | 6-8 hours | - | Allows for the sequential reaction steps to proceed to completion. |
Methodology:
-
Setup: Dissolve this compound (2.09 g) and ethyl isocyanoacetate (1.13 g) in 50 mL of dry THF in a flask under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add DBU (1.83 g) dropwise over 10 minutes. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours.
-
Workup: Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting residue by column chromatography (Silica, Hexane:Ethyl Acetate 4:1) to obtain the desired pyrrole derivative.
Synthesis of Isoxazoles and Isoxazolines
The electron-deficient double bond of the nitrovinyl group makes it an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to five-membered heterocycles like isoxazolines.[13][14] This can be achieved by reacting it with a 1,3-dipole, such as a nitrile oxide generated in situ.
4.1. Mechanism: 1,3-Dipolar Cycloaddition
This reaction is a concerted pericyclic process where the 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the dipolarophile (the nitroalkene) to form a five-membered ring.[14][15] Nitrile oxides, often generated from aldoximes via oxidation, are common 1,3-dipoles for this transformation.[16]
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Application Notes and Protocols for Catalytic Asymmetric Synthesis Employing 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Authored by a Senior Application Scientist
Introduction: The Strategic Value of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for stereochemical control is paramount, particularly in the development of complex, biologically active molecules. Nitroalkenes have emerged as exceptionally versatile building blocks in this endeavor.[1][2][3] Their powerful electron-withdrawing nitro group activates the carbon-carbon double bond for a variety of nucleophilic additions, and the nitro group itself is a synthetic chameleon, readily transformed into other valuable functional groups like amines, ketones, or oximes.[3][4]
This guide focuses on a particularly valuable, electron-rich nitroalkene: This compound . The strategic placement of two methoxy groups on the phenyl ring significantly influences the electronic properties of the molecule, modulating the reactivity of the Michael acceptor system. This substrate is an excellent candidate for the construction of chiral γ-nitro compounds, which are precursors to a wide array of pharmacologically relevant structures.
Herein, we provide an in-depth exploration of the application of this compound in the organocatalyzed asymmetric Michael addition. This document is intended for researchers and professionals in drug development and synthetic chemistry, offering both the theoretical underpinnings and detailed, actionable protocols for achieving high levels of stereocontrol.
Core Principles: The Bifunctional Organocatalytic Approach
The key to achieving high enantioselectivity in the conjugate addition to nitroalkenes lies in the use of chiral organocatalysts that can pre-organize the transition state.[1][5] Among the most successful classes of catalysts for this transformation are bifunctional thiourea derivatives.[6][7][8]
These catalysts operate through a dual-activation mechanism:
-
Electrophile Activation: The two N-H protons of the thiourea moiety form strong hydrogen bonds with the oxygen atoms of the nitro group on this compound.[9][10] This interaction lowers the LUMO of the nitroalkene, rendering it more electrophilic and poising it for nucleophilic attack from a specific face.
-
Nucleophile Activation: A Lewis basic site on the catalyst, typically a tertiary or primary amine, interacts with the nucleophile.[11][12] In the case of an aldehyde or ketone nucleophile, the amine facilitates the formation of a more nucleophilic enamine intermediate.[5][9]
This synergistic activation within a single chiral molecule creates a highly ordered, ternary transition state (catalyst-nucleophile-electrophile), leading to the preferential formation of one enantiomer of the product.
Catalytic Cycle: Asymmetric Michael Addition of an Aldehyde
The following diagram illustrates the proposed catalytic cycle for the Michael addition of an aldehyde to this compound, catalyzed by a (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea catalyst.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Propanal
This protocol details a representative procedure for the enantioselective Michael addition of propanal to this compound.
Rationale for Conditions:
-
Catalyst: A (R,R)-DPEN-derived thiourea catalyst with 3,5-bis(trifluoromethyl)phenyl groups is chosen for its demonstrated high activity and stereoselectivity, arising from the strong H-bonding capacity of the electron-deficient aryl groups.[9][13]
-
Solvent: Toluene is selected as it is a common, non-polar solvent for this class of reactions, often providing a good balance of reactivity and selectivity.[14]
-
Temperature: The reaction is run at room temperature, which is often sufficient for these organocatalyzed reactions, avoiding the need for costly cooling or heating.[9]
-
Additive: An acidic additive like 4-nitrophenol can sometimes accelerate the reaction by facilitating enamine formation and turnover.[15]
Materials and Equipment:
-
This compound (1.0 equiv)
-
Propanal (3.0 equiv, freshly distilled)
-
(R,R)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)-1,2-diphenylethyl)thiourea (Catalyst, 0.1 equiv)
-
4-Nitrophenol (co-catalyst, 0.1 equiv)
-
Toluene (anhydrous, sufficient to make a 0.2 M solution with respect to the nitroalkene)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Nitrogen or Argon line
-
Silica gel for column chromatography
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
HPLC with a chiral stationary phase for enantiomeric excess determination
Step-by-Step Procedure:
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 0.5 mmol, 104.6 mg).
-
Add the chiral thiourea catalyst (0.1 equiv, 0.05 mmol) and 4-nitrophenol (0.1 equiv, 0.05 mmol).
-
Dissolve the solids in anhydrous toluene (2.5 mL).
Reaction Execution: 4. Add freshly distilled propanal (3.0 equiv, 1.5 mmol) to the stirred solution at room temperature. 5. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
Workup and Reduction: 6. Upon completion, cool the reaction mixture to 0 °C in an ice bath. 7. Add anhydrous methanol (5 mL) to the flask. 8. Slowly add sodium borohydride (NaBH₄) (3.0 equiv, 1.5 mmol) portion-wise to reduce the resulting aldehyde to the corresponding alcohol. This step prevents potential epimerization during purification. 9. Stir the mixture at 0 °C for 30 minutes. 10. Quench the reaction by slowly adding 1 M HCl until gas evolution ceases. 11. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). 12. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification and Analysis: 13. Purify the crude product by silica gel column chromatography to yield the desired γ-nitro alcohol. 14. Determine the diastereomeric ratio by ¹H NMR analysis of the purified product. 15. Determine the enantiomeric excess (% ee) by HPLC analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation: Expected Performance
The following table summarizes the typical performance expected for the asymmetric Michael addition of aldehydes and other nucleophiles to substituted nitroalkenes using bifunctional thiourea catalysts, based on literature precedents.[9][10][11]
| Nucleophile | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) |
| Propanal | 10 | RT | 12-24 | 85-95 | >95:5 | 95-99 |
| Isobutyraldehyde | 10 | RT | 24-48 | 90-99 | N/A | 97-99 |
| Cyclohexanone | 10-20 | RT | 48-72 | 80-92 | >90:10 | 90-98 |
| Dimethyl Malonate | 5-10 | RT | 8-16 | >95 | N/A | 92-97 |
Note: These are representative values. Actual results may vary based on substrate purity, reagent quality, and precise experimental conditions.
Conclusion and Outlook
This compound is a highly effective substrate for organocatalyzed asymmetric synthesis. The protocols and principles outlined in this guide demonstrate that through the rational application of bifunctional thiourea catalysis, complex, enantioenriched molecules can be accessed with high efficiency and stereocontrol. The resulting γ-nitro adducts are poised for further elaboration, opening avenues to novel chemical entities for drug discovery and development. The methodologies described are robust, scalable, and utilize metal-free catalysts, aligning with the principles of green and sustainable chemistry.
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Alexandre, A. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications (RSC Publishing). [Link]
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Huang, H., & Jacobsen, E. N. Highly Enantioselective Direct Conjugate Addition of Ketones to Nitroalkenes Promoted by A Chiral Primary Amine−Thiourea Catalyst. Journal of the American Chemical Society (ACS Publications). [Link]
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Janecka, A., et al. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PMC - PubMed Central. [Link]
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Li, Y., et al. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Alonso, D. A., et al. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]
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Kar, A., et al. Proposed mechanism of the organocatalytic asymmetric oxa‐Michael addition/intramolecular adol reaction/dehydration cascade. ResearchGate. [Link]
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Takemoto, Y. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Journal of Synthetic Organic Chemistry, Japan. [Link]
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Alonso, D. A., et al. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. PubMed. [Link]
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Shim, J. H., et al. Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. MDPI. [Link]
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Shim, J. H., et al. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. [Link]
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Takemoto, Y. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. J-Stage. [Link]
-
Halimehjani, A. Z., et al. Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. [Link]
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Kumar, S., et al. Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters (ACS Publications). [Link]
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Halimehjani, A. Z., et al. Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]
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Synthesis of Key Pharmaceutical Intermediates from 1,3-Dimethoxy-5-(2-nitrovinyl)benzene: A Detailed Application Note and Protocol Guide
Abstract
This application note provides a comprehensive guide for the synthesis of valuable pharmaceutical intermediates starting from 1,3-dimethoxy-5-(2-nitrovinyl)benzene.[1] This readily accessible nitroalkene serves as a versatile precursor, primarily for the synthesis of 2-(3,5-dimethoxyphenyl)ethanamine, a foundational scaffold in numerous psychoactive compounds and other pharmaceutically active molecules.[2][3][4] This document outlines detailed, field-proven protocols for the reduction of the nitrovinyl moiety using two principal methods: catalytic hydrogenation with Palladium on Carbon (Pd/C) and chemical reduction with Lithium Aluminum Hydride (LiAlH₄). Furthermore, it explores the Nef reaction as an alternative transformation of the nitrovinyl group to a carbonyl functionality. The guide emphasizes the causality behind experimental choices, provides robust safety protocols, and includes comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.
Introduction
The 3,5-dimethoxyphenethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of neurologically active compounds. Its derivatives have been explored for their psychedelic and therapeutic properties, acting as agonists for serotonin receptors.[3][4] The starting material, this compound, is an attractive precursor due to its straightforward synthesis from 3,5-dimethoxybenzaldehyde and nitromethane via a Henry condensation reaction. The electron-rich aromatic ring and the reactive nitrovinyl group offer multiple avenues for chemical modification, making it a valuable building block in drug discovery and development.
This guide is intended for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also the scientific rationale behind the procedures, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Core Synthesis Pathway: Reduction of the Nitrovinyl Group
The most common and valuable transformation of this compound is the reduction of the nitrovinyl group to an aminoethyl group, yielding 2-(3,5-dimethoxyphenyl)ethanamine. This reduction simultaneously saturates the carbon-carbon double bond and reduces the nitro group to an amine. Two of the most reliable methods to achieve this are catalytic hydrogenation and reduction with metal hydrides.
Mechanistic Overview
Catalytic Hydrogenation: This heterogeneous catalysis method involves the use of a solid catalyst, typically palladium on a high-surface-area carbon support (Pd/C), in the presence of hydrogen gas.[5] The reaction occurs on the surface of the catalyst where hydrogen gas is adsorbed and dissociatively chemisorbed as hydrogen atoms.[6] The nitroalkene also adsorbs to the catalyst surface, allowing for the stepwise addition of hydrogen atoms across the double bond and to the nitro group, ultimately yielding the saturated amine.[6]
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitroalkenes.[5] The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbons of the nitrovinyl group. This process reduces both the alkene and the nitro group to furnish the desired phenethylamine.[7]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is often preferred due to its operational simplicity and milder reaction conditions compared to metal hydride reductions.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrochloric Acid (HCl) in an appropriate solvent (e.g., diethyl ether or dioxane)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Vacuum/inert gas manifold
-
Buchner funnel and filter flask
Procedure:
-
Catalyst Charging: In a three-necked flask equipped with a magnetic stir bar, place the 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).[8]
-
Inerting the System: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8][9]
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., methanol).[8] Then, add the this compound.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated source.[8] For a balloon setup, it may need to be replaced as the reaction consumes hydrogen.[8] The reaction is typically stirred vigorously at room temperature and atmospheric or slightly elevated pressure (2-3 atm).[10]
-
Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.[8][9]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[11] Caution: The used catalyst can be pyrophoric, especially when dry.[6][8][11] It should be kept wet with water and disposed of in a dedicated waste container.[8]
-
Isolation: The filtrate containing the product can be concentrated under reduced pressure. The resulting freebase can be further purified by distillation or converted to a stable salt (e.g., hydrochloride) by adding a solution of HCl.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This method is highly effective but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.[12][13][14][15][16]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Sodium sulfate or Magnesium sulfate
-
Hydrochloric Acid (HCl) in an appropriate solvent
Equipment:
-
Dry, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) manifold
-
Dropping funnel
-
Ice bath
Procedure:
-
Reagent Setup: In a dry, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.[15] Cool the suspension to 0 °C using an ice bath.[15]
-
Substrate Addition: Dissolve the this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel.[17]
-
Reaction: After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature and then refluxed to ensure complete reaction.[7][17]
-
Quenching: After the reaction is complete (monitored by TLC), cool the mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).[15] Caution: This process is highly exothermic and generates hydrogen gas.[15]
-
Work-up: The resulting granular precipitate of aluminum salts can be filtered off. Wash the precipitate thoroughly with THF.
-
Isolation: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3,5-dimethoxyphenyl)ethanamine. Further purification can be achieved by vacuum distillation or salt formation.
Data Presentation: Comparison of Reduction Methods
| Parameter | Catalytic Hydrogenation (Pd/C) | LiAlH₄ Reduction |
| Yield | Generally high (can be >90%) | High (often >80%)[17] |
| Purity | Typically high, with minimal side products | Good, but work-up can be challenging |
| Reaction Conditions | Mild (room temperature, atmospheric pressure)[10] | Requires anhydrous conditions, can be refluxed[7][17] |
| Safety | Flammable hydrogen gas and pyrophoric catalyst[8][9] | Highly reactive, pyrophoric reagent; violent reaction with water[12][14][16] |
| Scalability | Readily scalable | Scalability requires careful engineering controls |
| Functional Group Tolerance | Can reduce other functional groups (e.g., C=C, C=O) | Reduces a wide array of functional groups |
Alternative Transformations: The Nef Reaction
The Nef reaction provides a pathway to convert the nitro group of a primary or secondary nitroalkane into a carbonyl group, offering an alternative synthetic route from this compound.[18][19][20][21] This is typically achieved by first forming the nitronate salt, followed by acid hydrolysis.[19] The nitrovinyl starting material can be considered a precursor to a nitroalkane via conjugate addition.
Mechanistic Overview
The classical Nef reaction involves the protonation of a nitronate anion to form a nitronic acid, which then undergoes acid-catalyzed hydrolysis to the carbonyl compound and nitrous oxide.[19] Modern variations of the Nef reaction utilize oxidative or reductive methods to achieve the same transformation under milder conditions.[20][22]
A potential synthetic sequence would involve a conjugate addition to the nitrovinyl compound to generate a saturated nitroalkane intermediate, which can then undergo a Nef reaction to yield a ketone or aldehyde.
Visualization of Synthetic Pathways
Overall Synthetic Workflow
Caption: Key synthetic routes from this compound.
Catalytic Hydrogenation Mechanism
Caption: Simplified mechanism of catalytic hydrogenation on a palladium surface.
Applications in Pharmaceutical Synthesis
The primary product, 2-(3,5-dimethoxyphenyl)ethanamine, is a direct precursor to a range of psychoactive phenethylamines, often referred to as "scalines". By analogy to the synthesis of mescaline derivatives, the primary amine can be further functionalized. For example, allylation or propargylation of a related precursor, 4-hydroxy-3,5-dimethoxyphenethylamine, leads to compounds like allylescaline and proscaline.[3] Similar derivatizations of 2-(3,5-dimethoxyphenyl)ethanamine are expected to produce analogous compounds with psychedelic properties, which are subjects of ongoing research in neuroscience and psychiatry. Examples of related compounds include:
-
Allylescaline (AL): A psychedelic drug of the phenethylamine family.[3][23]
-
Methallylescaline (MAL): A psychedelic drug structurally related to mescaline.[4]
-
Cyclopropylmescaline (CPM): A long-acting psychedelic phenethylamine.[2]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of pharmaceutical intermediates, particularly 2-(3,5-dimethoxyphenyl)ethanamine. The reduction of the nitrovinyl group can be efficiently achieved through catalytic hydrogenation with Pd/C or chemical reduction with LiAlH₄. The choice of method depends on the available equipment, scale of the reaction, and safety considerations. This guide provides detailed protocols and the underlying scientific principles to enable researchers to confidently and safely perform these important synthetic transformations, paving the way for the development of novel therapeutic agents.
References
-
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
-
University of Wisconsin-Madison Department of Chemistry. Hydrogenation. [Link]
-
University of Pennsylvania Department of Chemistry. Hydrogenation SOP. [Link]
-
University of Georgia Office of Research. LithiumAluminumHydride-16853-85-3.docx. [Link]
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
Dr. Aman. How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]
-
New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]
-
Organic Chemistry Portal. Hydrogenation (atmospheric pressure) with Pd/C. [Link]
-
Rhodium.ws. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. [Link]
-
ResearchGate. The Nef Reaction. [Link]
-
MDPI. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. [Link]
-
Organic Reactions. The Nef Reaction. [Link]
-
ScienceDirect. Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). [Link]
-
Erowid. Reduction of Nitrostyrenes using Red-Al. [Link]
-
ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
-
Wikipedia. Cyclopropylmescaline. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Wikipedia. Allylescaline. [Link]
-
PubChem. Allylescaline. [Link]
-
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-
Wikipedia. 3C-AL. [Link]
-
MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
-
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-
Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]
-
Rhodium.ws. 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene. [Link]
-
Rhodium.ws. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. [Link]
-
Sciencemadness Discussion Board. 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield. [Link]
-
MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]
-
PubChem. 1,2,3-Trimethoxy-5-((E)-2-nitrovinyl)benzene. [Link]
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Application Notes and Protocols: 1,3-Dimethoxy-5-(2-nitrovinyl)benzene as a Versatile Precursor for Substituted Anilines
Introduction: The Strategic Importance of Substituted Anilines and their Precursors
Substituted anilines, particularly the phenethylamine subclass, represent a cornerstone of modern medicinal chemistry.[1][2][3] This structural motif is integral to a vast array of neurologically active pharmaceuticals, including central nervous system stimulants, antidepressants, and antipsychotics.[3][4] The biological activity of these compounds is exquisitely sensitive to the substitution pattern on the aromatic ring, making the development of versatile synthetic routes to specifically functionalized phenethylamines a critical endeavor for drug discovery and development professionals.
This application note provides a detailed guide to the use of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene as a pivotal precursor for the synthesis of 3,5-dimethoxyphenethylamine, a key intermediate for a range of pharmacologically relevant substituted anilines. We will delineate the synthesis of the nitrovinyl precursor and subsequently explore multiple robust protocols for its reduction to the target aniline, offering researchers a selection of methodologies to suit varying laboratory capabilities and project requirements.
PART 1: Synthesis of the Precursor: this compound
The synthesis of this compound is reliably achieved through a Henry condensation reaction between 3,5-dimethoxybenzaldehyde and nitromethane. This reaction is a classic C-C bond-forming reaction that is widely applicable to the synthesis of β-nitrostyrenes.
Reaction Principle:
The Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. In this specific application, an amine base is used to deprotonate nitromethane, forming a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. The resulting nitroaldol adduct readily undergoes dehydration under the reaction conditions to yield the conjugated nitroalkene, this compound. The dimethoxy substitution pattern is a common feature in many psychoactive phenethylamines, making this a particularly useful precursor.
Caption: Workflow for the synthesis of the nitrovinyl precursor.
Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
3,5-Dimethoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid, add nitromethane (1.5 equivalents) and ammonium acetate (0.5 equivalents).
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled mixture into a beaker of ice water with stirring. A yellow solid should precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water and then with a small amount of cold methanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or methanol/water) to obtain pure this compound as bright yellow crystals.
-
Dry the purified product under vacuum.
| Parameter | Value |
| Typical Scale | 10-50 mmol |
| Reaction Time | 2-4 hours |
| Expected Yield | 75-85% |
| Appearance | Bright yellow crystalline solid |
PART 2: Reduction to Substituted Anilines
The reduction of the nitrovinyl group in this compound to a primary amine is a critical transformation. This process simultaneously reduces the carbon-carbon double bond and the nitro group to afford the corresponding phenethylamine. Several effective methods exist for this reduction, each with its own advantages and considerations. We present two robust and widely applicable protocols.
Caption: Multiple pathways for the reduction of the precursor to the target aniline.
Method A: Sodium Borohydride and Copper(II) Chloride Reduction
This method offers a mild, efficient, and operationally simple one-pot procedure for the reduction of β-nitrostyrenes.[5][6][7][8][9] It avoids the use of high-pressure hydrogenation or pyrophoric reagents like lithium aluminum hydride.
Reaction Principle:
The combination of sodium borohydride (NaBH₄) and a catalytic amount of copper(II) chloride (CuCl₂) creates a powerful reducing system. It is proposed that Cu(II) is first reduced to an active copper species by NaBH₄. This in-situ generated species then facilitates the reduction of both the nitro group and the alkene of the nitrostyrene to the corresponding saturated amine.[5][6] This method is known for its high yields and short reaction times.[7][8][9]
Experimental Protocol:
Materials and Equipment:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Isopropyl alcohol
-
Water
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.
-
To this suspension, add this compound (1 equivalent) followed by a catalytic amount of copper(II) chloride dihydrate (0.1 equivalents).
-
Heat the reaction mixture to 80°C and reflux for 15-30 minutes.[5] Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by column chromatography or by conversion to its hydrochloride salt.
| Parameter | Value |
| Reagent Equivalents | NaBH₄ (7.5 eq.), CuCl₂·2H₂O (0.1 eq.) |
| Reaction Time | 15-30 minutes |
| Expected Yield | 62-83%[7][8][9] |
| Work-up | Liquid-liquid extraction |
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitrostyrenes, often providing high yields of the desired amine.[10][11] This method is particularly amenable to scaling up.
Reaction Principle:
In the presence of a metal catalyst, typically palladium on carbon (Pd/C) or platinum, molecular hydrogen (H₂) is activated and adds across the double bond and reduces the nitro group of the nitrostyrene. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The conditions (pressure, temperature, catalyst loading) can be tuned to optimize the reaction.
Experimental Protocol:
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or Methanol
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Reaction flask suitable for hydrogenation
-
Magnetic stirrer
-
Celite® or other filter aid
Procedure:
-
In a suitable reaction flask, dissolve this compound (1 equivalent) in a solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C catalyst (5-10% by weight of the nitrostyrene).
-
Seal the flask and purge with nitrogen or argon, then introduce hydrogen gas (a balloon is sufficient for small-scale reactions, while a Parr shaker or similar apparatus is used for larger scales and higher pressures).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography or by salt formation.
| Parameter | Value |
| Catalyst | 10% Pd/C |
| Hydrogen Source | H₂ balloon or hydrogenation apparatus |
| Reaction Time | 4-24 hours |
| Expected Yield | >80%[11] |
| Work-up | Filtration and solvent evaporation |
Method C: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LAH) is a potent reducing agent capable of converting nitrostyrenes to phenethylamines in good yields.[11][12] However, it is a highly reactive and pyrophoric reagent that requires careful handling in an inert, anhydrous environment.
Reaction Principle:
LAH provides a source of hydride ions (H⁻) that readily reduce both the nitro group and the carbon-carbon double bond of the nitrostyrene. The reaction is typically carried out in an anhydrous ether solvent. A careful aqueous workup is necessary to quench the excess LAH and hydrolyze the aluminum complexes to liberate the amine product.
Experimental Protocol:
Materials and Equipment:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk line or glovebox for inert atmosphere techniques
-
Dry glassware
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen) , suspend LAH (2-3 equivalents) in anhydrous THF or diethyl ether in a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Cool the LAH suspension in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF or diethyl ether and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where 'x' is the mass of LAH in grams.[12] This should produce a granular precipitate.
-
Stir the resulting mixture for 30 minutes, then filter off the inorganic salts and wash them thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired phenethylamine.
| Parameter | Value |
| Reducing Agent | Lithium Aluminum Hydride (LAH) |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reaction Time | 2-4 hours at reflux |
| Expected Yield | 80-95%[12] |
| Work-up | Careful quenching and filtration |
Safety and Handling
-
This compound: May cause serious eye irritation.[13] Handle with appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Nitromethane: Flammable liquid and vapor. Toxic if inhaled. Handle in a well-ventilated fume hood.
-
Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle away from sources of ignition.
-
Lithium aluminum hydride (LAH): Pyrophoric and reacts violently with water. Must be handled under a dry, inert atmosphere. All glassware must be thoroughly dried before use.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and grounding of equipment.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.
Conclusion
This compound is a readily accessible and highly valuable precursor for the synthesis of 3,5-dimethoxyphenethylamine and its derivatives. The protocols detailed in this application note provide researchers with a range of reliable and efficient methods for the key reduction step. The choice of method will depend on the specific requirements of the synthesis, available equipment, and safety considerations. The NaBH₄/CuCl₂ method is particularly attractive for its mild conditions and operational simplicity, while catalytic hydrogenation and LAH reduction offer high yields for those with the appropriate facilities. These methodologies empower researchers in drug discovery and development to efficiently access a class of compounds with significant therapeutic potential.
References
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Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles. ACS Catalysis. [Link]
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Substituted phenethylamine. Grokipedia. [Link]
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One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]
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Chemoselective Hydrogenation of Nitrostyrene to Aminostyrene over Pd- and Rh-Based Intermetallic Compounds. Sci-Hub. [Link]
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Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. ResearchGate. [Link]
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Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal. [Link]
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Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PubMed. [Link]
-
beta-Phenethylamines. The Catalytic Hydrogenation of omega-Nitrostyrenes. Erowid. [Link]
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Chemoselective Hydrogenation of Nitrostyrene to Aminostyrene over Pd- and Rh-Based Intermetallic Compounds. ACS Catalysis. [Link]
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Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science (RSC Publishing). [Link]
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Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. ChemRxiv. [Link]
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Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. NIH. [Link]
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Notes on LAH Reduction of Nitrostyrenes. designer-drug.com. [Link]
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This compound. PubChem. [Link]
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Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations. ResearchGate. [Link]
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Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]
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Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines. Chemical Communications (RSC Publishing). [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]
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Substituted phenethylamine. Wikipedia. [Link]
- Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity.
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
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(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
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Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Erowid. [Link]
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The Reduction of Phenolic β-Nitrostyrenes by Lithium Aluminum Hydride. ACS Publications. [Link]
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Supporting information. Beilstein Journals. [Link]
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Preparation of 1,3-dimethoxybenzene. PrepChem.com. [Link]
- Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
-
Synthesis of 2,5-dimethoxynitrostyrene. YouTube. [Link]
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Application Note and Protocols for the Reduction of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Introduction
The selective reduction of the nitroalkene functionality in 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is a critical transformation in synthetic organic chemistry. The resulting product, 2-(3,5-dimethoxyphenyl)ethanamine, is a highly valuable precursor for the synthesis of various pharmacologically active compounds, including mescaline derivatives and other psychoactive substances investigated for their therapeutic potential.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of this specific nitro group.
This document details three robust and widely applicable protocols for this conversion:
-
Lithium Aluminum Hydride (LAH) Reduction: A powerful and often high-yielding method.
-
Iron Powder Reduction (Béchamp Reduction): A classic, cost-effective, and environmentally benign approach.[3]
-
Catalytic Hydrogenation: A clean and efficient method utilizing a heterogeneous catalyst.
Each protocol is presented with a detailed step-by-step methodology, an explanation of the underlying chemical principles, and a comparative analysis to aid in selecting the most appropriate method for your specific laboratory setting and research goals.
Scientific Background and Significance
The conversion of a nitro group to a primary amine is a fundamental transformation in the synthesis of a vast array of organic molecules.[4][5] this compound is a conjugated nitroalkene, and the reduction of this functional group must be performed with careful consideration of the potential for side reactions, such as polymerization or incomplete reduction. The target molecule, 2-(3,5-dimethoxyphenyl)ethanamine, serves as a key building block in the synthesis of mescaline and its analogs, which are of significant interest in neuroscience and pharmacology for their interaction with serotonin receptors.[1]
The choice of reducing agent is paramount in achieving a high yield and purity of the desired amine. This note will explore the distinct advantages and mechanistic nuances of a powerful hydride reagent (LiAlH4), a dissolving metal reductant (Fe), and a surface-catalyzed reaction (catalytic hydrogenation).
Comparative Overview of Reduction Methodologies
The selection of an optimal reduction protocol is a balance of factors including yield, reaction time, cost, safety, and available equipment. The following table provides a comparative summary of the three methods detailed in this guide.
| Parameter | Lithium Aluminum Hydride (LAH) | Iron Powder (Fe) | Catalytic Hydrogenation (e.g., Pd/C) |
| Typical Yield | High (often >85%) | Moderate to High (70-90%) | High to Very High (>90%) |
| Reaction Time | Short (1-4 hours) | Moderate (2-8 hours) | Variable (2-24 hours) |
| Reagent Cost | Moderate to High | Low | High (catalyst) |
| Safety Concerns | Highly reactive with protic solvents, pyrophoric | Flammable hydrogen gas evolution | Flammable hydrogen gas, catalyst can be pyrophoric |
| Equipment | Standard glassware, inert atmosphere setup | Standard glassware, heating mantle | Hydrogenation apparatus (e.g., Parr shaker) |
| Workup | Careful quenching required | Filtration to remove iron salts | Filtration to remove catalyst |
| Chemoselectivity | Excellent for nitroalkenes | Good, tolerates some functional groups | Excellent, but can be sensitive to other reducible groups |
Experimental Protocols
Protocol 1: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide variety of functional groups.[6][7] For α,β-unsaturated nitro compounds, LAH effectively reduces both the nitro group and the carbon-carbon double bond to yield the saturated amine.[4]
Causality of Experimental Choices:
-
Anhydrous Solvent (THF): LAH reacts violently with water and other protic solvents. The use of a dry, aprotic solvent like tetrahydrofuran (THF) is crucial for safety and reaction efficiency.[7]
-
Inert Atmosphere (Argon or Nitrogen): To prevent the reaction of LAH with atmospheric moisture and oxygen, the reaction is conducted under an inert atmosphere.
-
Controlled Addition of LAH: The reaction is highly exothermic. Adding the LAH solution portion-wise to the substrate solution at a reduced temperature allows for better control of the reaction temperature.
-
Careful Quenching Procedure (Fieser & Fieser Method): The sequential addition of water and aqueous sodium hydroxide is a well-established and safe method for quenching the reaction and precipitating aluminum salts, which can then be easily filtered off.
Experimental Workflow Diagram:
Caption: Workflow for LAH reduction.
Step-by-Step Protocol:
-
Preparation: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add a solution of this compound (10.0 g, 47.8 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).
-
LAH Solution: In a separate dry flask, carefully prepare a solution of lithium aluminum hydride (4.3 g, 113 mmol) in 100 mL of anhydrous THF.
-
Reaction: Cool the nitroalkene solution to 0°C using an ice bath. Slowly add the LAH solution via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10°C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously and slowly add 4.3 mL of water, followed by 4.3 mL of 15% aqueous sodium hydroxide solution, and then 13 mL of water.
-
Workup: Stir the resulting mixture vigorously for 30 minutes. The aluminum salts should precipitate as a white solid. Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Extraction and Purification: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. Purify by vacuum distillation or column chromatography.
Protocol 2: Iron Powder Reduction (Béchamp Reduction)
The reduction of nitro compounds using iron metal in an acidic medium is a long-established, economical, and safer alternative to hydride reductions.[8][9] This method is particularly well-suited for large-scale syntheses.
Causality of Experimental Choices:
-
Acidic Medium (Acetic Acid): The acidic environment is necessary for the reaction to proceed. It protonates the nitro group, facilitating its reduction by iron.[3]
-
Solvent System (Ethanol/Water): A mixture of ethanol and water is often used to ensure the solubility of both the organic substrate and the inorganic reagents.
-
Excess Iron Powder: A stoichiometric excess of iron is used to ensure the complete reduction of the nitroalkene.
-
Heating: The reaction is typically heated to increase the reaction rate.
-
Basification during Workup: The addition of a base (e.g., sodium carbonate or sodium hydroxide) is necessary to neutralize the acid and precipitate iron hydroxides, allowing for the isolation of the free amine.
Experimental Workflow Diagram:
Caption: Workflow for Iron Powder Reduction.
Step-by-Step Protocol:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 47.8 mmol), iron powder (13.3 g, 238 mmol), 100 mL of ethanol, and 20 mL of water.
-
Reaction: Slowly add 5 mL of glacial acetic acid to the stirred suspension. Heat the mixture to a gentle reflux (around 80-85°C).
-
Completion: Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the excess iron powder.
-
Isolation: Transfer the filtrate to a beaker and carefully add a saturated solution of sodium carbonate until the mixture is basic (pH > 9). This will precipitate iron salts.
-
Filtration: Filter the basified mixture through another pad of Celite®, washing the filter cake thoroughly with ethanol.
-
Extraction and Purification: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. Purify by vacuum distillation or column chromatography.
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups.[6][10] It involves the use of hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method often provides very high yields and purity.
Causality of Experimental Choices:
-
Catalyst (Pd/C or Raney Nickel): These catalysts provide a surface for the adsorption of both the hydrogen gas and the nitroalkene, facilitating the reduction. Raney nickel is often a good choice as it is less likely to cause dehalogenation if other sensitive groups are present.[6]
-
Hydrogen Source: Hydrogen gas, either from a cylinder or a balloon, is the reducing agent.
-
Solvent (Ethanol or Ethyl Acetate): An inert solvent that can dissolve the starting material is required.
-
Pressure: While the reaction can often be run at atmospheric pressure (balloon), using a pressurized system (e.g., a Parr hydrogenator) can significantly increase the reaction rate.
-
Filtration: The heterogeneous catalyst is easily removed by filtration at the end of the reaction, simplifying the workup.
Experimental Workflow Diagram:
Caption: Workflow for Catalytic Hydrogenation.
Step-by-Step Protocol:
-
Preparation: To a hydrogenation vessel (e.g., a Parr bottle), add a solution of this compound (10.0 g, 47.8 mmol) in 150 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, ~10 wt%) to the solution.
-
Hydrogenation: Secure the vessel to a Parr hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat this process three times). Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
Completion: Once the hydrogen uptake ceases (typically 4-12 hours), the reaction is complete.
-
Workup: Carefully vent the excess hydrogen and purge the vessel with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air. Wet the filter cake with ethanol or water before disposal.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude amine. The product is often of high purity, but can be further purified by vacuum distillation if necessary.
Conclusion
The reduction of this compound to 2-(3,5-dimethoxyphenyl)ethanamine is a key synthetic step for accessing a range of important molecules. This application note has detailed three reliable and effective methods for this transformation. The choice between Lithium Aluminum Hydride, Iron Powder, or Catalytic Hydrogenation will depend on the specific needs and resources of the laboratory. By understanding the principles behind each protocol, researchers can confidently select and execute the most suitable method for their synthetic goals.
References
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Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
- Brandt, S. D., et al. (2021). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines.
- Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 22, 2026, from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved January 22, 2026, from [Link]
- Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry, 32(12), 4134–4136.
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved January 22, 2026, from [Link]
- The Plant Journal. (2023). TPJ October 2023 Editor choice: "Breaking bad buttons: mescaline biosynthesis in peyote".
- ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde [Table].
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- Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. (1988). Journal of Medicinal Chemistry, 31(7), 1418-1423.
- Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane. (n.d.). Acta Chemica Scandinavica.
- Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. (2019). Chemical Engineering Transactions, 74, 1069-1074.
- Dr. P. (2023). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube.
- Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry, 32(12), 4134-4136.
- Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. (2021).
- Shrinidhi, A. (2015). Microwave-assisted chemoselective reduction of conjugated nitroalkenes to nitroalkanes with aqueous tri-n-butyltin hydride. Cogent Chemistry, 1(1), 1061412.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2013). Journal of the Korean Chemical Society, 57(3), 389-393.
- Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. (1999). Bioelectrochemistry and Bioenergetics, 48(2), 349-357.
- Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Derivatives. (2006). ARKIVOC, 2006(6), 127-152.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Shechter, H., Ley, D. E., & Roberson, E. B. (1956). Nitroalkanes from Conjugated Nitroalkenes by Reduction with Complex Hydrides. Journal of the American Chemical Society, 78(19), 4984-4991.
- Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2007).
- Dark Classics in Chemical Neuroscience: Mescaline. (2018). ACS Chemical Neuroscience, 9(10), 2458-2472.
- Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. (2020).
- Sciencemadness.org. (2020). Reduction of nitroalkenes to nitroalkanes.
-
Supporting information for: A multicomponent reaction for the synthesis of chromeno[3,4-d][1][4][11]triazoles. (n.d.). Beilstein Journal of Organic Chemistry.
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024).
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- BenchChem. (2025). Procedure for the reduction of 1-Chloro-3-(2-nitrovinyl)benzene to its corresponding amine.
- Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). Journal of Medicinal Chemistry, 67(8), 6435-6457.
- Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2021).
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Application Notes and Protocols for Polymerization Reactions Initiated by 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Abstract
This technical guide provides a comprehensive overview of the principles and protocols for utilizing 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in polymerization reactions. While direct literature on this specific compound as a polymerization initiator is sparse, its structural analogy to β-nitrostyrene allows for well-established principles of anionic polymerization to be applied. This document details the synthesis of the monomer, elucidates the underlying anionic polymerization mechanism, and provides step-by-step protocols for conducting polymerization using both alkoxide and organolithium initiators. Furthermore, it covers the characterization of the resulting polymer and offers insights into potential applications for researchers in polymer chemistry, materials science, and drug development.
Introduction: The Potential of Substituted Nitrostyrenes in Polymer Synthesis
Vinyl monomers featuring strong electron-withdrawing groups are prime candidates for anionic polymerization, a class of chain-growth polymerization wherein the active propagating species is an anion.[1][2][3] The compound this compound, also known as 3,5-dimethoxy-β-nitrostyrene, fits this profile perfectly. The nitro group (-NO₂) at the β-position of the vinyl moiety powerfully withdraws electron density, thereby stabilizing the propagating carbanion formed during polymerization.[2][4]
Anionic polymerization, particularly in its "living" form, offers exceptional control over polymer molecular weight, dispersity, and architecture, making it a powerful tool for creating well-defined macromolecules.[5][6] While the polymerization of the parent compound, β-nitrostyrene, is known to proceed via an anionic mechanism, the resulting polymers often exhibit poor solubility, complicating their characterization and processing.[7][8] The introduction of two methoxy groups onto the phenyl ring of this compound is hypothesized to enhance the solubility and modify the electronic properties of the resulting polymer, potentially opening avenues for novel materials with unique optical, electronic, or biomedical properties.
This guide serves as a foundational resource for researchers seeking to explore the polymerization of this promising, yet underexplored, monomer.
Physicochemical Properties and Synthesis of the Monomer
Properties of this compound
A summary of the key physicochemical properties of the monomer is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 56723-84-3 | [9][10] |
| Molecular Formula | C₁₀H₁₁NO₄ | [9][10] |
| Molecular Weight | 209.20 g/mol | [9][10] |
| Appearance | (Expected) Yellow Crystalline Solid | [11][12] |
| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | [9] |
| Synonyms | 3,5-Dimethoxy-β-nitrostyrene | [10] |
Synthesis Protocol via Henry Reaction
The most direct and established route for synthesizing β-nitrostyrenes is the Henry (or nitroaldol) reaction, which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.[12][13][14] In this case, 3,5-dimethoxybenzaldehyde is reacted with nitromethane.
Caption: Synthesis of the monomer via Henry Reaction.
Protocol 2.2.1: Synthesis of this compound
Materials:
-
3,5-Dimethoxybenzaldehyde (1.0 eq)
-
Nitromethane (3.0 eq)
-
Ammonium acetate (1.5 eq)
-
Glacial acetic acid (solvent)
-
Methanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 eq) and ammonium acetate (1.5 eq).
-
Add glacial acetic acid as the solvent (approx. 2 mL per gram of aldehyde).
-
Add nitromethane (3.0 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The solution will typically turn a deep orange/red color.
-
Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water with stirring. A yellow precipitate should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold water to remove residual acetic acid and salts.
-
Recrystallize the crude product from hot methanol to yield pure, yellow crystals of this compound.
-
Dry the product in a vacuum oven at a low temperature (~40 °C). Confirm purity and structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Mechanism of Anionic Polymerization
The polymerization of this compound proceeds via a classic anionic chain-growth mechanism, which consists of three main stages: initiation, propagation, and termination.[4]
Caption: Stages of Anionic Polymerization.
-
Initiation: A strong nucleophile, such as an alkoxide ion (RO⁻) or an organolithium compound (R⁻Li⁺), attacks the electron-deficient β-carbon of the nitrovinyl group.[4][15] This addition breaks the π-bond and forms a new carbanion, with the negative charge stabilized by resonance delocalization onto the electron-withdrawing nitro group.
-
Propagation: The newly formed carbanion (the propagating center) acts as a nucleophile itself, adding to the β-carbon of another monomer molecule.[4] This process repeats, rapidly extending the polymer chain. Each addition regenerates the carbanionic active site at the end of the growing chain.
-
Termination: In a highly purified system, there is no inherent termination mechanism, as the coulombic repulsion prevents two growing anionic chains from combining.[15] This is the basis of "living" anionic polymerization.[4][5] The polymerization proceeds until all monomer is consumed. The "living" anionic chain ends will remain active indefinitely unless a terminating (or quenching) agent, such as water, methanol, or carbon dioxide, is intentionally introduced to protonate or react with the carbanion.[4][15]
Experimental Protocols for Anionic Polymerization
The following protocols are adapted from established procedures for the anionic polymerization of β-nitrostyrene and other styrene derivatives.[7][8][15] Extreme care must be taken to ensure anhydrous and anaerobic conditions, as trace amounts of water or oxygen will terminate the polymerization.
Caption: General workflow for anionic polymerization.
Protocol 4.1: Polymerization using Sodium Methoxide Initiator
This protocol is based on methods known to be effective for substituted β-nitrostyrenes and is suitable for producing polymers under less stringent conditions than organolithium-based systems.[7][8]
Materials & Equipment:
-
This compound monomer
-
Sodium methoxide (NaOMe) solution in methanol (freshly prepared or titrated)
-
Anhydrous, inhibitor-free tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Degassed methanol (for quenching)
-
Schlenk flask or other suitable reaction vessel
-
High-vacuum manifold and inert gas (Argon or Nitrogen) line
-
Magnetic stirrer
-
Syringes and cannulas for liquid transfer
Procedure:
-
Assemble the Schlenk flask and flame-dry all glassware under high vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
-
Using a gas-tight syringe or cannula, transfer the desired volume of anhydrous THF into the reaction flask.
-
In a separate, dry vessel, dissolve a known quantity of the monomer in anhydrous THF. Transfer this solution to the reaction flask via cannula.
-
Stir the solution at room temperature.
-
Calculate the required volume of sodium methoxide initiator solution based on the desired monomer-to-initiator ratio.
-
Using a syringe, add the sodium methoxide solution dropwise to the stirring monomer solution. The appearance of a persistent color (often dark red or brown) indicates the initiation of polymerization.
-
Allow the reaction to stir at room temperature for 1-24 hours. The viscosity of the solution will increase as the polymer forms.
-
To terminate the polymerization, add a few milliliters of degassed methanol to the reaction mixture. The color should dissipate.
-
Pour the polymer solution into a large beaker of vigorously stirring methanol (a non-solvent) to precipitate the polymer.
-
Collect the polymer by vacuum filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
Protocol 4.2: Living Anionic Polymerization using n-Butyllithium
This protocol employs n-butyllithium (n-BuLi), a very strong base, as the initiator. It requires more rigorous anhydrous and anaerobic conditions but offers the potential for a "living" polymerization, enabling better control over molecular weight and the synthesis of block copolymers.[15]
Materials & Equipment:
-
All materials from Protocol 4.1, replacing Sodium Methoxide with n-Butyllithium (n-BuLi) in hexanes (titrated solution).
-
Anhydrous, inhibitor-free toluene can be used as an alternative to THF.
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).
Procedure:
-
Follow steps 1-3 from Protocol 4.1, using either anhydrous THF or toluene as the solvent.
-
Cool the reaction flask containing the monomer solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titrated n-BuLi solution dropwise via syringe to the vigorously stirring monomer solution. A deep color should appear almost instantly upon addition.
-
Maintain the reaction at -78 °C for several hours (e.g., 2-4 hours).
-
After the desired reaction time, quench the polymerization by adding a few milliliters of degassed methanol while the solution is still cold.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate, collect, and dry the polymer as described in steps 9-10 of Protocol 4.1.
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer. Note that poly(β-nitrostyrene) is notoriously insoluble, and the synthesized polymer may require screening of various polar aprotic solvents (e.g., DMF, DMSO, NMP) for analysis.[7][8]
| Technique | Purpose | Expected Information |
| FTIR Spectroscopy | Structural Confirmation | Disappearance of the C=C vinyl peak (~1620 cm⁻¹). Presence of characteristic peaks for the aromatic ring, C-O-C ether linkages, and the nitro group (-NO₂). |
| ¹H & ¹³C NMR Spectroscopy | Detailed Structural Analysis | Disappearance of vinyl proton signals. Appearance of broad peaks corresponding to the polymer backbone. Signals for the aromatic and methoxy group protons/carbons should remain. |
| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight & Dispersity | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (<1.2) is indicative of a controlled, "living" polymerization. |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions | Determination of the glass transition temperature (Tg), which provides insight into the polymer's amorphous or crystalline nature and its service temperature range. |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Measurement of the polymer's decomposition temperature, indicating its thermal stability under inert or oxidative atmospheres. |
Concluding Remarks and Future Outlook
This compound represents a scientifically intriguing monomer for the synthesis of novel polymers via anionic polymerization. The protocols and mechanistic insights provided in this guide, derived from well-established principles for structurally related compounds, offer a robust starting point for its exploration. The electron-rich dimethoxy-substituted aromatic rings and the polar nitro groups in the polymer backbone are expected to impart unique solubility, thermal, and electronic characteristics. Future work should focus on systematically investigating the polymerization kinetics, exploring the "living" nature of the n-BuLi initiated system for block copolymer synthesis, and evaluating the properties of the resulting materials for applications in specialty coatings, advanced electronics, and biomedical devices.
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Chemistry LibreTexts. (2024). 31.1: Chain-Growth Polymers. Retrieved from [Link]
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JoVE. (2023). Video: Anionic Chain-Growth Polymerization: Overview. Retrieved from [Link]
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Anionic Vinyl Polymerization. (n.d.). Retrieved from [Link]
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JoVE. (2023). Video: Anionic Chain-Growth Polymerization: Mechanism. Retrieved from [Link]
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Semantic Scholar. (1984). Anionic polymerization of β‐nitrostyrenes. Retrieved from [Link]
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Wikipedia. (n.d.). Anionic addition polymerization. Retrieved from [Link]
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NIST. (n.d.). Procedures for homogeneous anionic polymerization. Retrieved from [Link]
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University of Southern Mississippi. (n.d.). Anionic Polymerization of Styrene. Retrieved from [Link]
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SCIRP. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 2.7: Living Anionic Polymerization. Retrieved from [Link]
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ScienceDirect. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Retrieved from [Link]
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ACS Publications. (n.d.). Anionic polymerization of monomers containing functional groups. 6. Anionic block copolymerization of styrene derivatives para-substituted with electron-withdrawing groups. Retrieved from [Link]
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Anionic Polymerization: Principles and Practice. (n.d.). Retrieved from [Link]
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Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. (n.d.). Retrieved from [Link]
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MDPI. (n.d.). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Retrieved from [Link]
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The Hive. (2003). Synthesis of 2,5-dimethoxybenzaldehyde. Retrieved from [Link]
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Application Notes & Protocols for the In Vitro Biological Activity Screening of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Foreword: A Strategic Approach to Unveiling Bioactivity
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro biological activity screening of the compound 1,3-Dimethoxy-5-(2-nitrovinyl)benzene. The protocols and methodologies detailed herein are designed to establish a foundational understanding of the compound's bioactivity profile, encompassing its cytotoxic potential and putative therapeutic applications. As a Senior Application Scientist, the narrative of this guide is intentionally structured to not only provide step-by-step instructions but to also instill a deep understanding of the scientific rationale behind each experimental choice. Our approach is rooted in the principles of scientific integrity, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.
Compound at a Glance: this compound
Before embarking on a biological screening campaign, a thorough understanding of the test article is paramount. This compound is an organic compound with the molecular formula C₁₀H₁₁NO₄.[1] Its structure is characterized by a benzene ring substituted with two methoxy groups and a nitrovinyl group. The presence of the nitrovinyl group, a potent electron-withdrawing moiety, renders the β-carbon of the vinyl group highly electrophilic, making it a potential Michael acceptor.[2][3] This inherent reactivity is a key determinant of its potential biological activity, suggesting possible interactions with biological nucleophiles such as cysteine residues in proteins. Furthermore, nitro-containing compounds are known to possess a wide spectrum of biological activities, including antimicrobial and antineoplastic effects, often through redox-mediated mechanisms.[4][5] The dimethoxybenzene scaffold is also prevalent in a variety of biologically active natural products and synthetic compounds.[6][7]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | PubChem[1] |
| CAS Number | 56723-84-3 | PubChem[1] |
A Tiered Approach to In Vitro Screening: The Rationale
A hierarchical screening strategy is essential for the efficient and cost-effective evaluation of a novel compound. Our proposed workflow begins with a broad assessment of cytotoxicity to establish a safe concentration range for subsequent, more specific assays. This is followed by a panel of assays targeting potential anticancer, anti-inflammatory, and antioxidant activities, informed by the chemical nature of this compound and the known bioactivities of structurally related molecules.[7][8][9][10]
Caption: A tiered workflow for the in vitro screening of this compound.
Tier 1: Cytotoxicity Screening - The MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] This initial screen is crucial for determining the concentration range of the test compound that does not induce significant cell death, thereby ensuring that any observed effects in subsequent assays are not merely a consequence of general toxicity.[13][14]
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[11][12]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the culture medium in each well with the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
-
| Parameter | Description |
| Cell Lines | MCF-7 (breast cancer), HeLa (cervical cancer), HEK293 (non-cancerous) |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound Concentrations | 0.1 - 100 µM |
| Incubation Time | 24 and 48 hours |
| Endpoint | Absorbance at 570 nm |
Tier 2: Specific Bioactivity Assays
Based on the IC₅₀ values obtained from the cytotoxicity screening, non-toxic concentrations of this compound should be used for the following assays.
Anti-inflammatory Activity
Rationale: Inflammation is a key pathological feature of many chronic diseases. The ability of a compound to mitigate inflammatory processes is a significant therapeutic attribute. We will explore this through two distinct in vitro models: inhibition of protein denaturation and membrane stabilization.[15][16][17]
Protocol 1: Inhibition of Protein Denaturation
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of the test compound to inhibit heat-induced protein denaturation.[18][19]
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture consisting of 0.5 mL of 1% w/v bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 10, 50, 100 µg/mL).
-
Use Diclofenac sodium as a standard anti-inflammatory drug.[16]
-
-
Incubation:
-
Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes.[19]
-
-
Data Acquisition:
-
After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) to each sample.
-
Measure the turbidity at 660 nm using a spectrophotometer.[19]
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the formula:
-
% Inhibition = (Absorbance of control - Absorbance of test sample) / Absorbance of control x 100[17]
-
-
Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization
Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing this membrane prevents the release of lysosomal enzymes that contribute to inflammation.[19]
-
HRBC Suspension Preparation:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 15 minutes and wash the pellet with isosaline.
-
Prepare a 10% v/v suspension of HRBCs in isosaline.
-
-
Assay Procedure:
-
Mix 1 mL of the test compound at various concentrations with 1 mL of HRBC suspension.
-
Include a control with 1 mL of distilled water (induces hemolysis) and a drug control with Diclofenac sodium.
-
Incubate all samples at 37°C for 30 minutes.
-
-
Data Acquisition:
-
Centrifuge the mixtures at 3000 rpm for 20 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
-
Calculation:
-
Calculate the percentage of membrane stabilization:
-
% Protection = 100 - [(Absorbance of test sample / Absorbance of control) x 100]
-
-
Antioxidant Activity
Rationale: Oxidative stress is implicated in numerous diseases. The antioxidant potential of a compound can be assessed by its ability to scavenge free radicals. The DPPH and ABTS assays are widely used for this purpose due to their simplicity and reliability.[20][21][22][23]
Protocol 1: DPPH Radical Scavenging Assay
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that shows a characteristic absorbance at 517 nm. In the presence of an antioxidant, it is reduced, leading to a color change from purple to yellow, which can be quantified spectrophotometrically.[20]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
Mix 1 mL of the DPPH solution with 1 mL of the test compound at various concentrations.
-
Incubate the mixture in the dark for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm.
-
Use ascorbic acid as a positive control.
-
-
Calculation:
-
Calculate the percentage of scavenging activity:
-
% Scavenging = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
-
Protocol 2: ABTS Radical Cation Decolorization Assay
Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation is generated by reacting ABTS with potassium persulfate. Antioxidants neutralize this blue-green radical, causing a decolorization that is measured at 734 nm.[24] This assay is applicable to both hydrophilic and lipophilic compounds.[20][23]
-
ABTS Radical Generation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark for 12-16 hours.[20]
-
-
Assay Procedure:
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.
-
-
Data Acquisition:
-
Measure the absorbance at 734 nm after 6 minutes of incubation.
-
Use Trolox as a standard.
-
-
Calculation:
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Enzyme Inhibition Assays
Rationale: The nitrovinyl group in the test compound is a potential Michael acceptor, suggesting it could act as an inhibitor of enzymes with nucleophilic residues (e.g., cysteine or serine) in their active sites.[2] A general spectrophotometric enzyme inhibition assay can be adapted to screen against various enzymes.[25][26][27][28][29]
General Protocol: Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of the target enzyme and its substrate in an appropriate assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer + DMSO.
-
Control wells (100% enzyme activity): Enzyme solution + DMSO.
-
Test wells: Enzyme solution + various concentrations of the test compound.
-
Positive control wells: Enzyme solution + a known inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.[26]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the change in absorbance over time using a microplate reader.[26]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value.
-
Caption: Putative mechanism of enzyme inhibition by Michael addition.
Data Interpretation and Next Steps
The collective data from these assays will provide a comprehensive in vitro bioactivity profile of this compound. A summary of the IC₅₀ values from each assay should be compiled for a clear comparison of the compound's potency across different biological targets.
| Assay | Endpoint | IC₅₀ (µM) |
| MTT (MCF-7) | Cell Viability | |
| MTT (HeLa) | Cell Viability | |
| MTT (HEK293) | Cell Viability | |
| Protein Denaturation | % Inhibition | |
| HRBC Membrane Stabilization | % Protection | |
| DPPH Scavenging | % Scavenging | |
| ABTS Scavenging | % Inhibition | |
| Enzyme Inhibition (Target X) | % Inhibition |
A promising "hit" would exhibit potent activity in a specific assay (e.g., low micromolar IC₅₀ in an anticancer or anti-inflammatory assay) with a favorable therapeutic index (i.e., significantly higher IC₅₀ in the cytotoxicity assay against non-cancerous cells). Positive results would warrant further investigation, including mechanism of action studies, in vivo efficacy, and safety profiling.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [Source details not fully available]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]
-
IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org. [Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2022). Molecules. [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). Molecules. [Link]
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Update on in vitro cytotoxicity assays for drug development. (2008). Expert Opinion on Drug Discovery. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. [Link]
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This compound. (n.d.). PubChem. [Link]
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In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). BioMed Research International. [Link]
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Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. (2011). Journal of Agricultural and Food Chemistry. [Link]
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In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]
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ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (2021). Molecules. [Link]
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Targeting Leishmaniasis with Nitrovinyl Derivatives: Synthesis, In Vitro Assessment, and Computational Exploration. (2024). Letters in Drug Design & Discovery. [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules. [Link]
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Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. (2018). Iranian Journal of Pharmaceutical Research. [Link]
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Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. (2018). Iranian Journal of Pharmaceutical Research. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). Molecules. [Link]
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Guidelines for the digestive enzymes inhibition assay. (2020). Food Frontiers. [Link]
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1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene. (n.d.). ChemSynthesis. [Link]
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Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2020). Bioorganic Chemistry. [Link]
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Nitro compound. (n.d.). Wikipedia. [Link]
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Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. (1999). Bioelectrochemistry and Bioenergetics. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). International Journal of Molecular Sciences. [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2020). Molecules. [Link]
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Application Notes and Protocols: 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in Materials Science
Foreword
Welcome to this comprehensive technical guide on the applications of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in the dynamic field of materials science. This document is crafted for researchers, scientists, and professionals in drug development who are keen to explore the potential of this versatile molecule. As your Senior Application Scientist, I will guide you through not just the procedural steps but also the scientific rationale that underpins the protocols. Our exploration will be grounded in established chemical principles, drawing upon analogous systems to illuminate the path for innovation. We will delve into the synthesis of this key building block and then pivot to its prospective applications in the creation of functional polymers with intriguing optical and electronic properties.
Introduction to this compound: A Molecule of Latent Potential
This compound, a derivative of nitrostyrene, is a crystalline solid with the chemical formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol .[1] Its structure, featuring a benzene ring substituted with two electron-donating methoxy groups and an electron-withdrawing nitrovinyl group, imparts a unique electronic profile. This push-pull electronic configuration is a hallmark of molecules with potential for nonlinear optical (NLO) applications and as monomers for functional polymers. While direct, extensive research on this specific molecule in materials science is emerging, its structural motifs suggest a fertile ground for exploration. This guide will provide a detailed protocol for its synthesis and then extrapolate its potential in two key areas: as a monomer for anionic polymerization and as a precursor for novel nonlinear optical materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56723-84-3 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | [1] |
| Appearance | Yellow crystalline solid (typical for nitrostyrenes) | Inferred |
Synthesis Protocol: The Henry Reaction
The most common and efficient route to synthesize β-nitrostyrenes, including our target molecule, is the Henry reaction (also known as the nitroaldol reaction).[2][3][4] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In our case, 3,5-dimethoxybenzaldehyde is reacted with nitromethane.
Underlying Principles of the Henry Reaction
The Henry reaction is initiated by the deprotonation of the nitroalkane (nitromethane) by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde (3,5-dimethoxybenzaldehyde). The resulting nitroalkoxide is subsequently protonated to yield a β-nitro alcohol. Under the reaction conditions, this intermediate often undergoes dehydration to afford the more stable conjugated nitroalkene, this compound.[2][3] The choice of base and solvent can influence the reaction rate and the propensity for dehydration.
Caption: The four key stages of the Henry reaction for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate (or other suitable base like an alkali metal hydroxide)
-
Glacial acetic acid (if using ammonium acetate)
-
Methanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3,5-dimethoxybenzaldehyde in 100 mL of methanol.
-
Addition of Reagents: To this solution, add 6.0 mL of nitromethane followed by 5.0 g of ammonium acetate.
-
Reaction: Gently reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold methanol to remove any unreacted starting materials and byproducts. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Expected Yield: 70-85%
Safety Precautions: Nitromethane is flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Application in Polymer Science: Anionic Polymerization
Nitrostyrenes are known to undergo anionic polymerization, while they act as inhibitors in free-radical polymerization.[5][6] The electron-withdrawing nitro group makes the vinyl group susceptible to nucleophilic attack by an anionic initiator.
Rationale for Anionic Polymerization
The strong electron-withdrawing nature of the nitro group significantly polarizes the carbon-carbon double bond of the vinyl group, making the β-carbon highly electrophilic. This facilitates the initiation of polymerization by anionic species, such as alkoxides or organometallic reagents. The resulting polymer, poly(this compound), would possess a unique combination of a polar, functionalizable backbone and the electronic characteristics imparted by the substituted phenyl rings.
Caption: Simplified workflow for the anionic polymerization of this compound.
Protocol for Anionic Polymerization (Proposed)
Materials:
-
This compound (freshly purified)
-
Anionic initiator (e.g., sodium methoxide, n-butyllithium)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Schlenk line and glassware for air-sensitive reactions
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Methanol (for termination)
Procedure:
-
Monomer and Solvent Preparation: Purify the monomer by recrystallization and dry it under vacuum. Dry the THF by distilling it over sodium/benzophenone ketyl under an inert atmosphere.
-
Reaction Setup: Assemble the Schlenk line apparatus and flame-dry all glassware under vacuum. Allow the glassware to cool under an inert atmosphere (argon or nitrogen).
-
Initiation: In a Schlenk flask, dissolve a calculated amount of the monomer in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Polymerization: Slowly add the anionic initiator (e.g., a solution of sodium methoxide in methanol or n-butyllithium in hexanes) to the monomer solution via syringe. The reaction mixture may develop a color, indicating the formation of the propagating carbanion.
-
Propagation: Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-4 hours).
-
Termination: Quench the polymerization by adding a small amount of degassed methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Further characterization can be done using NMR, IR, and thermal analysis (TGA, DSC).
Prospective Application in Nonlinear Optical (NLO) Materials
The "push-pull" electronic structure of this compound, with electron-donating methoxy groups and an electron-withdrawing nitrovinyl group, is a strong indicator of potential second-order nonlinear optical activity. While this specific molecule has not been extensively studied for NLO properties, analogous materials, such as polymers containing dimethoxy-substituted phenylene vinylene units, have shown significant third-order NLO effects.[7]
Rationale for NLO Applications
Nonlinear optical materials interact with intense electromagnetic fields (like those from lasers) to produce new fields with altered frequencies, phases, or amplitudes. The push-pull nature of this compound can lead to a large molecular hyperpolarizability (β), a key factor for second-order NLO effects. Incorporating this molecule into a polymer matrix or as a side-chain in a polymer could lead to materials with a large macroscopic second-order susceptibility (χ⁽²⁾), which is essential for applications like frequency doubling and electro-optic modulation.
Proposed Synthetic Approach for an NLO-Active Polymer
A potential route to an NLO-active material is to copolymerize this compound with another monomer to create a non-centrosymmetric polymer structure, which is a prerequisite for second-order NLO activity. Alternatively, the nitro group could be reduced to an amine, and the resulting amino-styrene derivative could be used in various polymerization reactions, followed by post-polymerization modification to re-introduce a strong electron-withdrawing group.
Conclusion and Future Outlook
This compound presents itself as a promising yet underexplored building block in materials science. Its synthesis is straightforward via the well-established Henry reaction. The electronic characteristics of this molecule strongly suggest its potential as a monomer for novel functional polymers with interesting optical and electronic properties. The protocols and application concepts detailed in this guide are intended to serve as a robust starting point for researchers to unlock the full potential of this versatile compound. Further investigations into its polymerization behavior, the properties of the resulting polymers, and its nonlinear optical characteristics are highly encouraged and are expected to yield exciting advancements in the field of advanced materials.
References
- Carter, M. E., Nash, J. L., Drueke, J. W., & Butler, G. B. (1978). Anionic‐initiated polymerization of β‐nitrostyrenes. Journal of Polymer Science: Polymer Chemistry Edition, 16(5), 937-944.
- Encinas, M. V., Lissi, E. A., & Olea, A. F. (2001). β‐Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Macromolecular Chemistry and Physics, 202(5), 689-694.
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Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthetic applications of β‐nitrostyrene. Retrieved from [Link]
- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing.
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
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AccelaChem. (n.d.). 86255-43-8,this compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of beta-nitrostyrene derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Styrene and substituted styrene grafted functional polyolefins: Via nitroxide mediated polymerization. Retrieved from [Link]
- ResearchGate. (2024). HENRY REACTION (Mini-review).
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- ResearchGate. (n.d.). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.
- Shunmugam, R. (Ed.). (2017).
- Theato, P. (2014). Controlled/living polymerization towards functional poly(p-phenylene vinylene) materials. Polymer Chemistry, 5(13), 3949-3957.
- Swiatkiewicz, J., Prasad, P. N., Karasz, F. E., Druy, M. A., & Glatkowski, P. (1990). Anisotropy of the linear and third-order nonlinear optical properties of a stretch-oriented polymer film of poly-(2, 5-dimethoxy paraphenylenevinylene). Applied Physics Letters, 56(10), 892-894.
-
ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
- Stegeman, G. I., & Stegeman, R. A. (2002). Nonlinear optical figures of merit of processible composite of poly (2-methoxy, 5-(2′-ethyl) hexyloxy)-p-phenylene vinylene) and poly (methyl methacrylate). Journal of Applied Physics, 91(1), 1-3.
- ResearchGate. (2012). Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes.
- Sreekanth, A., et al. (2021). Optical, Electrochemical, Third-Order Nonlinear Optical Investigations of 3,4,5-Trimethoxy Phenyl Substituted Non-Aqueous Phthalocyanines. Frontiers in Chemistry, 9, 718321.
- ResearchGate. (n.d.). Polymerization of styrene and methyl methacrylate by 2,5‐dimethyl‐2,5‐dihydroperoxyhexane, 1.
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Troubleshooting & Optimization
Technical Support Center: Optimization of the Henry Reaction for 3,5-Dimethoxybenzaldehyde
Welcome to the technical support center for the optimization of the Henry (nitroaldol) reaction, with a specific focus on the synthesis of β-nitro alcohols from 3,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this classic carbon-carbon bond-forming reaction. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the fundamental principles that govern reaction success.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield for the Henry reaction between 3,5-dimethoxybenzaldehyde and nitromethane. What are the most likely causes and how can I improve it?
A low yield in a Henry reaction can stem from several factors, with the most common being incomplete reaction, unfavorable equilibrium, or the prevalence of side reactions.[1][2] The Henry reaction is reversible, which can significantly hinder product formation.[3][4]
Troubleshooting Steps:
-
Choice of Base and Catalyst: The selection of the base is critical. While a variety of bases can be used, including alkali metal hydroxides, alkoxides, and organic amines, their strength and concentration can influence the reaction rate and equilibrium.[3] For an electron-rich aldehyde like 3,5-dimethoxybenzaldehyde, a stronger base might be necessary to facilitate the deprotonation of nitromethane. However, using too strong a base or too high a concentration can promote side reactions.[5] Consider using a catalytic amount of a non-ionic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an ionic base like potassium carbonate (K₂CO₃).[3][6]
-
Solvent Effects: The solvent can influence the reaction rate and selectivity. While the choice of solvent may not have a large impact on the overall outcome, polar solvents like ethanol or methanol can help to stabilize the charged intermediates in the reaction.[7][8] However, be mindful that alcohols can participate in side reactions. Aprotic polar solvents like DMSO have also been shown to be effective.[8]
-
Reaction Time and Temperature: The reaction may simply need more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] Lowering the reaction temperature can sometimes improve the yield by disfavoring the retro-Henry reaction and other side reactions, although this will also slow down the desired reaction.[10] Conversely, gentle heating (e.g., to 40°C) can sometimes be necessary to drive the reaction forward, but be cautious as this can also promote dehydration of the product.[10]
-
Water Removal: The dehydration of the β-nitro alcohol product to a nitroalkene is a common side reaction that also produces water.[3] This water can interfere with the reaction.[10] While not always necessary, in some cases, employing methods to remove water, such as using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), can drive the equilibrium towards the product.[10]
Q2: I am observing the formation of a yellow oil/solid, which I suspect is the dehydrated nitroalkene product. How can I prevent this?
The formation of the nitroalkene ((E)-1,3-dimethoxy-5-(2-nitrovinyl)benzene) is a very common side reaction in the Henry reaction of aromatic aldehydes, often favored by heat and strong basic or acidic conditions.[3][5]
Strategies to Minimize Dehydration:
-
Use a Mild Base: Employing a milder base can reduce the rate of elimination. Bases like triethylamine (Et₃N) or imidazole have been used successfully.[9][11]
-
Control the Temperature: As mentioned, lower reaction temperatures will disfavor the elimination reaction. Running the reaction at room temperature or even cooler (e.g., 0-5°C) can be beneficial.[10]
-
Use Stoichiometric Control: Using only a catalytic amount of base is crucial. An excess of base will strongly promote dehydration.[5]
-
Immediate Work-up: Once the reaction is complete, prompt and careful work-up is essential. Neutralize the base with a mild acid (e.g., dilute HCl or acetic acid) during the work-up to prevent further elimination.[10]
Q3: Can the Cannizzaro reaction be a competing side reaction with 3,5-dimethoxybenzaldehyde?
Yes, the Cannizzaro reaction is a potential side reaction for aldehydes that lack α-hydrogens, such as 3,5-dimethoxybenzaldehyde, especially under strongly basic conditions.[1][3] In this disproportionation reaction, two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.
Mitigation of the Cannizzaro Reaction:
-
Use a Weaker Base: Strong bases like sodium hydroxide significantly promote the Cannizzaro reaction.[3] Using weaker organic bases like DBU or Et₃N, or even heterogeneous basic catalysts, can minimize this side reaction.[12]
-
Control Stoichiometry: Ensure that the nitromethane is present in a sufficient amount to react with the aldehyde. A slight excess of nitromethane can be beneficial.[10]
-
Lower Temperature: The Cannizzaro reaction is typically favored at higher temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst/base. 2. Unfavorable reaction equilibrium (retro-Henry).[3] 3. Impure starting materials. | 1. Use fresh or purified base/catalyst. 2. Try a different solvent or catalyst system.[8][12] Consider using a Lewis acid co-catalyst.[3] 3. Purify 3,5-dimethoxybenzaldehyde (e.g., by recrystallization) and distill nitromethane. |
| Formation of Multiple Spots on TLC | 1. Dehydration to nitroalkene.[3] 2. Cannizzaro reaction products.[1] 3. Self-condensation of nitromethane (less common). | 1. Lower reaction temperature, use a milder base.[10] 2. Use a weaker base and avoid high concentrations of strong bases.[3] 3. Ensure slow addition of the base. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and difficult to crystallize. 2. Co-elution of product and starting material during chromatography. | 1. Attempt purification via column chromatography on silica gel.[13] If the product is still an oil, consider converting it to a solid derivative for characterization. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
Experimental Protocols
Protocol 1: General Procedure using a Homogeneous Base Catalyst
This protocol provides a starting point for the optimization of the Henry reaction.
-
To a solution of 3,5-dimethoxybenzaldehyde (1.0 mmol) in a suitable solvent (e.g., 5 mL of ethanol or isopropanol), add nitromethane (1.2 mmol).[7]
-
Add a catalytic amount of a base (e.g., DBU, 0.1 mmol or K₂CO₃, 0.2 mmol).[3][6]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding dilute aqueous HCl until the solution is slightly acidic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
Protocol 2: Microwave-Assisted Synthesis for Rapid Screening
Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and is an excellent tool for rapid optimization of reaction conditions.[14]
-
In a microwave-safe vial, combine 3,5-dimethoxybenzaldehyde (1.0 mmol), nitromethane (5.0 mmol, acting as both reactant and solvent), and a catalyst such as ammonium acetate (0.3 mmol).[9][14]
-
Seal the vial and heat it in a microwave reactor to a specified temperature (e.g., 100-150°C) for a short duration (e.g., 5-10 minutes).[14]
-
After cooling, dilute the reaction mixture with an organic solvent and proceed with the work-up and purification as described in Protocol 1.
Visualizing the Process
Henry Reaction Mechanism
Caption: The three-step mechanism of the base-catalyzed Henry reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in the Henry reaction.
References
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Henry reaction. Retrieved from [Link]
-
Westh, R., et al. (2012). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. The Journal of organic chemistry, 77(12), 5488-5497. Retrieved from [Link]
-
Grokipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, March 21). Henry Reaction Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. Retrieved from [Link]
-
Semantic Scholar. (2018, May 2). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]
-
Das, B., et al. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst. Synthetic Communications, 39(23), 4253-4260. Retrieved from [Link]
-
ACS Publications. (2015). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Henry reaction of benzaldehyde under various solvent reaction conditions. Retrieved from [Link]
-
Williams, C. K., et al. (2017). Safe use of Nitromethane for Aldol Reactions in Flow. Organic Process Research & Development, 21(9), 1368-1372. Retrieved from [Link]
-
ResearchGate. (n.d.). Henry reaction in aqueous media: Chemoselective addition of aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, January 13). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10, 2345-2356. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2017, September 10). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]
-
Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Henry Reaction - Beta Nitro Alcohol. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Henry reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, August 28). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Microwave-Assisted Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US3848002A - Process for the production of p-nitrophenols.
-
MDPI. (n.d.). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts. Retrieved from [Link]
-
Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalyst in Henry reaction of benzaldehyde and.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. scirp.org [scirp.org]
- 6. Henry Reaction - Beta Nitro Alcohol [commonorganicchemistry.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. books.rsc.org [books.rsc.org]
Byproduct formation in the synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Welcome to the technical support center for the synthesis of 1,3-dimethoxy-5-(2-nitrovinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your reactions and resolve challenges effectively.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a Henry-Knoevenagel condensation of 3,5-dimethoxybenzaldehyde with nitromethane.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of this compound, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield in the Henry reaction is a frequent issue that can stem from several factors, primarily related to the catalyst, reaction conditions, and reagent quality.
Root Cause Analysis:
-
Ineffective Catalysis: The Henry reaction is base-catalyzed.[1][2][3] The choice and amount of base are critical. Common bases include ammonium acetate, primary amines (like methylamine or ethylamine), and alkali hydroxides.[4] If the base is old, hydrated, or used in a suboptimal amount, the initial deprotonation of nitromethane to form the reactive nitronate anion will be inefficient, stalling the reaction.
-
Suboptimal Reaction Temperature: While some Henry reactions proceed at room temperature, the condensation of 3,5-dimethoxybenzaldehyde often requires heating to drive the dehydration of the intermediate nitroaldol to the final nitroalkene product.[4][5] Insufficient temperature can lead to the accumulation of the nitroaldol intermediate or a very slow reaction rate.
-
Poor Reagent Quality: 3,5-dimethoxybenzaldehyde can oxidize over time to the corresponding carboxylic acid, which will not participate in the reaction. Nitromethane can also absorb water, which can interfere with the reaction.
-
Solvent Effects: The choice of solvent can influence reaction rates and yields. While polar solvents can be effective, running the reaction in a solvent that allows for azeotropic removal of water (like toluene with a Dean-Stark trap) can favor the dehydration step and drive the equilibrium towards the product.[6]
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Check the purity of 3,5-dimethoxybenzaldehyde by melting point or spectroscopy (¹H NMR, IR). If it appears oxidized, purify it by recrystallization or use a fresh batch.
-
Use anhydrous nitromethane. If necessary, dry it over anhydrous magnesium sulfate or molecular sieves.
-
-
Optimize Catalyst and Conditions:
-
Catalyst: Ammonium acetate is a reliable and commonly used catalyst.[4][5] Use a fresh, dry source. A typical molar ratio is 1 equivalent of aldehyde to 1 equivalent of ammonium acetate in an excess of nitromethane, which can also act as the solvent.
-
Temperature: Refluxing the mixture is often necessary. A common procedure involves refluxing the aldehyde and catalyst in nitromethane and a solvent like acetic acid or toluene for 1-6 hours.[4][5]
-
Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to remove the water formed during the dehydration step, thus driving the reaction to completion.
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde. This will give you a clear indication of whether the reaction is proceeding.
-
Issue 2: Formation of a Sticky, Oily, or Polymeric Byproduct
Question: My reaction has produced a significant amount of a dark, sticky substance, and I am struggling to isolate the desired crystalline product. What is this byproduct and how can I prevent its formation?
Answer:
The formation of polymeric or resinous material is a known side reaction in the synthesis of β-nitrostyrenes.[7] This is often due to side reactions involving the highly reactive product or starting materials under the reaction conditions.
Root Cause Analysis:
-
Michael Addition: The product, this compound, is a Michael acceptor. The nitronate anion (the deprotonated form of nitromethane) can act as a Michael donor and add to the product, leading to the formation of dinitrated adducts and subsequently polymers.[8][9] This is more likely to occur with a high concentration of the nitronate anion or prolonged reaction times at high temperatures.
-
Base-Catalyzed Self-Condensation: Aromatic aldehydes can undergo self-condensation reactions like the Cannizzaro reaction in the presence of a strong base, especially at elevated temperatures, although this is less common with the weaker bases typically used for the Henry reaction.[1]
-
Product Instability: β-nitrostyrenes can be sensitive to heat and light, which can promote polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymeric byproduct formation.
Preventative Measures:
-
Control Stoichiometry: While nitromethane is often used in excess, a very large excess can increase the concentration of the nitronate anion and promote Michael addition to the product. Try using a more moderate excess (e.g., 2-3 equivalents).
-
Optimize Base: Avoid strong bases like sodium or potassium hydroxide, which can aggressively promote side reactions.[2] Ammonium acetate or primary amines are generally milder and more effective for this transformation.
-
Manage Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction by TLC, and once the starting aldehyde is consumed, proceed with the workup. Overheating can lead to decomposition and polymerization.
-
Purification Strategy: Once the reaction is complete, it is crucial to isolate the product promptly. The crude product can often be purified by recrystallization from a suitable solvent like ethanol or isopropanol. If significant oily byproducts are present, column chromatography on silica gel may be necessary.
Issue 3: Incomplete Dehydration / Isolation of Nitroaldol Intermediate
Question: My ¹H NMR spectrum shows the presence of a species other than my desired product and starting material. I suspect it's the intermediate β-nitro alcohol. How can I ensure complete dehydration to the nitroalkene?
Answer:
The isolation of the β-nitro alcohol (nitroaldol) intermediate indicates that the second step of the Henry-Knoevenagel reaction—dehydration—is incomplete.[1][2]
Root Cause Analysis:
-
Insufficient Heating: The elimination of water from the nitroaldol intermediate is an endothermic process and typically requires thermal energy.
-
Lack of Dehydrating Agent: In some protocols, a dehydrating agent or a setup to remove water is necessary to drive the equilibrium towards the dehydrated product.
-
Catalyst Choice: While the base catalyzes the initial addition, an acidic component (often the conjugate acid of the base, like acetic acid from ammonium acetate) helps to facilitate the dehydration step by protonating the hydroxyl group, making it a better leaving group.
Solutions:
-
Increase Reaction Temperature/Time: The most straightforward solution is to increase the reflux time or temperature, while carefully monitoring for byproduct formation via TLC.
-
Modify the Catalytic System:
-
Azeotropic Water Removal: As mentioned previously, performing the reaction in a solvent like toluene or benzene with a Dean-Stark trap is a very effective method to remove water as it is formed and ensure complete dehydration.
Experimental Protocol for Ensuring Dehydration:
-
Apparatus: Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, and heating mantle.
-
Reagents:
-
3,5-Dimethoxybenzaldehyde (1 equiv)
-
Nitromethane (2-3 equiv)
-
Ammonium acetate (1 equiv)
-
Toluene (sufficient to fill the flask and Dean-Stark trap)
-
-
Procedure:
-
Combine the aldehyde, ammonium acetate, and toluene in the flask.
-
Add the nitromethane.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. Water will collect in the arm of the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture and proceed with the standard workup and purification.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the key side reaction, the Michael addition of nitromethane to the product?
A1: The Michael addition is a significant pathway for byproduct formation.[8] The mechanism involves the nucleophilic attack of the nitronate anion (formed by the deprotonation of nitromethane) on the electron-deficient β-carbon of the newly formed this compound.
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 4. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. sctunisie.org [sctunisie.org]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting low yields in the nitration of 3,5-dimethoxystyrene
Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting for challenges encountered during the nitration of 3,5-dimethoxystyrene, a common precursor in pharmaceutical and materials science research. Here, we address frequently asked questions and provide detailed solutions to common experimental pitfalls, grounding our advice in established chemical principles and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my direct nitration of 3,5-dimethoxystyrene resulting in a low yield of the desired β-nitrostyrene and a lot of brown tar?
A1: This is the most common issue researchers face. The low yield and polymerization are due to the inherent reactivity of the 3,5-dimethoxystyrene molecule under strong acidic nitrating conditions. There are two primary competing reactions:
-
Acid-Catalyzed Polymerization: The vinyl group of the styrene is highly susceptible to protonation by the strong acid (e.g., sulfuric acid) used to generate the nitronium ion (NO₂⁺) electrophile. This creates a carbocation which rapidly initiates cationic polymerization, leading to the formation of intractable polymeric tars.[1] Styrene derivatives are well-known monomers for polymerization.[2]
-
Oxidative Side Reactions: Nitric acid is a potent oxidizing agent. The electron-rich aromatic ring, activated by two methoxy groups, and the vinyl group are both vulnerable to oxidation, which can lead to cleavage of the double bond and formation of products like 3,5-dimethoxybenzaldehyde.[3][4]
The direct nitration of styrenes is notoriously difficult due to the sensitive nature of the vinyl group, often resulting in a complex mixture of products rather than the desired β-nitrostyrene.[3][5]
Q2: Is the direct nitration of 3,5-dimethoxystyrene the recommended synthetic approach?
A2: While seemingly direct, this route is not recommended for achieving high yields or purity. The standard, more reliable, and higher-yielding method for synthesizing (E)-3,5-dimethoxy-β-nitrostyrene is the Henry-Knoevenagel condensation . This reaction involves condensing 3,5-dimethoxybenzaldehyde with nitromethane, typically using a mild base catalyst like ammonium acetate, followed by dehydration.[6][7] This approach avoids the harsh acidic conditions that cause polymerization and side reactions, targeting the desired product directly.[8]
Q3: Besides polymerization, what are the other major byproducts I should look for?
A3: When attempting direct nitration, you may encounter several byproducts depending on the specific conditions. In addition to polymers, these include:
-
Nitro-nitrato Adducts: The reaction of the styrene double bond with the nitrating mixture can lead to the formation of adducts across the vinyl group, such as 2-nitro-1-(3,5-dimethoxyphenyl)ethyl nitrate.[3][9]
-
Ring Nitration Products: Although the vinyl group is highly reactive, electrophilic aromatic substitution on the electron-rich benzene ring can also occur, leading to products like 1,3-dimethoxy-2-nitro-5-vinylbenzene or 1,3-dimethoxy-4-nitro-5-vinylbenzene.
-
Oxidation Products: As mentioned, 3,5-dimethoxybenzaldehyde can be formed via oxidative cleavage of the double bond.[3]
Detailed Troubleshooting Guide
This section addresses specific experimental observations and provides actionable solutions.
Problem 1: The reaction mixture immediately turns dark and viscous upon adding the nitrating agent, yielding an intractable solid.
-
Primary Cause: Rapid, uncontrolled acid-catalyzed polymerization of the styrene starting material. The reaction is highly exothermic, and localized heating accelerates polymerization.[10]
-
Explanation: The combination of a highly activated alkene (styrene) and a strong acid catalyst creates ideal conditions for cationic polymerization, which often outcompetes the desired nitration reaction.
Corrective Actions & Protocol Recommendations
-
Strict Temperature Control: Maintain the reaction temperature at or below 0 °C using an ice-salt or dry ice/acetone bath. Add the nitrating agent dropwise with vigorous stirring to dissipate heat and prevent localized temperature spikes.[11]
-
Consider Milder Nitrating Agents: While the classic HNO₃/H₂SO₄ mixture is common, it is often too harsh for this substrate. Consider alternatives that can generate the electrophile under less acidic conditions, such as:
-
Acetyl nitrate (prepared in situ from HNO₃ and acetic anhydride): This reagent can sometimes favor addition reactions over polymerization.
-
Dinitrogen pentoxide (N₂O₅): Can be effective but may also lead to side reactions.[12]
-
Bismuth nitrate on a solid support: Offers an eco-friendly option that can reduce side reactions.[13]
-
-
Abandon Direct Nitration - Adopt the Henry Reaction: For predictable and high-yield synthesis, the Henry reaction is superior.
Workflow: Recommended Protocol for (E)-3,5-dimethoxy-β-nitrostyrene via Henry Condensation
This protocol is adapted from established procedures for synthesizing substituted β-nitrostyrenes.[8][14]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,5-dimethoxybenzaldehyde (1.0 eq), nitromethane (2.0-3.0 eq), and ammonium acetate (0.2-0.4 eq).
-
Solvent (Optional but Recommended): While the reaction can be run neat, using a solvent like glacial acetic acid or toluene can improve heat transfer and mixing.
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the benzaldehyde.
-
Workup: After completion, cool the reaction mixture to room temperature. If the product crystallizes, it can be filtered directly. Alternatively, pour the mixture into a beaker of ice water with stirring to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a cold, non-polar solvent like hexane to remove impurities. Recrystallize the crude solid from a suitable solvent such as ethanol or isopropanol to yield pure, bright yellow crystals of (E)-3,5-dimethoxy-β-nitrostyrene.
Problem 2: The reaction is clean (no tar), but TLC analysis shows mostly unreacted starting material.
-
Primary Cause: Insufficient generation of the active electrophile, the nitronium ion (NO₂⁺).
-
Explanation: The formation of the nitronium ion from nitric acid requires a sufficiently strong dehydrating acid, typically concentrated sulfuric acid.[15][16] If the acid is not concentrated enough or the temperature is too low, the equilibrium will not favor NO₂⁺ formation, leading to no reaction.
Corrective Actions
-
Verify Reagent Quality: Ensure that you are using concentrated (98%) sulfuric acid and concentrated (70%) or fuming nitric acid. Water in the reaction mixture will inhibit the formation of the nitronium ion.
-
Optimize Nitrating Mixture: The classic nitrating mixture is a 1:1 v/v ratio of concentrated H₂SO₄ to HNO₃. Ensure the mixture is prepared correctly by slowly adding the sulfuric acid to the nitric acid while cooling in an ice bath.[17]
-
Controlled Temperature Increase: While polymerization is a risk at high temperatures, a reaction that does not proceed at 0 °C may require a slight, controlled increase in temperature (e.g., to 5-10 °C). Monitor carefully for any signs of decomposition or polymerization.
Problem 3: TLC analysis shows multiple products, with very little of the desired compound.
-
Primary Cause: Lack of selectivity, leading to a mixture of side-chain addition, ring nitration, and oxidation products.
-
Explanation: 3,5-dimethoxystyrene has two reactive sites: the vinyl group and the electron-rich aromatic ring. Different nitrating agents and conditions can favor one over the other, but achieving high selectivity with this substrate is challenging.[9][18]
Corrective Actions
-
Prioritize the Henry Reaction: This is the most effective solution to avoid selectivity issues entirely. By starting with 3,5-dimethoxybenzaldehyde, you dictate the exact structure of the final product.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Reactions in non-polar solvents like dichloromethane may yield different product ratios compared to polar solvents.[3]
-
Thorough Product Characterization: If you must proceed with direct nitration, be prepared for extensive chromatographic separation (e.g., column chromatography) to isolate the desired isomer. Use NMR and Mass Spectrometry to characterize all isolated fractions to understand the product distribution.
Data & Workflow Visualizations
Table 1: Comparison of Synthetic Routes to (E)-3,5-dimethoxy-β-nitrostyrene
| Feature | Direct Nitration of Styrene | Henry-Knoevenagel Condensation |
| Starting Material | 3,5-Dimethoxystyrene | 3,5-Dimethoxybenzaldehyde |
| Primary Reagents | HNO₃ / H₂SO₄ | Nitromethane, Ammonium Acetate |
| Typical Yield | Very Low to Poor (<20%) | Good to Excellent (70-90%) |
| Major Byproducts | Polymers, oxidation products, adducts | Minimal |
| Reaction Conditions | Harsh (strong acid), low temp. | Mild (weak base), elevated temp. |
| Complexity & Reliability | Low reliability, difficult purification | High reliability, simple purification |
Diagram 1: Troubleshooting Logic for Low Yields
This diagram outlines a decision-making process for diagnosing the cause of low yields.
Caption: Troubleshooting workflow for nitration of 3,5-dimethoxystyrene.
Diagram 2: Competing Reaction Pathways in Direct Styrene Nitration
This diagram illustrates the main competing reactions that lead to low yields.
Caption: Competing reaction pathways in the direct nitration of styrenes.
References
-
Suzuki, H., & Mori, T. (1997). Side-Chain Nitration of Styrene and Para-Substituted Derivatives with a Combination of Nitrogen Dioxide and Ozone. The Journal of Organic Chemistry, 62(19), 6498-6502. [Link]
-
Bordwell, F. G., & Garbisch, E. W. (1962). Nitrations with Acetyl Nitrate. II. Nitration of Styrenes and Stilbenes. The Journal of Organic Chemistry, 27(9), 3049-3055. [Link]
-
Sciencemadness Discussion Board. (2012). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. [Link]
- Google Patents. (1976). Process for converting styrene or polystyrene to nitrobenzoic acids. (US3978118A).
-
Casiello, M., et al. (2020). Ionic-Liquid Controlled Nitration of Double Bond: Highly Selective Synthesis of Nitrostyrenes and Benzonitriles. Molecules, 25(21), 5199. [Link]
-
Sciencemadness Discussion Board. (2005). abnormal nitration of styrene. [Link]
-
Pritchard, J., et al. (1993). The nitration of styrenes by nitric acid in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1619-1623. [Link]
-
Royal Society of Chemistry. (1993). The nitration of styrenes by nitric acid in dichloromethane. RSC Publishing. [Link]
-
Grokipedia. 3,4-Dimethoxystyrene. [Link]
- Google Patents. (2016).
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
- Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
-
Leah4sci. (2019). Nitration of Aromatic Compounds. [Link]
-
The Good Scents Company. 3,4-dimethoxystyrene. [Link]
-
Chemistry Steps. Nitration of Benzene. [Link]
-
ResearchGate. (2014). Henry reaction: the synthesis of (E)-nitrostyrene derivatives. [Link]
-
PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
- Google Patents. (2022). Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. (CN114436847A).
-
Wikipedia. 3,4-Dimethoxystyrene. [Link]
-
MDPI. (2022). Decomposition of Gaseous Styrene Using Photocatalyst and Ozone Treatment. Catalysts, 12(3), 320. [Link]
-
Wikipedia. β-Nitrostyrene. [Link]
-
MDPI. (2021). Denitrative Cross-Couplings of Nitrostyrenes. Molecules, 26(16), 4969. [Link]
- Heravi, M. M., et al. (2011). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Asian Journal of Chemistry, 23(1), 315-317.
-
Patel, H. D., & Singh, K. K. (2020). Synthetic Protocols for Aromatic Nitration: A Review. Organic & Medicinal Chemistry International Journal, 9(5). [Link]
-
Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid?[Link]
-
ACS Applied Polymer Materials. [Link]
-
precisionFDA. 3,4-DIMETHOXYSTYRENE. [Link]
-
Organic Syntheses. 2-NITRO-p-CYMENE. [Link]
-
ResearchGate. (2005). Direct nitration of five membered heterocycles. [Link]
-
Bellamy, A. J., et al. (2002). Nitration of 1,3,5-Trimethoxybenzene. Propellants, Explosives, Pyrotechnics, 27(1), 49-58. [Link]
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- 2. 3,4-Dimethoxystyrene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Sciencemadness Discussion Board - abnormal nitration of styrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Denitrative Cross-Couplings of Nitrostyrenes [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. The nitration of styrenes by nitric acid in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. sibran.ru [sibran.ru]
- 14. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The nitration of styrenes by nitric acid in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Preventing polymerization of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene during synthesis
An official website of the United States government
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for the synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS 56723-84-3).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure, with a primary focus on preventing unwanted polymerization of the final product. The insights provided herein are based on established chemical principles and field-proven methodologies.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared via a Henry condensation reaction between 3,5-dimethoxybenzaldehyde and nitromethane.[4][5]
Question 1: My reaction mixture turned into a thick, sticky, or solid mass, and I have a very low yield of the desired crystalline product. What happened?
Answer: This is a classic sign of uncontrolled polymerization of the target nitroalkene. The electron-withdrawing nitro group makes the double bond of this compound highly susceptible to nucleophilic attack, leading to anionic polymerization.[6][7][8] Several factors in the synthesis can trigger this:
-
Excess Base Catalyst: The Henry reaction is base-catalyzed.[4][5] Using too much catalyst or a base that is too strong (e.g., sodium methoxide vs. a milder amine catalyst) can initiate polymerization of the product once it forms. The rate of anionic polymerization is often first order with respect to both monomer and initiator concentration.[7][8]
-
High Reaction Temperature: While heat is required to drive the dehydration of the intermediate nitro-alcohol to the final nitroalkene, excessive temperatures can accelerate polymerization. Nitrostyrenes are known to be sensitive to heat.[9]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the aldehyde has been consumed leaves the newly formed, sensitive nitroalkene product exposed to basic and high-temperature conditions, promoting polymerization.
Immediate Corrective Actions:
-
Re-evaluate Base Concentration: Switch to a milder catalyst like ammonium acetate or methylamine, and use it in catalytic amounts rather than stoichiometric quantities.[10][11]
-
Optimize Temperature: Maintain the lowest possible temperature that allows for efficient dehydration. For many nitrostyrene syntheses, temperatures in the range of 70-80°C are sufficient when using catalysts like ammonium acetate.[11]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting 3,5-dimethoxybenzaldehyde. Quench the reaction as soon as the aldehyde is consumed.
Question 2: I managed to synthesize the product, but it polymerized during purification/work-up. How can I prevent this?
Answer: The work-up and purification stages are critical because the product is isolated from the reaction environment but may still be unstable.
-
Problem during Work-up: Failure to neutralize the basic catalyst during the work-up is a primary cause of post-synthesis polymerization.
-
Problem during Purification: Attempting purification by distillation, even under vacuum, is highly risky. The boiling point of similar nitrostyrenes is often accompanied by decomposition and polymerization.[9] Recrystallization is the preferred method.
Recommended Work-up and Purification Protocol:
-
Neutralize the Catalyst: After the reaction is complete, cool the mixture and perform an acidic wash. A dilute solution of hydrochloric acid (HCl) can be used to neutralize the amine catalyst, converting it to a water-soluble salt.
-
Solvent Extraction: Extract the product into a suitable organic solvent like ethyl acetate or toluene.[11]
-
Wash and Dry: Wash the organic layer with water and brine to remove any remaining salts or impurities. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification by Recrystallization:
-
Concentrate the dried organic solution under reduced pressure at a low temperature.
-
Recrystallize the crude solid from a suitable solvent system, such as methanol, ethanol, or isopropanol.[10] Cool the solution slowly and then place it in an ice bath to maximize the recovery of pure crystalline product.[12]
-
Question 3: My purified, solid product seems to degrade or clump together over time in storage. How should I store it properly?
Answer: this compound, like many nitroalkenes, has limited long-term stability, especially when exposed to heat, light, and air.[9]
Storage Recommendations:
-
Temperature: Store the purified product at refrigerated temperatures (2-8 °C).[9]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Light: Keep the container in the dark or use an amber vial to protect it from light, which can potentially initiate radical reactions.
-
Inhibitors for Long-Term Storage: For extended storage, consider adding a polymerization inhibitor. While nitrostyrenes themselves can inhibit free-radical polymerization, they are susceptible to anionic polymerization.[13][14] Therefore, ensuring the material is free of any basic residue is paramount. For general stability of nitrated compounds, stabilizers that scavenge nitrogen oxides, such as silica gel, can be considered.[15] For unsaturated monomers, inhibitors like 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ) are often used, typically in the ppm range.[16]
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Ammonium Acetate or Methylamine | Milder bases that are effective for the Henry reaction but less likely to initiate anionic polymerization of the product.[10][11] |
| Temperature | 70-80 °C (monitor closely) | Sufficient for dehydration without promoting excessive thermal polymerization.[11] |
| Work-up | Acidic Wash (e.g., dilute HCl) | Crucial for neutralizing the base catalyst immediately post-reaction to prevent further polymerization. |
| Purification | Recrystallization (e.g., from Ethanol/Methanol) | Safely purifies the product without the high temperatures associated with distillation, which can cause decomposition.[9][10] |
| Storage | 2-8 °C, Dark, Inert Atmosphere | Minimizes thermal and photo-initiated degradation and polymerization over time.[9] |
Experimental Workflow & Diagrams
Synthesis and Prevention Workflow
The following diagram illustrates the critical steps in the synthesis of this compound, highlighting the points where polymerization can occur and the corresponding preventative measures.
Caption: Workflow for synthesis with critical points for polymerization prevention.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues during the synthesis.
Caption: A decision tree for troubleshooting polymerization issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of polymerization for this compound? The primary mechanism is anionic polymerization.[6][7] The electron-deficient nature of the nitro-substituted double bond makes it highly susceptible to attack by nucleophiles, including the nitronate anion intermediate from the Henry reaction or the basic catalyst itself. This initiates a chain-growth polymerization process.
Q2: Can free-radical inhibitors like BHT or hydroquinone prevent this polymerization? Not effectively during the synthesis itself. While free-radical inhibitors are standard for stabilizing monomers like styrene, the polymerization of nitrostyrenes under basic Henry reaction conditions is predominantly anionic, not radical. In fact, nitrostyrenes are known to be potent inhibitors of free-radical polymerization, as they can act as radical scavengers.[13][14] Adding a radical inhibitor during synthesis is unlikely to solve the problem and may complicate purification. However, they can be useful for long-term storage of the purified product to prevent any potential auto-initiated radical polymerization.[16]
Q3: Is it possible to reverse the polymerization? No, for all practical purposes, the polymerization is irreversible. Once the polymer has formed, it is generally insoluble and cannot be readily converted back to the monomer. The focus must be on prevention.
Q4: Why is this compound useful in research? Nitroalkenes are versatile synthetic intermediates.[4][17] The nitro group can be reduced to an amine, making this compound a precursor for substituted phenethylamines, which are important scaffolds in medicinal chemistry. The double bond can also participate in various carbon-carbon bond-forming reactions, such as Michael additions and Diels-Alder cycloadditions.[17][18][19]
Q5: Are there any alternative synthesis routes that avoid these issues? The Henry reaction remains the most direct and common method.[4] Alternative routes for creating nitroalkenes exist, such as the nitration of alkenes or dehydration of nitro-alcohols, but they often involve more steps or hazardous reagents.[17] The key to a successful Henry synthesis is not necessarily a different route, but rather careful and precise control over the reaction conditions as outlined in this guide.
References
- V. V. Stoy, & J. K. Stille. (n.d.). Anionic Polymerization of β-Nitrostyrene under the Influence of High Energy Radiation. Google Search.
- L. I. P. del V., A. T. Soltermann, & N. A. G. (n.d.). Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism | Macromolecules. ACS Publications.
- L. I. P. del V., A. T. Soltermann, & N. A. G. (2025). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. ResearchGate.
- H. A. A., J. F. M., & H. J. P. (2025). Anionic polymerization of β‐nitrostyrenes. ResearchGate.
- (n.d.). Thermal Stability and Decomposition of trans-beta-Nitrostyrene: A Technical Guide. Benchchem.
- (n.d.). Polymerisation inhibitor. Wikipedia.
- H. A. A., J. F. M., & H. J. P. (1984). Anionic polymerization of β‐nitrostyrenes. Semantic Scholar.
- (n.d.). 1,3-Dimethoxy-5-nitrobenzene synthesis. ChemicalBook.
- A. K. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH.
- D. A. H., D. A. H., & D. A. H. (n.d.). US5910232A - Method for inhibiting polymer formation in styrene processing. Google Patents.
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(n.d.). High-yielding nitrostyrene catalyst. Hive Methods Discourse. Retrieved from [Link]
- W. A. P. (n.d.). US1596622A - Stabilizer for nitrated organic compounds. Google Patents.
- (n.d.). Henry reaction. Wikipedia.
- 郭春艳, 杨帆, & 郭春艳. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. Google Patents.
- A. D. Volobueva, P. S. G., Y. V. Nelyubina, V. V. Kachala, V. P. Timofeev, A. S. Kucherenko, Z. A. Starikova, & V. V. S. (n.d.). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI.
- (n.d.). 56723-84-3 | this compound. ChemScene.
- A. Marcilla, M. Beltrán, & A. M. (2025). Thermal degradation of polystyrene in different environments. ResearchGate.
- M. H. Abdellattif, & H. M. M. (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org.
- (n.d.). (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene. CymitQuimica.
- (n.d.). This compound | C10H11NO4 | CID 5375913. PubChem.
- N. Latypov, U. Bemm, & T. L. (2025). Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants. ResearchGate.
- M. H. Abdellattif, & H. M. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org.
- (n.d.). Nitroalkene. Wikipedia.
- J.-i. Uenishi, & M. O. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC - NIH.
- (n.d.). Preparation of 1,3-dimethoxybenzene. PrepChem.com.
- (n.d.). Supporting information. Beilstein Journals.
- S. K. G. (2025). Research Progress on Reactions Involving β -Nitrostyrene. ResearchGate.
- F. J. S., S. M. C., S. M. C., A. M. F., A. M. F., M. P., M. P., M. P., V. B. S., V. B. S., H. R., & H. R. (2011). 6-Methylnitroarachidonate: a novel esterified nitroalkene that potently inhibits platelet aggregation and exerts cGMP-mediated vascular relaxation. PubMed.
- F. J. S., F. J. S., B. A. F., B. A. F., H. R., & H. R. (n.d.). Nitroalkenes: synthesis, characterization, and effects on macrophage activation. PubMed.
- (n.d.). 10. Organic Syntheses Procedure.
- (n.d.). 1,2,3-Trimethoxy-5-((E)-2-nitrovinyl)benzene | C11H13NO5 | CID 5354916. PubChem.
- S. S. H. A., S. S. H. A., & S. S. H. A. (2025). Polymerization of styrene and methyl methacrylate by 2,5‐dimethyl‐2,5‐dihydroperoxyhexane, 1. Bulk polymerization | Request PDF. ResearchGate.
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- 19. researchgate.net [researchgate.net]
Scale-up challenges for the synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Welcome to the technical support center for the synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a Henry reaction, also known as a nitroaldol reaction. This reaction involves the base-catalyzed condensation of 3,5-dimethoxybenzaldehyde with nitromethane.[1] While this reaction is well-established on a laboratory scale, scaling up the process can introduce several challenges that may affect yield, purity, and overall efficiency. This guide will address these potential hurdles with practical, experience-driven solutions.
Reaction Overview: The Henry Reaction
The Henry reaction is a classic C-C bond-forming reaction that proceeds via the addition of a nitronate anion to a carbonyl compound.[1][2] The initial product is a β-nitro alcohol, which, in the case of aromatic aldehydes, often readily dehydrates to form the corresponding nitroalkene, this compound.[1][3][4]
Below is a diagram illustrating the general workflow for this synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Problem 1: Low or Inconsistent Yields
Q: We are experiencing significantly lower yields than expected when scaling up the reaction from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?
A: This is a common scale-up challenge. Several factors can contribute to a drop in yield:
-
Inefficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your stirring is vigorous enough to maintain a homogeneous mixture. For large-scale reactions, consider using an overhead stirrer with a properly sized impeller.
-
Poor Temperature Control: The Henry reaction is exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Uncontrolled temperature increases can lead to the formation of byproducts. It is crucial to have an efficient cooling system and to add reagents portion-wise to manage the exotherm.
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. While a variety of bases can be used, their effectiveness can change with scale.[2][5][6]
-
Ammonium acetate is a commonly used catalyst that has shown good yields.[7]
-
Primary amines , such as ethylamine or methylamine, are also effective.[8] However, their volatility can be a concern on a larger scale.
-
Consider switching to a solid-supported or heterogeneous catalyst for easier removal and potential recycling, which is beneficial for large-scale operations.[3][4]
-
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). An incomplete reaction may require extended reaction times or a slight increase in temperature, but be cautious of byproduct formation.
Problem 2: Formation of Impurities and Byproducts
Q: Our final product is contaminated with several byproducts that are difficult to remove by crystallization. What are these impurities and how can we prevent their formation?
A: Byproduct formation is a frequent issue in the Henry reaction. Common impurities include:
-
Unreacted 3,5-dimethoxybenzaldehyde: This can be addressed by optimizing the stoichiometry. A slight excess of nitromethane (1.5-2 equivalents) is often used to drive the reaction to completion.
-
Cannizzaro Reaction Products: Under strongly basic conditions, aldehydes without an α-hydrogen, like 3,5-dimethoxybenzaldehyde, can undergo the Cannizzaro reaction, disproportionating into the corresponding alcohol and carboxylic acid. To avoid this, use a milder base or ensure the base is added slowly to a well-stirred solution of the aldehyde and nitromethane.
-
Polymerization of the Product: The nitroalkene product can be susceptible to polymerization, especially in the presence of strong bases and high temperatures. Minimize reaction time and temperature once the reaction is complete.
-
Michael Adducts: The nitronate anion can potentially add to the newly formed nitroalkene (a Michael addition). This is more likely with a large excess of the nitronate.
Prevention Strategies:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants and catalyst.
-
Optimize Base Addition: Add the base catalyst slowly and at a controlled temperature.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While acetic acid is sometimes used as a solvent, an excess can quench the base catalyst.[7][8] Alcohols like isopropanol can be a good choice.[8] Toluene or xylene can also be used, especially if azeotropic removal of water is desired.[9]
Problem 3: Difficult Work-up and Product Isolation
Q: The work-up procedure is proving to be problematic on a larger scale, with emulsion formation during extraction and difficulty in precipitating the product. What are your recommendations?
A: Scaling up the work-up requires careful consideration.
-
Quenching: After the reaction is complete, it should be quenched by adding it to a mixture of ice and a weak acid (e.g., dilute HCl) to neutralize the base and precipitate the crude product.
-
Emulsion Formation: Emulsions are common when dealing with large volumes of organic and aqueous layers, especially with aromatic solvents.[10] To break emulsions, you can:
-
Add a saturated brine solution.
-
Allow the mixture to stand for an extended period.
-
Filter the entire mixture through a pad of celite.
-
-
Crystallization: The choice of crystallization solvent is crucial for obtaining a pure product.
-
A common solvent system for recrystallization is ethanol or isopropanol.
-
Ensure the crude product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form well-defined crystals.
-
If the product "oils out," try using a more non-polar solvent system or seeding the solution with a small crystal of the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this reaction?
A1: The optimal temperature can vary depending on the catalyst and solvent used. Generally, the reaction is run at temperatures ranging from room temperature to a gentle reflux.[3][7] For example, when using ammonium acetate in toluene, a temperature of 75-78°C has been reported.[9] It is recommended to start at a lower temperature and slowly increase it while monitoring the reaction progress to minimize byproduct formation.
Q2: Can I use a different nitroalkane instead of nitromethane?
A2: Yes, other nitroalkanes can be used in the Henry reaction, but this will result in a different product. The use of nitromethane is specific for the synthesis of this compound.
Q3: Is it necessary to use an inert atmosphere?
A3: While not always strictly necessary for the Henry reaction itself, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially on a larger scale, to prevent potential side reactions from atmospheric oxygen and moisture, which could affect the base catalyst.
Q4: What are the safety considerations for this reaction?
A4:
-
Nitromethane: Nitromethane is flammable and can be explosive under certain conditions. Handle it with care and avoid shock, friction, and high temperatures.
-
Solvents: Many organic solvents used are flammable. Work in a well-ventilated fume hood and take appropriate fire safety precautions.
-
Bases: The bases used as catalysts can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Product Hazards: this compound is known to cause serious eye irritation.[11] Handle the final product with care.
Experimental Protocols
Representative Lab-Scale Synthesis (Ammonium Acetate Catalyst)
This protocol is a generalized example and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.[7][9]
-
Reagent Addition: Add nitromethane (2-3 equivalents) followed by ammonium acetate (1 equivalent).[7]
-
Reaction: Heat the mixture to reflux (around 90-110°C) and stir for 1-4 hours.[7] Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water with stirring. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to obtain pure this compound as yellow needles.
Scale-Up Considerations and Data
| Parameter | Lab-Scale (e.g., 10g) | Scale-Up (e.g., 100g) | Key Considerations for Scale-Up |
| 3,5-Dimethoxybenzaldehyde | 10 g (1.0 eq) | 100 g (1.0 eq) | Ensure high purity of starting material. |
| Nitromethane | ~11 g (3.0 eq) | ~110 g (3.0 eq) | Handle with care due to flammability and potential hazards. |
| Ammonium Acetate | ~4.6 g (1.0 eq) | ~46 g (1.0 eq) | Ensure it is anhydrous for best results. |
| Solvent (e.g., Toluene) | 50-100 mL | 500-1000 mL | Consider solvent recovery for cost-effectiveness and environmental reasons. |
| Reaction Vessel | 250 mL round-bottom flask | 2-3 L jacketed reactor | Jacketed reactor allows for better temperature control. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Crucial for maintaining a homogeneous mixture and efficient heat transfer. |
| Temperature Control | Heating mantle/oil bath | Circulating heating/cooling system | Essential for managing the reaction exotherm. |
| Work-up Volume | ~500 mL ice water | ~5 L ice water | Plan for handling large volumes of aqueous waste. |
Mechanistic Insights
Understanding the reaction mechanism can aid in troubleshooting. The following diagram illustrates the key steps in the base-catalyzed Henry reaction and the subsequent dehydration.
Caption: Mechanism of the Henry reaction for the synthesis of this compound.
By understanding these steps, you can better diagnose issues. For instance, if the β-nitro alcohol intermediate is isolated instead of the desired nitroalkene, it indicates that the dehydration step is not proceeding to completion, which may require adjusting the temperature or reaction time.[3][4]
References
-
Recent advances in catalysts for the Henry reaction | Request PDF - ResearchGate. Available at: [Link]
-
Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Special Issue : Catalysts for Henry Reaction - MDPI. Available at: [Link]
-
The Henry Reaction: Recent Examples - ResearchGate. Available at: [Link]
-
Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Scirp.org. Available at: [Link]
-
An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems - Organic Chemistry Portal. Available at: [Link]
-
This compound | C10H11NO4 | CID 5375913 - PubChem. Available at: [Link]
-
1 Synthesis of Nitroalkanes - Wiley-VCH. Available at: [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Scirp.org. Available at: [Link]
-
Henry reaction - Wikipedia. Available at: [Link]
-
Modern Separation Techniques for the Efficient Workup in Organic Synthesis | Request PDF. Available at: [Link]
-
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
-
Supporting information - Beilstein Journals. Available at: [Link]
-
1,2,3-Trimethoxy-5-((E)-2-nitrovinyl)benzene | C11H13NO5 | CID 5354916 - PubChem. Available at: [Link]
-
Università degli Studi di Milano - AIR Unimi. Available at: [Link]
- CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents.
-
Thermal stability of polydivinylbenzene and of copolymers of styrene with divinylbenzene and with trivinylbenzene - Semantic Scholar. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. This compound | C10H11NO4 | CID 5375913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 1,3-Dimethoxy-5-(2-nitrovinyl)benzene Synthesis
Welcome to the technical support center for the synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this crucial Henry-Knoevenagel condensation. Here, we address common issues encountered during synthesis, providing in-depth, experience-based solutions to improve your yield and purity.
Troubleshooting Guide: Common Synthesis Problems
This section directly addresses specific experimental challenges in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I've followed a standard procedure using 3,5-dimethoxybenzaldehyde, nitromethane, and a base catalyst, but my yield of this compound is extremely low or non-existent. What are the likely causes and how can I fix this?
Answer: Low or no yield in a Henry reaction is a common but solvable issue. The root cause often lies in the choice and handling of the catalyst, reaction conditions, or the quality of your starting materials. Let's break down the troubleshooting process.
1. Catalyst Inactivity or Inappropriateness:
-
The Causality: The synthesis of a nitroalkene from an aldehyde and a nitroalkane is a two-step process: a base-catalyzed nitroaldol addition to form a β-nitro alcohol, followed by dehydration.[1] For aromatic aldehydes, the dehydration often occurs spontaneously, especially with heating, but the initial C-C bond formation is critical and requires an appropriate base.[1][2][3]
-
Troubleshooting Steps:
-
Catalyst Choice: While strong bases like KOH can be used, they often lead to side reactions.[4] A milder base is generally preferred. Ammonium acetate is a highly effective and widely used catalyst for this transformation.[4][5] It provides a gentle source of ammonia and acetate ions in equilibrium, which catalyzes the reaction without promoting polymerization or decomposition of the aldehyde. Primary amines like methylamine are also popular and effective catalysts.[4][6]
-
Catalyst Loading: Ensure you are using a catalytic amount, not stoichiometric. For ammonium acetate, a molar ratio of 0.2-0.5 equivalents relative to the aldehyde is a good starting point.[7][8]
-
Freshness: Ammonium acetate can decompose over time. Use a fresh, dry bottle. If you suspect your catalyst is old, it's best to replace it.
-
2. Reaction Conditions:
-
The Causality: Temperature and solvent play a pivotal role. The initial addition is often favored at lower temperatures, while the subsequent dehydration to the desired nitroalkene is promoted by heat.[1] Water is a byproduct of the dehydration step; its presence can inhibit the reaction's progress due to the reversible nature of the initial steps.[9][10]
-
Troubleshooting Steps:
-
Solvent System: Glacial acetic acid is an excellent solvent for this reaction when using ammonium acetate.[4][7] It acts as a solvent and co-catalyst, helping to protonate the intermediate alkoxide and facilitate dehydration. Refluxing in acetic acid is a common and effective procedure.[4] Alternatively, using an excess of nitromethane as the solvent can also drive the reaction forward.[10]
-
Temperature & Time: A common procedure involves refluxing the mixture for several hours (2-6 hours).[7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine when the starting aldehyde has been consumed. Quench the reaction once it is complete to avoid the formation of byproducts.[11]
-
3. Starting Material Quality:
-
The Causality: The purity of your 3,5-dimethoxybenzaldehyde is critical. Aldehydes are prone to oxidation to the corresponding carboxylic acid upon storage. This not only consumes your starting material but the resulting acid can neutralize your base catalyst.
-
Troubleshooting Steps:
-
Verify Purity: Check the melting point or run an NMR spectrum of your aldehyde before starting. If it's impure, consider recrystallizing it from a suitable solvent like ethanol/water or purifying it by column chromatography.
-
Proper Storage: Always store aldehydes under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
-
Issue 2: The Reaction Stalls or is Incomplete
Question: My reaction starts, and I can see product forming on TLC, but it never goes to completion, even after extended reaction times. Why is this happening?
Answer: A stalled reaction is typically a sign of catalyst deactivation or an unfavorable equilibrium.
-
The Causality: The Henry reaction is reversible.[9] The water produced during the final dehydration step can hydrolyze intermediates or shift the equilibrium back towards the starting materials. Furthermore, if the base catalyst is consumed by acidic impurities or side reactions, the reaction will cease.[10]
-
Troubleshooting Flowchart: This decision tree can help diagnose the issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
- 7. rsc.org [rsc.org]
- 8. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Removal of Unreacted 3,5-Dimethoxybenzaldehyde
Welcome to the technical support center for synthetic chemistry purification. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for the efficient removal of unreacted 3,5-dimethoxybenzaldehyde from product mixtures. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common questions and challenges encountered during the purification of reaction mixtures containing residual 3,5-dimethoxybenzaldehyde.
Q1: I've completed my reaction, but TLC analysis shows a significant amount of starting aldehyde. What are the primary methods for its removal?
Unreacted 3,5-dimethoxybenzaldehyde is a common contaminant due to its use as a foundational building block in organic synthesis.[1][2][3] Its removal is critical for obtaining a pure final product. The two most reliable and widely applicable methods are:
-
Liquid-Liquid Extraction with Sodium Bisulfite: A chemoselective method that leverages the specific reactivity of the aldehyde functional group. The aldehyde reacts with sodium bisulfite to form a water-soluble salt (a bisulfite adduct), which is then easily separated from the desired organic product by extraction.[4][5][6]
-
Column Chromatography: A physical separation technique based on the differential adsorption of compounds to a stationary phase.[7][8] This method is highly versatile and can be tailored to a wide range of products by modifying the stationary and mobile phases.
The choice between these methods depends primarily on the chemical stability of your desired product.
Q2: My desired product is stable in aqueous and mildly acidic/basic conditions. Which method is most efficient?
For stable products, sodium bisulfite extraction is unequivocally the most efficient and scalable method.
The Underlying Chemistry: The process hinges on the nucleophilic addition of the bisulfite anion to the electrophilic carbonyl carbon of the aldehyde.[6] This forms a tetrahedral intermediate which rearranges to produce a stable, charged sodium α-hydroxyalkanesulfonate salt. This salt is highly polar and partitions into the aqueous layer during extraction, while your typically less polar organic product remains in the organic phase.[4][5] The reaction is reversible, which is a key feature if you wish to recover the aldehyde later.[6]
Q3: My product contains functional groups sensitive to water, acid, or base. Is bisulfite extraction safe to use?
If your product is sensitive to these conditions (e.g., contains acid-labile protecting groups, easily hydrolyzable esters, or is prone to epimerization), column chromatography is the recommended method.
Bisulfite extraction protocols can generate sulfur dioxide gas, which can create a mildly acidic aqueous environment.[4][6] Furthermore, the optional recovery step involves strong basification.[5] To avoid potential product degradation, a non-reactive physical separation method like chromatography is preferable. For aromatic aldehydes like 3,5-dimethoxybenzaldehyde, silica gel is a common stationary phase, though basic alumina has also been shown to be effective.[9][10][11]
Q4: During the bisulfite extraction, a white precipitate formed at the interface of the organic and aqueous layers. What is this and how should I proceed?
This is a common occurrence, particularly with non-polar aldehydes or when using certain solvent systems.[6] The precipitate is the sodium bisulfite adduct of 3,5-dimethoxybenzaldehyde, which, in some cases, may not be fully soluble in either the organic or aqueous phase.
Solution: Do not discard the precipitate. The most effective way to handle this is to filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). The insoluble adduct will be trapped on the Celite. Afterwards, you can separate the layers of the filtrate and proceed with the workup. The Celite pad can be washed with a small amount of the organic solvent to recover any co-filtered product.[6]
Q5: Can I use recrystallization to remove the unreacted aldehyde?
Recrystallization is a viable but highly situational method. It relies on a significant difference in solubility between your desired product and 3,5-dimethoxybenzaldehyde in a chosen solvent system at different temperatures.[12]
When to Consider Recrystallization:
-
If your desired product is a solid and has low solubility in a solvent in which the aldehyde is highly soluble (even when cold).
-
Conversely, if the aldehyde is the major component and your product is a minor, less soluble component.
3,5-dimethoxybenzaldehyde itself can be recrystallized from solvent systems like methanol-water.[13] You would need to perform careful solvent screening to find a system where your product selectively crystallizes, leaving the aldehyde behind in the mother liquor.
Part 2: Visualization & Workflow Design
Workflow 1: Purification Method Selection
This diagram provides a logical decision-making framework for selecting the optimal purification strategy.
Caption: Decision tree for selecting a purification method.
Workflow 2: Sodium Bisulfite Extraction Protocol
This diagram illustrates the key steps in the bisulfite extraction process.
Caption: Step-by-step workflow for bisulfite extraction.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating. Successful removal of the aldehyde can be confirmed by ¹H NMR spectroscopy (disappearance of the characteristic aldehyde proton signal between 9-10 ppm) or by TLC analysis.
Protocol 1: Purification via Sodium Bisulfite Extraction
This protocol is optimized for the removal of aromatic aldehydes like 3,5-dimethoxybenzaldehyde from a reaction mixture.[4][5][14]
Materials:
-
Product mixture in a suitable organic solvent
-
Methanol (or THF, DMF for less reactive aldehydes)[6]
-
Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared
-
Deionized water
-
Immiscible organic solvent for extraction (e.g., Ethyl Acetate, Hexanes)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product mixture in a minimal amount of a water-miscible solvent like methanol. Transfer this solution to a separatory funnel.
-
Scientist's Note: Using a miscible co-solvent ensures that the aldehyde, bisulfite, and product are all in the same phase initially, maximizing the reaction rate for adduct formation.[4]
-
-
Adduct Formation: Add 1-1.5 volumes of freshly prepared saturated aqueous sodium bisulfite solution relative to the volume of the methanolic solution. Stopper the funnel and shake vigorously for 30-60 seconds. Vent the funnel frequently to release any pressure from potential SO₂ gas evolution.[4][15]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate). The volumes should be sufficient to fully dissolve all components and create two distinct layers (typically 2-3 times the initial volume).
-
Separation: Shake the funnel vigorously, venting often. Allow the layers to separate completely. The lower aqueous layer now contains the aldehyde-bisulfite adduct. Drain the lower aqueous layer.
-
Work-up: Wash the remaining organic layer sequentially with deionized water and then with brine to remove residual water-soluble impurities and aid in breaking any emulsions.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate. Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product, now free of the aldehyde.[5]
Protocol 2: Purification via Flash Column Chromatography
This protocol is a general guideline for separation using silica gel. The optimal solvent system must be determined empirically using Thin-Layer Chromatography (TLC).[16]
Materials:
-
Silica gel (or alumina)
-
Eluent (solvent system determined by TLC, e.g., Hexanes/Ethyl Acetate mixture)
-
Crude product mixture
-
Glass column, sand, glass wool
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture where your desired product has an Rf value of ~0.3-0.4 and is well-separated from the 3,5-dimethoxybenzaldehyde spot.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the level is just above the silica surface. Add a thin layer of sand on top to protect the silica bed.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column (dry loading). This often results in better separation.
-
Elution: Carefully add the eluent to the top of the column. Apply pressure (flash chromatography) or allow gravity to facilitate the flow of the mobile phase through the stationary phase.[16]
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Part 4: Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution & Rationale |
| Emulsion forms during extraction | High concentration of polar impurities; vigorous shaking. | Add saturated brine (salt water increases the polarity of the aqueous phase, forcing separation). Allow the funnel to stand undisturbed for a longer period. If persistent, filter the mixture through Celite®.[17] |
| Product is not found after workup | 1. Product has some water solubility. 2. Product is volatile. 3. Product degraded during workup. | 1. Re-extract the combined aqueous layers with a fresh portion of organic solvent. 2. Check the solvent collected in the rotary evaporator's cold trap. 3. Re-evaluate product stability under the workup conditions (see FAQ 3).[18] |
| Bisulfite wash is ineffective | 1. Bisulfite solution is old or not saturated. 2. Insufficient shaking/reaction time. 3. Adduct is insoluble and was not removed. | 1. Always use a freshly prepared, saturated solution of sodium bisulfite. 2. Increase shaking time to 2-5 minutes to ensure the reaction goes to completion. 3. See FAQ 4; filter the biphasic mixture through Celite®.[6] |
| Poor separation on column | 1. Incorrect eluent polarity. 2. Column was overloaded with crude material. 3. Column was packed improperly (cracks/channels). | 1. Re-optimize the solvent system with TLC. A gradient elution (gradually increasing polarity) may be necessary.[16] 2. Use a larger column or less crude material. 3. Repack the column carefully, ensuring a homogenous and level bed. |
| Product co-elutes with aldehyde | The polarity of the product and aldehyde are too similar for the chosen chromatography system. | Try a different stationary phase (e.g., switch from silica to alumina, or use a reverse-phase column). Alternatively, try derivatizing the aldehyde with bisulfite first, filter the adduct, and then chromatograph the filtrate. |
Part 5: Physical & Chemical Properties Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [1][19][20] |
| Molecular Weight | 166.17 g/mol | [1][20] |
| Appearance | White to light yellow crystalline solid | [1][21] |
| Melting Point | 43-50 °C | [1][19][21] |
| Boiling Point | 151 °C @ 16 mmHg | [3][19] |
| Solubility | Freely soluble in alcohol, diethyl ether; slightly soluble in hot water. |
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018). National Institutes of Health (NIH). [Link]
-
3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747. PubChem. [Link]
-
Chemical Properties of 3,5-Dimethoxybenzaldehyde (CAS 7311-34-4). Cheméo. [Link]
-
Workup: Aldehydes - Department of Chemistry. University of Rochester. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]
- US9018421B2 - Separation of aromatic aldehydes.
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. [Link]
-
Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. [Link]
-
The Chemistry Behind the Glow: 3,5-Dimethoxybenzaldehyde in Advanced Materials. Medium. [Link]
-
Purifying aldehydes? : r/chemistry. Reddit. [Link]
-
General procedures for the purification of Aldehydes. LookChem. [Link]
-
Column Chromatography - Organic Chemistry. CU Boulder. [Link]
-
3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Rhodium.ws. [Link]
- Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]
-
Column Chromatography Theory. Chemistry Online @ UTSC. [Link]
-
Troubleshooting: The Workup. University of Rochester. [Link]
-
Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. [Link]
-
Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH. [Link]
-
How can I remove aldehyde from a schiff base reaction?. ResearchGate. [Link]
-
3.6F: Troubleshooting - Crystallization. Chemistry LibreTexts. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-Dimethoxybenzaldehyde | 7311-34-4 [chemicalbook.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. cup.edu.cn [cup.edu.cn]
- 10. reddit.com [reddit.com]
- 11. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. youtube.com [youtube.com]
- 15. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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- 17. Troubleshooting [chem.rochester.edu]
- 18. How To [chem.rochester.edu]
- 19. 7311-34-4 CAS MSDS (3,5-Dimethoxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 20. 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. A15109.22 [thermofisher.com]
Technical Support Center: Enhancing Stereoselectivity in Reactions with 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Welcome to the technical support center for optimizing reactions involving 1,3-dimethoxy-5-(2-nitrovinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stereochemical outcomes of their experiments. As a versatile Michael acceptor, this substrate is pivotal in forming complex molecular architectures, making stereocontrol essential for achieving desired biological activity and simplifying downstream processing.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols to resolve them.
Q1: Why am I observing low enantiomeric excess (e.e.) in my asymmetric Michael addition?
Low enantioselectivity is a common challenge indicating that the chiral catalyst is not effectively differentiating between the two prochiral faces of the nitroalkene. This can stem from several factors, including an inappropriate catalyst-substrate pairing, suboptimal reaction conditions, or the presence of a competing non-catalyzed background reaction.
Potential Causes & Solutions:
-
Ineffective Catalyst-Substrate Interaction: The chosen chiral catalyst may not provide a sufficiently organized chiral environment to induce high selectivity. Bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, are often highly effective for nitroalkenes.[1][2]
-
Solution: Screen a panel of catalysts. Chiral thiourea and squaramide-based organocatalysts are excellent starting points as their hydrogen-bonding motifs can activate the nitro group, while a basic site on the catalyst activates the Michael donor.[1][3] For certain nucleophiles, dinuclear zinc complexes have also shown high efficacy.[4]
-
-
Suboptimal Reaction Temperature: Higher temperatures can provide enough thermal energy to overcome the activation energy barrier for the formation of the undesired enantiomer, leading to a less ordered transition state and reduced e.e.
-
Solution: Perform the reaction at a lower temperature. Start at room temperature, then incrementally decrease the temperature to 0 °C, -20 °C, or even lower. Note that this may decrease the reaction rate.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in mediating catalyst-substrate interactions. Polar or protic solvents can interfere with crucial hydrogen bonding between the catalyst and the nitro group, diminishing stereocontrol.[2]
-
Solution: Screen a range of anhydrous, non-polar aprotic solvents. Toluene and dichloromethane are often good initial choices. Avoid alcohols or other hydrogen-bond donating solvents.
-
-
Competing Background Reaction: If the uncatalyzed reaction is fast, it will produce a racemic product, thereby eroding the overall enantiomeric excess.
Workflow for Optimizing Enantioselectivity
Caption: Troubleshooting workflow for poor enantioselectivity.
Q2: The diastereomeric ratio (d.r.) of my product is poor. How can I improve it?
When the Michael addition of a nucleophile creates a second stereocenter, controlling the relative stereochemistry (syn vs. anti) is crucial. Poor diastereoselectivity suggests that the transition states leading to the two diastereomers are very close in energy.
Potential Causes & Solutions:
-
Steric and Electronic Effects: The inherent steric bulk of the nucleophile and the substrate dictates the preferred facial attack. The catalyst creates a chiral pocket that should favor one approach, but this can be undermined by other factors.
-
Solution: Modify the steric properties of your nucleophile if possible. For example, switching from a methyl to a tert-butyl ester on a malonate nucleophile can dramatically influence the diastereomeric outcome.
-
-
Solvent and Concentration: The solvent can influence the conformation of the transition state assembly. Additionally, at higher concentrations, intermolecular interactions can become less specific.
-
Solution: Systematically screen solvents of varying polarity. Interestingly, dilution has been shown to have a beneficial effect on diastereoselectivity in some Michael additions to nitroalkenes by promoting a more ordered transition state.[4] Try lowering the concentration of your limiting reagent to 0.1 M or 0.05 M.
-
-
Temperature: As with enantioselectivity, lower temperatures generally favor the formation of the thermodynamically more stable diastereomer by amplifying the small energy differences between the competing transition states.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Table 1: Effect of Reaction Parameters on Diastereoselectivity (Illustrative Data)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Concentration (M) | d.r. (syn:anti) |
| 1 | 10 | THF | 25 | 0.25 | 5:1 |
| 2 | 10 | Toluene | 25 | 0.25 | 7:1 |
| 3 | 10 | Toluene | 0 | 0.25 | 12:1 |
| 4 | 10 | Toluene | 0 | 0.10 | 17:1 |
This table illustrates how systematically modifying reaction conditions can significantly improve the diastereomeric ratio. Data is hypothetical but based on reported trends.[4]
Q3: My reaction is very slow or does not go to completion. What should I do?
A sluggish reaction can be caused by low substrate reactivity, poor solubility of components, or insufficient catalyst activity.
Potential Causes & Solutions:
-
Poor Solubility: If the substrate, nucleophile, or catalyst is not fully dissolved, the reaction will be slow and heterogeneous.
-
Solution: Choose a solvent in which all components are soluble.[6] A solvent screen is recommended. Gentle heating can sometimes improve solubility, but this must be balanced against the potential loss of stereoselectivity.
-
-
Insufficient Catalyst Activity: The chosen catalyst may have low turnover frequency, or it may be deactivated by impurities.
-
Solution: Increase the catalyst loading.[2] Also, ensure all reagents and solvents are rigorously dried, as water can deactivate many catalysts, particularly metal-based ones.
-
-
Low Nucleophile Reactivity: The pKa of the pronucleophile may be too high for it to be effectively deprotonated by the catalyst or a co-catalyst base.
-
Solution: If using a bifunctional catalyst with a weak base moiety (like a tertiary amine), consider switching to a catalyst with a stronger basic site or adding a non-chiral base as a co-catalyst. However, be aware that a strong achiral base can promote the uncatalyzed background reaction, reducing e.e.
-
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good substrate for stereoselective reactions?
This compound, a derivative of β-nitrostyrene, is an excellent Michael acceptor.[7] Its reactivity is governed by two key features:
-
The Nitroalkene Moiety: The strongly electron-withdrawing nitro group makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.
-
The 1,3-Dimethoxyphenyl Group: The two methoxy groups are electron-donating, which activates the aromatic ring but also influences the electronic properties of the nitrovinyl group. This substitution pattern is often found in natural products and pharmacologically active molecules.
Q2: How do bifunctional hydrogen-bond-donating catalysts induce stereoselectivity?
Bifunctional catalysts, such as those based on thiourea or squaramide scaffolds, are particularly effective with nitroalkenes.[1][3] They operate through a dual-activation mechanism:
-
Electrophile Activation: The (thio)urea or squaramide N-H groups form strong hydrogen bonds with the oxygen atoms of the nitro group. This polarizes the C=C bond, increases the electrophilicity of the β-carbon, and locks the nitroalkene in a specific conformation.
-
Nucleophile Activation: A basic functional group on the catalyst (e.g., a tertiary amine, like in quinine-derived catalysts) deprotonates the pronucleophile (the Michael donor), increasing its nucleophilicity.
By bringing both the activated electrophile and the activated nucleophile together within a rigid, chiral scaffold, the catalyst forces the reaction to proceed through a highly organized, low-energy transition state, leading to the preferential formation of one stereoisomer.
Caption: Dual activation by a bifunctional catalyst.
Q3: What analytical techniques are essential for monitoring these reactions?
-
Reaction Progress: Thin-Layer Chromatography (TLC) is used to monitor the consumption of starting materials.
-
Diastereomeric Ratio (d.r.): Proton NMR (¹H NMR) spectroscopy is often sufficient. The distinct magnetic environments of the diastereomers typically result in separate, quantifiable signals for key protons.
-
Enantiomeric Excess (e.e.): Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining e.e. by separating the two enantiomers.
Experimental Protocol: General Procedure for an Asymmetric Michael Addition
This protocol provides a starting point for optimization.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the chiral catalyst (e.g., 0.01 mmol, 10 mol%).
-
Reagent Addition: Add the Michael donor (e.g., diethyl malonate, 0.12 mmol) and the chosen anhydrous solvent (e.g., toluene, 1.0 mL).
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add this compound (0.1 mmol) to initiate the reaction.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the isolated product. Analyze the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
References
-
Wolf, F. F., Klare, H., & Goldfuss, B. (2018). Asymmetric Michael Additions of 4-Hydroxycoumarin to β-Nitrostyrenes with Chiral, Bifunctional Hydrogen-Bonding Catalysts. The Journal of Organic Chemistry. [Link]
-
Żądło-Dobrowolska, A., et al. (2019). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules. [Link]
-
Gupta, K., et al. (2022). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. [Link]
-
Singh, A., Kaur, N., & Chopra, H. K. (2016). Application of Chiral Ionic Liquids for Asymmetric Induction in Catalysis. ResearchGate. [Link]
-
Tissot, M., et al. (2008). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Angewandte Chemie International Edition. [Link]
-
Takemoto, Y. (2006). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules. [Link]
-
Nagalakshmi, S., et al. (2018). Selected enantioselective reactions of nitroalkenes. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Methoxy-Substituted β-Nitrostyrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Methoxy Group in Modulating β-Nitrostyrene Reactivity
β-Nitrostyrenes are exceptionally versatile building blocks in modern organic synthesis. The powerful, electron-withdrawing nature of the nitro group, conjugated with the styrenyl framework, renders the β-carbon highly electrophilic and thus susceptible to a wide array of chemical transformations.[1][2][3] This inherent reactivity makes them prized precursors for synthesizing complex nitrogen-containing molecules, including amino acids, alkaloids, and various heterocyclic systems crucial in pharmaceutical development.[4][5]
The introduction of a methoxy substituent (-OCH₃) onto the phenyl ring profoundly influences this reactivity. The methoxy group is electronically bifunctional: it exerts a strong, electron-donating mesomeric effect (+M) through its lone pairs and a weaker, electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. The ultimate impact on the molecule's reactivity is dictated by the substituent's position—ortho, meta, or para—which controls the interplay of these electronic and steric factors. This guide provides an in-depth comparison of the reactivity of these isomers in key synthetic transformations, supported by experimental data and detailed protocols to inform rational substrate design and reaction optimization.
The Electronic Landscape: How Substituent Position Governs Electrophilicity
The reactivity of a β-nitrostyrene in its most common reactions, such as nucleophilic Michael additions, is inversely proportional to the electron density at the β-carbon. The position of the methoxy group determines its ability to donate or withdraw electron density from the nitrovinyl moiety.
-
Para-Methoxy Substitution (+M > -I): When placed in the para position, the methoxy group's lone pairs can be fully delocalized into the aromatic ring and the conjugated nitrovinyl side chain. This powerful +M effect significantly increases the electron density at the β-carbon, thereby reducing its electrophilicity. Consequently, para-methoxy-β-nitrostyrene is generally less reactive towards nucleophiles compared to its unsubstituted counterpart.[6]
-
Meta-Methoxy Substitution (-I effect dominates): From the meta position, the mesomeric effect cannot extend to the nitrovinyl group. Therefore, the weaker -I effect dominates, leading to a net withdrawal of electron density from the system. This makes meta-methoxy-β-nitrostyrene more electrophilic and thus more reactive than the para-isomer, with a reactivity profile closer to that of unsubstituted β-nitrostyrene.
-
Ortho-Methoxy Substitution (Steric + Electronic Effects): The ortho position presents a complex scenario where the +M effect is operative but is often overshadowed by steric hindrance. The bulky methoxy group can physically impede the approach of nucleophiles or other reactants to the reactive center. This steric inhibition typically leads to a significant decrease in reaction rates.
Caption: Electronic and steric effects of methoxy substitution.
I. Comparative Reactivity in Michael Addition Reactions
The Michael or 1,4-conjugate addition is a cornerstone reaction of β-nitrostyrenes.[1][2] The electrophilicity of the β-carbon is the primary determinant of the reaction rate. Kinetic studies consistently show that electron-donating groups on the phenyl ring decelerate the reaction, while electron-withdrawing groups accelerate it.[7][8]
A study on the Michael addition of various β-diketones to substituted nitrostyrenes found that substrates bearing electron-donating groups, such as the para-methoxy group, generally afforded lower yields compared to unsubstituted or electron-withdrawn analogs under identical reaction conditions. This aligns with the principle that increased electron density at the β-carbon disfavors nucleophilic attack.
| Substituent on β-Nitrostyrene | Position | Dominant Effect | Expected Reactivity (vs. Unsubstituted) | Experimental Observation (Yield) |
| H | - | - | Baseline | 83-84% |
| 4-OCH₃ | Para | +M (Donating) | Lower | 78% |
| 4-Cl | Para | -I (Withdrawing) | Higher | Higher yields generally observed |
| 2-Cl | Ortho | -I, Steric | Lower | Lower yields generally observed |
Table 1: Comparative performance of substituted β-nitrostyrenes in the Michael addition with malonates. Data synthesized from reported yields.
The causality here is clear: the choice of a meta-methoxy isomer would be prudent for accelerating a sluggish Michael addition, whereas a para-methoxy isomer could be used to temper reactivity and potentially improve selectivity in competitive reaction systems. In cases involving α-alkynyl-β-nitrostyrenes, increasing the number of methoxy groups on the aromatic ring led to a gradual decline in enantioselectivity, even while yields remained high, suggesting subtle electronic influences on the catalyst-substrate complex.[9]
Experimental Protocol: Comparative Michael Addition of Dimethyl Malonate
This protocol allows for a direct comparison of the reactivity of different methoxy-substituted β-nitrostyrenes.
Caption: Workflow for comparative Michael addition reactions.
-
Preparation : In three separate oven-dried round-bottom flasks equipped with magnetic stir bars, add the respective β-nitrostyrene isomer (para-, meta-, or ortho-methoxy) (0.2 mmol, 1.0 equiv).
-
Catalyst and Solvent : To each flask, add the chosen organocatalyst (e.g., an amino-substituted triazine, ~10 mol%) and the solvent (e.g., chlorobenzene, 2 mL).
-
Reagent Addition : Add dimethyl malonate (0.4 mmol, 2.0 equiv) followed by triethylamine (0.2 mmol, 1.0 equiv) to each flask.
-
Reaction : Stir the mixtures vigorously at ambient temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour). Record the time required for complete consumption.
-
Work-up : Upon completion, quench the reaction with dilute HCl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis : Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
II. Comparative Reactivity in Cycloaddition Reactions
β-Nitrostyrenes are excellent partners in cycloaddition reactions, serving as electron-deficient dienophiles in [4+2] Diels-Alder reactions and as dipolarophiles in [3+2] cycloadditions.[2][10][11]
A. Diels-Alder Reactions
In a normal-electron-demand Diels-Alder reaction, the rate is accelerated by electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[11] Therefore, the reactivity trend for methoxy-substituted β-nitrostyrenes is expected to be:
Meta-Methoxy > Unsubstituted > Para-Methoxy > Ortho-Methoxy
The meta-isomer, being weakly electron-withdrawing, enhances the dienophilic character. The para-isomer's electron-donating nature raises the LUMO energy, slowing the reaction. The ortho-isomer is again expected to be the least reactive due to steric hindrance preventing the optimal endo-approach of the diene.[11]
B. 1,3-Dipolar Cycloadditions
These reactions involve the addition of a 1,3-dipole (like a nitrone or azide) across the double bond of the β-nitrostyrene (the dipolarophile) to form a five-membered heterocycle.[12][13] The reactivity is governed by Frontier Molecular Orbital (FMO) theory. β-Nitrostyrenes are strong electrophiles, and theoretical studies show that the reaction with a nucleophilic dipole (like a nitrone) proceeds via the attack of the nucleophilic oxygen of the dipole on the electrophilic β-carbon of the nitrostyrene.[14]
Similar to the Diels-Alder reaction, the electronic effects of the methoxy group modulate the electrophilicity of the double bond. An electron-donating para-methoxy group would be expected to decrease the rate of reaction with a nucleophilic dipole, while a meta-methoxy group would have a less pronounced, or slightly activating, effect. Experimental studies have shown that the 1,3-dipolar cycloaddition of β-nitrostyrenes with nitrones proceeds readily to form isoxazolidine derivatives.[1][15] While direct kinetic comparisons across methoxy isomers are sparse in the literature, the established electronic principles strongly suggest a similar reactivity trend as seen in other nucleophilic attacks.
III. Comparative Reactivity in Reduction Reactions
The reduction of β-nitrostyrenes can be directed towards two primary sites: the nitro group or the carbon-carbon double bond.
A. Selective Reduction of the C=C Double Bond
The selective reduction of the alkene moiety to yield a substituted nitroethane is a valuable transformation. This is often achieved using hydride reagents like sodium borohydride (NaBH₄), typically under phase-transfer catalysis (PTC) conditions to improve yields and prevent polymerization.[16] The reaction involves the nucleophilic attack of a hydride onto the electrophilic β-carbon.
Following the established electronic trends, the electron-donating para-methoxy group reduces the electrophilicity of the β-carbon, making it less susceptible to hydride attack. This would predict a slower reduction rate compared to the meta-methoxy or unsubstituted analogs.
| Substrate | Conditions | Product | Yield |
| 2,4-dimethoxy-β-nitrostyrene | NaBH₄, Aliquat 336, Toluene/H₂O | 1-(2,4-dimethoxyphenyl)-2-nitroethane | 97%[16] |
| Unsubstituted β-nitrostyrene | NaBH₄, various methods | 1-phenyl-2-nitroethane | Variable |
Table 2: High-yield reduction of a dimethoxy-β-nitrostyrene using phase-transfer catalysis.[16]
B. Chemoselective Reduction of the Nitro Group
Reducing the nitro group to an amine while preserving the C=C double bond is a significant synthetic challenge. This transformation is crucial for accessing vinyl anilines. Recent advances have utilized photocatalysis with copper nanoparticles on carbon dots to achieve high chemoselectivity.[17] In such reactions, the electronic properties of the substrate influence its interaction with the catalyst surface and its reduction potential. An electrochemical study demonstrated that an increase in the electron-donating properties of a para-substituent makes the reduction potential of the nitro group more negative, meaning the reduction requires more energy.[6] This suggests that the para-methoxy isomer would be more difficult to reduce at the nitro group compared to the meta-isomer.
Conclusion
The methoxy group is a powerful and versatile tool for modulating the reactivity of β-nitrostyrenes. Its positional placement on the aromatic ring allows for the fine-tuning of the electronic and steric properties of the molecule, providing chemists with a predictable method to control reaction outcomes. The para-methoxy substituent consistently acts as an electron-donating group, deactivating the β-nitrostyrene towards nucleophilic attack and cycloadditions. Conversely, the meta-substituent behaves as a weak electron-withdrawing group, maintaining or slightly enhancing reactivity. The ortho-isomer's reactivity is often dominated by steric hindrance, leading to significantly reduced reaction rates. This comparative understanding is essential for researchers in medicinal and materials chemistry, enabling the rational design of synthetic pathways and the efficient construction of complex molecular architectures.
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A Senior Application Scientist's Guide to the Electronic Landscape of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene: A Comparative Computational Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics and medicinal chemistry, molecules with donor-π-acceptor (D-π-A) architecture are of paramount interest. Their electronic properties, governed by the interplay of electron-donating and electron-withdrawing moieties, dictate their potential in applications ranging from organic semiconductors to pharmacological agents.[1][2] This guide delves into the electronic characteristics of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, a molecule featuring strong electron-donating methoxy groups and a potent electron-withdrawing nitrovinyl group, connected through a benzene π-bridge.
As direct experimental and computational data for this specific compound is sparse, this guide provides a robust, validated framework for its investigation. We will establish a detailed computational protocol, predict its electronic properties, and benchmark them against structurally related analogues. This comparative approach offers critical insights into structure-property relationships, empowering researchers to rationally design molecules with tailored electronic functionalities.
The Rationale: Why Computational Analysis is Crucial
Before embarking on costly and time-consuming synthesis and experimental validation, in silico analysis provides a powerful predictive tool.[3] Computational chemistry, particularly Density Functional Theory (DFT), allows us to visualize and quantify the electronic landscape of a molecule.[4] Key parameters such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and dipole moment can be calculated with high accuracy. These parameters are not mere theoretical constructs; they are directly linked to a molecule's reactivity, stability, and optical properties.[5][6] For a D-π-A system like this compound, these calculations reveal the efficiency of intramolecular charge transfer (ICT), a phenomenon central to its potential applications.
The Workflow: A Validated Protocol for Electronic Property Calculation
To ensure reproducibility and accuracy, a standardized computational workflow is essential. The following protocol outlines a robust methodology for calculating the electronic properties of nitrovinylbenzene derivatives using DFT.
-
Molecular Structure Preparation:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure the correct stereochemistry, specifically the E-configuration of the nitrovinyl group, which is generally more stable.[7]
-
-
Geometry Optimization:
-
The initial structure is a mere guess. To find the most stable, lowest-energy conformation, a geometry optimization must be performed.
-
Causality: This step is critical because all subsequent electronic property calculations are highly dependent on the molecular geometry. An unoptimized structure will yield meaningless results.
-
Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost for organic molecules.[4][8]
-
Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic systems.[9][10]
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended. The diffuse functions ("++") are crucial for accurately describing the diffuse nature of electron density in systems with potential charge separation, and the polarization functions ("(d,p)") account for the non-spherical shape of electron clouds, which is vital for describing bonding.[4]
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Causality (Self-Validation): This is a self-validating step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. If imaginary frequencies are present, the structure is a transition state, not a stable conformer, and must be re-optimized.
-
-
Electronic Property Calculation:
-
Using the validated minimum-energy structure, perform a single-point energy calculation to derive the key electronic properties.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The energy gap (ΔE = ELUMO - EHOMO) is a critical descriptor of chemical reactivity and kinetic stability.[5][11]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution and is invaluable for predicting sites of electrophilic (positive potential) and nucleophilic (negative potential) attack.[6]
-
UV-Visible Spectra Simulation: To understand the optical properties, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized structure. This simulates the electronic transitions and predicts the maximum absorption wavelength (λmax), which corresponds to the HOMO→LUMO transition in many D-π-A systems.[3]
-
Caption: A validated workflow for DFT-based calculation of molecular electronic properties.
Comparative Analysis: Benchmarking Against Structural Analogues
To understand the unique electronic contribution of each functional group in this compound, we compare its predicted properties against three key analogues:
-
Analogue A: 1,3-Dimethoxybenzene: The core donor unit, lacking the π-acceptor group.[12]
-
Analogue B: 1,3-Dimethoxy-5-nitrobenzene: Lacks the vinyl π-bridge, allowing for direct comparison of nitro vs. nitrovinyl acceptor strength.[13]
-
Analogue C: Nitrobenzene: The parent acceptor molecule, lacking the donor methoxy groups.[9][14]
The following table summarizes the expected quantitative data from the computational protocol described above. The trends are justified based on established principles of substituent effects in organic chemistry.
| Compound | Key Structural Features | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (ΔE, eV) | Expected Intramolecular Charge Transfer (ICT) |
| Target: this compound | Strong Donors (-OCH₃) + Conjugated Strong Acceptor (-CH=CHNO₂) | Highest | Lowest | Smallest | Very Strong |
| Analogue A: 1,3-Dimethoxybenzene | Strong Donors (-OCH₃) only | High | High | Largest | Negligible |
| Analogue B: 1,3-Dimethoxy-5-nitrobenzene | Strong Donors (-OCH₃) + Strong Acceptor (-NO₂) | High | Low | Small | Strong |
| Analogue C: Nitrobenzene | Strong Acceptor (-NO₂) only | Low | Low | Large | Negligible |
-
HOMO Energy: The HOMO is primarily localized on the electron-rich dimethoxybenzene ring. The presence of two strong electron-donating methoxy groups significantly raises the HOMO energy level compared to unsubstituted benzene. Therefore, the Target molecule, Analogue A, and Analogue B are expected to have high HOMO energies, making them susceptible to oxidation.[5]
-
LUMO Energy: The LUMO is predominantly located on the electron-deficient nitrovinyl or nitro group. The potent electron-withdrawing nature of these groups drastically lowers the LUMO energy. The extended conjugation of the nitrovinyl group in the Target molecule is expected to lower its LUMO energy even further than the simple nitro group in Analogue B, making it a better electron acceptor.[5][11]
-
HOMO-LUMO Gap (ΔE): The energy gap is a direct indicator of the energy required for electronic excitation. A smaller gap signifies higher reactivity and a red-shift (longer wavelength) in the absorption spectrum.[6] The Target molecule is predicted to have the smallest energy gap. This is the hallmark of an efficient D-π-A system, where the donor groups raise the HOMO and the acceptor group lowers the LUMO, effectively "squeezing" the gap. This small gap suggests that the molecule will likely be colored and possess significant potential for applications in organic electronics.[1][2]
-
Molecular Electrostatic Potential (MEP): The MEP map for the Target molecule is expected to show a high negative potential (red/yellow) localized around the oxygen atoms of the nitro group, indicating the primary site for nucleophilic attack. Conversely, a positive potential (blue) would be expected around the aromatic protons and the vinyl proton alpha to the ring. This confirms the strong polarization and charge separation within the molecule.
Caption: The interplay of donor and acceptor groups dictates the electronic properties.
Conclusion and Future Directions
This guide establishes a comprehensive computational framework for investigating the electronic properties of this compound. Through comparative analysis with structurally related molecules, we predict that it possesses a significantly small HOMO-LUMO energy gap, driven by the synergistic effects of its strong electron-donating and withdrawing groups connected via a π-bridge. This pronounced intramolecular charge transfer character makes it a compelling candidate for further investigation in materials science, particularly for applications requiring tailored optoelectronic properties like organic light-emitting diodes (OLEDs) or nonlinear optics.[2][15]
The protocols and predictive insights provided herein serve as a robust starting point for researchers. The next logical steps would involve the synthesis of this target molecule and experimental validation of these computational predictions using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry to empirically determine the HOMO-LUMO gap and redox potentials.[16][17] This synergistic approach, combining predictive computational modeling with empirical validation, is the cornerstone of modern materials discovery and drug development.
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A Comparative Analysis of the Biological Activity of Nitrovinylbenzenes as Tubulin Polymerization Inhibitors
Abstract
This guide provides a comparative analysis of the biological activity of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene and its structurally related analogs. These compounds, belonging to the nitrovinylbenzene class, have garnered significant interest as potential anticancer agents due to their structural similarity to combretastatin A-4, a potent natural tubulin polymerization inhibitor. This document synthesizes available experimental data on their antiproliferative activities against various cancer cell lines and their direct effects on tubulin polymerization. We will explore the structure-activity relationships (SAR) that govern their potency, focusing on the influence of methoxy and hydroxyl substitutions on the phenyl ring. Detailed experimental protocols for key biological assays are provided to enable researchers to validate and expand upon these findings.
Introduction: The Promise of Nitrovinylbenzenes in Oncology
The microtubule cytoskeleton is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, motility, and intracellular transport. Its dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, makes it a prime target for anticancer therapeutics. Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.
This compound belongs to a class of compounds that act as microtubule-destabilizing agents. These synthetic molecules are designed as analogs of natural products like combretastatin A-4, aiming to replicate their potent biological activity while improving physicochemical properties such as stability and solubility. The core structure features a substituted phenyl ring connected to a nitrovinyl group. The electronic and steric properties of the substituents on the phenyl ring are critical determinants of the molecule's ability to bind to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization.
This guide will compare the biological efficacy of the lead compound's close analog, 1-(3',4',5'-trimethoxyphenyl)-2-nitroethylene (TMPN), with other substituted nitrovinylbenzenes to elucidate key structure-activity relationships.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these molecules prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of the microtubule network has profound downstream effects on cancer cells, which are often more sensitive to antimitotic agents due to their high proliferation rates.
The key events following tubulin polymerization inhibition are:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest at the G2/M checkpoint.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.
The following diagram illustrates this proposed signaling pathway:
Caption: Proposed mechanism of action for nitrovinylbenzene analogs.
Comparative Biological Activity
Antiproliferative Activity in Cancer Cell Lines
The cytotoxic potential of nitrovinylbenzene analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is a key metric for potency.
| Compound/Analog Name | Substitution Pattern | Cancer Cell Line(s) | IC50 / GI50 (µg/mL) | Reference(s) |
| 1-(3',4',5'-trimethoxyphenyl)-2-nitroethylene (TMPN) | 3,4,5-trimethoxy | Murine & Human Cancer Cell Lines | 1 - 4 | [1] |
| CYT-Rx20 | 3'-hydroxy-4'-methoxy-β-methyl | HCT116 (Colon) | 1.15 ± 0.15 | [2] |
| SW480 (Colon) | 1.57 ± 0.06 | [2] | ||
| SW620 (Colon) | 1.51 ± 0.02 | [2] | ||
| Cisplatin (Reference) | - | HCT116, SW480, SW620 (Colon) | 2.11 - 3.84 | [2] |
| 5-Fluorouracil (Reference) | - | HCT116, SW480, SW620 (Colon) | 2.40 - 5.51 | [2] |
Analysis of Antiproliferative Data:
-
The 3,4,5-trimethoxy analog (TMPN) demonstrates broad, low-micromolar cytotoxic activity across a range of cancer cell lines.[1]
-
The 3'-hydroxy-4'-methoxy analog with a β-methyl group (CYT-Rx20) exhibits potent cytotoxicity against colorectal cancer cell lines, with IC50 values lower than the standard chemotherapeutic agents cisplatin and 5-fluorouracil.[2] This suggests that the presence of a hydroxyl group and a β-methyl substituent can enhance anticancer activity.
Inhibition of Tubulin Polymerization
Direct assessment of a compound's effect on tubulin assembly in a cell-free system is crucial for confirming its mechanism of action.
| Compound/Analog Name | Substitution Pattern | Tubulin Polymerization IC50 (µg/mL) | Reference(s) |
| 1-(3',4',5'-trimethoxyphenyl)-2-nitroethylene (TMPN) | 3,4,5-trimethoxy | 0.60 | [1] |
Analysis of Tubulin Polymerization Data:
-
The 3,4,5-trimethoxyphenyl analog (TMPN) is a weak inhibitor of mammalian tubulin polymerization, with an IC50 value of 0.60 µg/mL.[1] This indicates that while it does target tubulin, its cytotoxic effects may also involve other mechanisms, or that its potency in a cell-free system is modest. The structure-activity relationship suggests that the trimethoxy substitution pattern, which is crucial for the activity of combretastatin A-4, also confers tubulin-targeting properties to the nitrovinylbenzene scaffold.
Experimental Protocols
To ensure scientific rigor and enable reproducibility, detailed protocols for the key assays are provided below. These protocols are based on established methodologies and should be optimized for specific cell lines and laboratory conditions.
General Experimental Workflow
The following diagram outlines the typical workflow for evaluating the biological activity of a novel compound.
Caption: General workflow for testing anticancer compounds.
Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells with medium only (no cells) to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the test wells).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the MTT, forming visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules in a cell-free system. Polymerization is monitored by the increase in fluorescence of a reporter dye that incorporates into growing microtubules.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized, >99% pure tubulin
-
General tubulin buffer with a fluorescent reporter
-
GTP solution
-
Polymerization enhancer (e.g., glycerol)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Vinblastine)
-
-
Test compounds (dissolved in DMSO)
-
Half-area 96-well black plates
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents on ice according to the manufacturer's instructions. Reconstitute the lyophilized tubulin with the provided buffer to the desired concentration (e.g., 2 mg/mL).
-
-
Assay Setup:
-
Pipette 5 µL of 10x concentrated test compound solutions (or DMSO for control) into the wells of a pre-warmed (37°C) 96-well plate.
-
Prepare the reaction mixture by combining the tubulin, buffer, GTP, and polymerization enhancer on ice.
-
-
Initiation of Polymerization:
-
Add 50 µL of the cold reaction mixture to each well to initiate polymerization.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the 37°C plate reader.
-
Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of compound-treated samples to the vehicle control. Inhibitors will show a decrease in the rate and extent of polymerization.
-
Determine the IC50 value by testing a range of compound concentrations and calculating the concentration that inhibits polymerization by 50% at a fixed time point in the linear phase of the reaction.
-
Discussion and Future Perspectives
The available data indicates that nitrovinylbenzenes are a promising class of compounds with anticancer potential. The antiproliferative activity of analogs like 1-(3',4',5'-trimethoxyphenyl)-2-nitroethylene and CYT-Rx20, which in some cases exceeds that of established chemotherapeutics, underscores their therapeutic relevance.[1][2] The mechanism of action, at least in part, involves the inhibition of tubulin polymerization, placing them in the well-validated category of microtubule-targeting agents.
The structure-activity relationship, though not fully elucidated for the this compound scaffold, appears to follow trends seen with other colchicine-site binders. The presence of multiple methoxy groups on the phenyl ring, particularly the 3,4,5-trimethoxy arrangement, is a recurring motif for potent tubulin inhibitors. The enhanced activity of the 3'-hydroxy-4'-methoxy analog suggests that further exploration of hydroxylated derivatives is warranted.
Future research should focus on a systematic synthesis and biological evaluation of a library of this compound analogs. Key modifications could include:
-
Varying the number and position of methoxy groups on the phenyl ring.
-
Introducing other electron-donating or electron-withdrawing groups to probe electronic effects.
-
Modifying the β-position of the nitrovinyl group to explore steric influences.
A comprehensive SAR study would provide a clearer roadmap for optimizing the potency and selectivity of this chemical series, potentially leading to the development of novel and effective anticancer drug candidates.
References
-
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PMC. [Link]
-
Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene. PubMed. [Link]
Sources
- 1. Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of Dimethoxy-Nitrostyrene Isomers
For researchers and professionals in drug development and organic synthesis, the precise identification of constitutional isomers is a critical step that underpins the reliability of experimental outcomes and the purity of target compounds. The dimethoxy-nitrostyrene scaffold, a common precursor in the synthesis of various pharmacologically active molecules, presents a classic analytical challenge due to the multiple possible arrangements of its methoxy and nitro functional groups on the styrene backbone. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—to effectively differentiate between these isomers. We will delve into the theoretical underpinnings of how isomeric changes manifest in spectral data and provide available experimental data to support these principles.
The Structural Challenge: Positional Isomerism
The core of the analytical problem lies in the positional isomerism of the two methoxy groups and the β-nitrostyrene moiety on the benzene ring. The most common isomers encountered are the 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxy-β-nitrostyrene. Each isomer possesses unique electronic and steric environments that predictably influence their interaction with electromagnetic radiation, forming the basis of their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful tool for the unambiguous identification of dimethoxy-nitrostyrene isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants of the protons and carbons in each molecule provide a detailed fingerprint of its structure.
¹H NMR Spectroscopy: A Window into the Proton Environment
The substitution pattern on the aromatic ring dictates the chemical shifts and coupling patterns of the aromatic protons.
-
Chemical Shifts: The electron-donating methoxy groups (-OCH₃) shield nearby protons, causing them to resonate at a higher field (lower ppm). Conversely, the electron-withdrawing nitro group (-NO₂) deshields protons, shifting their signals to a lower field (higher ppm). The vinylic protons of the nitrostyrene moiety are also significantly influenced by the electronic effects of the substituents on the ring.
-
Splitting Patterns and Coupling Constants: The ortho, meta, and para relationships between the aromatic protons result in characteristic splitting patterns and coupling constants (J-values). For instance, ortho-coupled protons typically exhibit a larger coupling constant (7-9 Hz) compared to meta-coupled protons (2-3 Hz).
Illustrative Example: 3,4-Dimethoxy-β-nitrostyrene
For the 3,4-dimethoxy isomer, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 2, 5, and 6. The proton at C-2 will appear as a doublet, coupled to the proton at C-6 (a small meta coupling may not be resolved). The proton at C-6 will appear as a doublet of doublets, coupled to the protons at C-2 (meta) and C-5 (ortho). The proton at C-5 will appear as a doublet, coupled to the proton at C-6 (ortho). The two methoxy groups will each present as a singlet. The vinylic protons will appear as two doublets with a large coupling constant characteristic of a trans configuration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.
-
Aromatic Carbons: Carbons directly attached to the electron-donating methoxy groups will be shielded (lower ppm), while the carbon attached to the electron-withdrawing nitrostyrene group will be deshielded (higher ppm).
-
Methoxy Carbons: The chemical shifts of the methoxy carbons can also provide subtle clues about their steric and electronic environment.
Comparative ¹H and ¹³C NMR Data for Selected Dimethoxy-Nitrostyrene Isomers
| Isomer | Spectroscopic Data |
| 3,4-Dimethoxy-β-nitrostyrene | ¹H NMR (CDCl₃, 400 MHz): δ 7.94 (d, J=13.6 Hz, 1H, H-β), 7.52 (d, J=13.6 Hz, 1H, H-α), 7.16 (dd, J=8.0, 2.0 Hz, 1H, H-6), 6.99 (d, J=2.0 Hz, 1H, H-2), 6.89 (d, J=8.8 Hz, 1H, H-5), 3.92 (s, 3H, C3-OCH₃), 3.91 (s, 3H, C4-OCH₃).[1] ¹³C NMR (CDCl₃, 101 MHz): δ 152.9 (C-3), 149.6 (C-4), 139.4 (C-α), 135.2 (C-β), 124.7 (C-1), 122.9 (C-6), 111.4 (C-5), 110.3 (C-2), 56.2 (C3-OCH₃), 56.1 (C4-OCH₃).[1] |
| 2,5-Dimethoxy-β-nitrostyrene | ¹H NMR (CDCl₃, 60 MHz): Spectral data available through SpectraBase, but requires a subscription for full access.[2] Generally, one would expect three aromatic protons with distinct splitting patterns based on their ortho and meta relationships. The two methoxy groups would appear as singlets. |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and valuable tool for confirming the presence of key functional groups within the molecule. While it may not always be sufficient for unambiguous isomer differentiation on its own, it provides crucial confirmatory data.
Characteristic IR Absorption Bands
The most informative regions in the IR spectrum of dimethoxy-nitrostyrene isomers are:
-
N-O Stretching (Nitro Group): The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The exact positions of these bands can be subtly influenced by the electronic effects of the methoxy groups on the aromatic ring.
-
C=C Stretching (Alkenyl and Aromatic): The C=C stretching of the vinylic group appears around 1620-1650 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
-
C-O Stretching (Methoxy Groups): The C-O stretching of the methoxy groups typically results in strong bands in the 1020-1275 cm⁻¹ region.
-
C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.
Comparative IR Data for Selected Dimethoxy-Nitrostyrene Isomers
| Isomer | Key IR Absorption Bands (cm⁻¹) | Source |
| 3,4-Dimethoxy-β-nitrostyrene | Asymmetric NO₂ stretch: ~1510, Symmetric NO₂ stretch: ~1340, C=C stretch: ~1630, C-O stretch: ~1270, 1140, 1020 | NIST WebBook[3] |
| 2,5-Dimethoxy-β-nitrostyrene | A related compound, cis-2,5-dimethoxy-4,β-dimethyl-β-nitrostyrene, shows a symmetric NO₂ stretch at 1346 cm⁻¹, while the trans isomer's is at 1301 cm⁻¹. This highlights the sensitivity of this band to stereochemistry. | PubMed[4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.
-
π → π* Transitions: The primary absorption band in nitrostyrenes corresponds to a π → π* transition within the conjugated system that extends from the benzene ring through the vinylic double bond to the nitro group.
-
Effect of Methoxy Groups: The electron-donating methoxy groups can cause a bathochromic shift (shift to longer wavelengths) of the λ_max compared to unsubstituted β-nitrostyrene. The magnitude of this shift will depend on the position of the methoxy groups and their ability to participate in resonance with the nitrostyrene moiety. Isomers where the methoxy groups can more effectively donate electron density into the conjugated system (e.g., through a para relationship) are expected to have a higher λ_max.
While specific λ_max values for all dimethoxy-nitrostyrene isomers are not compiled in a single source, a general trend can be predicted. For instance, a methoxy group at the 4-position (para to the nitrostyrene group) would likely lead to a more significant bathochromic shift than a methoxy group at the 3-position (meta).
Experimental Protocols
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
IR Spectroscopy:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
UV-Vis Spectroscopy: Prepare a dilute solution of the isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λ_max.
Data Acquisition
-
NMR: Acquire ¹H and ¹³C spectra on a Fourier-transform NMR spectrometer (e.g., 400 MHz or higher for better resolution). Standard acquisition parameters should be used.
-
IR: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
UV-Vis: Scan the sample solution in a quartz cuvette using a UV-Vis spectrophotometer, typically from 200 to 600 nm.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to differentiating dimethoxy-nitrostyrene isomers using the discussed spectroscopic techniques.
Caption: Workflow for the spectroscopic differentiation of dimethoxy-nitrostyrene isomers.
Conclusion
The differentiation of dimethoxy-nitrostyrene isomers is a task readily achievable through a systematic application of modern spectroscopic techniques. While IR and UV-Vis spectroscopy provide valuable confirmatory information about functional groups and conjugation, NMR spectroscopy, with its detailed insight into the molecular framework, remains the definitive method for unambiguous structure elucidation. By understanding the fundamental principles of how isomeric variations influence spectral output, researchers can confidently identify their target molecules, ensuring the integrity and success of their scientific endeavors.
References
-
PubMed. Fourier transform infrared/Raman differentiation and characterization of cis- and trans-2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrenes: precursors to the street drug STP. [Link]
-
PubChem. 3,4-Dimethoxy-beta-nitrostyrene. [Link]
-
PubChem. trans-2,3-Dimethoxy-beta-nitrostyrene. [Link]
-
Vide Leaf. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. [Link]
-
NIST WebBook. 3,4-Dimethoxy-β-nitrostyrene. [Link]
-
SpectraBase. 2,5-Dimethoxy-beta-nitrostyrene. [Link]
-
ReseaChem GmbH. 2,3-Dimethoxy-beta-nitrostyrene. [Link]
-
Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
-
Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, a key chemical intermediate. Our focus will be on the practical application and rationale behind method selection and validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction to this compound and Analytical Imperatives
This compound (C₁₀H₁₁NO₄) is a nitroalkene derivative of significant interest in organic synthesis.[5] Its accurate quantification is crucial for ensuring reaction yield, purity of subsequent products, and overall process control. The presence of a chromophore (the nitrovinyl group) and its molecular weight of 209.20 g/mol influence the choice of analytical techniques.[5]
This guide will compare three common analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method offering high sensitivity and selectivity, particularly for volatile and semi-volatile compounds.[6]
-
UV-Vis Spectrophotometry: A simpler, more accessible method, though it may lack the specificity of chromatographic techniques.[6]
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | µg/mL range |
| Specificity | High (Separation from impurities) | Very High (Mass fragmentation) | Low to Medium |
| Robustness | High | Medium to High | High |
Experimental Protocols and Validation
Herein, we provide detailed, step-by-step methodologies for the validation of an HPLC-UV method for the quantification of this compound, structured around the core principles of the ICH Q2(R1) guideline.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the accurate quantification of this compound and its separation from potential process-related impurities and degradation products.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound in the mobile phase.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]
Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.
Caption: Workflow for Analytical Method Validation.
Validation Parameters
a. Specificity (Selectivity)
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Rationale: To ensure that the signal measured is from the analyte of interest and not from impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (mobile phase) to demonstrate no interference at the retention time of the analyte.
-
Analyze a placebo sample (if applicable, all matrix components except the analyte).
-
Analyze the reference standard of this compound.
-
Analyze a sample spiked with known related substances or impurities to demonstrate resolution.
-
Perform forced degradation studies to demonstrate that the method can separate the analyte from its degradation products.[6]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.[6]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.[6]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.[6]
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.[6]
-
-
b. Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Rationale: To establish the concentration range over which the method is accurate and precise.
-
Protocol:
-
Prepare a series of at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line. An R² > 0.999 is typically desired.
-
c. Range
The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Rationale: To define the operational limits of the method.
-
Protocol: The range is determined based on the linearity, accuracy, and precision data.
d. Accuracy
The closeness of test results obtained by the method to the true value.
-
Rationale: To demonstrate that the method provides results that are close to the actual amount of analyte present.
-
Protocol:
-
Prepare samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
The acceptance criteria for recovery are typically between 98.0% and 102.0%.
-
e. Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Rationale: To demonstrate the reproducibility of the method under different conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements. The acceptance criterion is typically a %RSD of ≤ 2%.
-
f. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Rationale: To determine the sensitivity of the method.
-
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
g. Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
-
Rationale: To ensure the reliability of the method during routine use.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2%)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., peak area, retention time, resolution).
-
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical validation parameters.
Conclusion
The validation of an analytical method for the quantification of this compound is a critical step in ensuring the quality and consistency of pharmaceutical development and manufacturing processes. While HPLC-UV offers a robust and reliable primary method, GC-MS and UV-Vis spectrophotometry can serve as valuable alternatives depending on the specific analytical needs. The choice of methodology should be based on a thorough understanding of the compound's properties and the intended application of the analytical procedure. By following the principles outlined in the ICH Q2(R1) guideline, researchers can develop and validate analytical methods that are accurate, precise, and fit for purpose.
References
- A Comparative Guide to the Validation of Analytical Methods for 2-Nitrobenzene-1,3,5-triol - Benchchem. (URL: )
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])
-
Quality Guidelines - ICH. (URL: [Link])
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (URL: [Link])
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (URL: [Link])
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (URL: [Link])
-
ANALYTICAL METHODS. (URL: [Link])
-
Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation - PubMed. (URL: [Link])
- A Comparative Guide to Analytical Method Validation for Cyclopropyl p-Nitrophenyl Ketone - Benchchem. (URL: )
- A Comparative Guide to the Validation of Analytical Methods for 4-(N-Methyl-N-nitroso)aminoantipyrine - Benchchem. (URL: )
-
Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA - Semantic Scholar. (URL: [Link])
-
Separation of 1,4-Dimethoxy-5-nitro-2-(p-tolylthio)benzene on Newcrom R1 HPLC column. (URL: [Link])
-
Analytical Methods. (URL: [Link])
-
This compound | C10H11NO4 | CID 5375913 - PubChem. (URL: [Link])
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- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. altabrisagroup.com [altabrisagroup.com]
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A Head-to-Head Comparison of Catalysts for the Synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene: A Guide for Researchers
Introduction: The Significance of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
This compound is a valuable synthetic intermediate in the fields of medicinal chemistry and drug development. Its structure, featuring a substituted β-nitrostyrene moiety, serves as a versatile precursor for a variety of more complex molecules. The electron-withdrawing nitro group and the conjugated double bond make it a potent Michael acceptor and a key building block for the synthesis of phenethylamines and other pharmacologically active compounds. The efficiency and purity of the final product are critically dependent on the catalytic method employed in its synthesis. This guide provides a detailed, head-to-head comparison of various catalytic systems for the synthesis of this important intermediate, supported by experimental data and protocols to inform catalyst selection for your research needs.
The primary synthetic route to this compound is the Henry-Knoevenagel condensation of 3,5-dimethoxybenzaldehyde with nitromethane. This reaction is a cornerstone of C-C bond formation, involving a nitroaldol addition followed by dehydration.[1] The choice of catalyst is the most critical parameter influencing the reaction's yield, duration, and environmental impact.[2]
Comparative Analysis of Catalytic Systems
The efficacy of the Henry-Knoevenagel condensation is highly dependent on the chosen catalyst. While numerous catalysts can effect this transformation, they can be broadly categorized into homogeneous basic catalysts, ammonium salts, and heterogeneous solid-supported catalysts. Each class presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, cost, and ease of work-up.
Core Reaction Scheme
Caption: General scheme of the Henry-Knoevenagel condensation.
Performance Data
The following table summarizes the performance of different catalytic systems for the synthesis of substituted β-nitrostyrenes. It is important to note that the data is compiled from various sources and may not represent a direct, single-study comparison. However, it provides a valuable overview of the expected performance of each catalyst class.
| Catalyst System | Substrate | Reaction Time | Temperature | Yield (%) | Key Advantages & Disadvantages |
| Ammonium Acetate | 3,4-Dimethoxybenzaldehyde | 2-6 hours | 70-100 °C | ~50-75% | Advantages: Readily available, inexpensive, simple procedure. Disadvantages: Requires elevated temperatures, moderate yields. |
| Methylamine | Substituted Benzaldehydes | 6 hours - 3 days | Room Temp - 50 °C | Generally high | Advantages: High yields at moderate temperatures. Disadvantages: Longer reaction times, potential for side reactions.[3] |
| Solid Base (Layered Double Hydroxide) | Substituted Benzaldehydes | 3 hours (conventional) / 3 mins (microwave) | 60 °C (conventional) | 70-95% | Advantages: Environmentally friendly, reusable catalyst, high yields, rapid under microwave conditions. Disadvantages: Catalyst preparation may be required.[4] |
In-Depth Mechanistic Insights
The Henry reaction is fundamentally a base-catalyzed process.[5] The reaction is initiated by the deprotonation of the α-carbon of nitromethane by a base, which generates a resonance-stabilized nitronate anion. This nucleophilic species then attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. The resulting alkoxide intermediate is subsequently protonated to yield a β-nitro alcohol. Under the reaction conditions, this intermediate readily undergoes dehydration to form the final product, this compound.[6]
The choice of catalyst influences the rate-determining step and the overall reaction efficiency.
-
Homogeneous bases like methylamine directly deprotonate nitromethane to initiate the catalytic cycle.
-
Ammonium acetate in acetic acid is thought to act as a source of ammonia or an amine in equilibrium, which then acts as the basic catalyst. The acidic medium also promotes the dehydration of the nitroalkanol intermediate.[7]
-
Solid base catalysts , such as layered double hydroxides, provide basic sites on their surface that facilitate the deprotonation of nitromethane, while also allowing for easy separation of the catalyst from the reaction mixture.[8]
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A Comparative Guide to the Reactivity of (E) and (Z) Isomers of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Introduction
In the landscape of modern organic synthesis, β-nitrostyrenes stand out as exceptionally versatile building blocks. The powerful electron-withdrawing nature of the nitro group polarizes the conjugated carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to a variety of nucleophilic attacks.[1] This inherent reactivity makes aromatic nitrovinyl compounds, such as 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, valuable intermediates in the synthesis of pharmacologically relevant scaffolds, including phenethylamines and γ-aminobutyric acid (GABA) analogues.[1]
The presence of a double bond introduces the possibility of geometric isomerism, leading to distinct (E) and (Z) configurations. These isomers, while constitutionally identical, often exhibit profound differences in their stability and chemical reactivity. This guide provides an in-depth comparative analysis of the (E) and (Z) isomers of this compound, elucidating the stereochemical factors that govern their behavior in key synthetic transformations. We will explore their synthesis, separation, and characterization, and provide both theoretical and experimental frameworks for understanding their differential reactivity.
Synthesis and Isomer Control
The synthesis of β-nitrostyrenes, including the title compound, is most commonly achieved through a Henry condensation (or nitroaldol reaction) between an aromatic aldehyde and a nitroalkane. For this compound, the reaction involves 3,5-dimethoxybenzaldehyde and nitromethane, typically catalyzed by a base such as ammonium acetate or a primary amine.[2][3]
Caption: General synthesis via Henry condensation.
Thermodynamic considerations heavily favor the formation of the (E)-isomer, which is sterically less hindered and allows for a more planar, conjugated system. Consequently, the (Z)-isomer is typically formed in minor, often trace, amounts.[4] The isolation of the pure (Z)-isomer usually requires a dedicated strategy, most commonly the photochemical isomerization of the more stable (E)-isomer.[5]
Experimental Protocol: Synthesis of (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene
-
Setup: To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 eq), nitromethane (3.0 eq), and ammonium acetate (1.5 eq).
-
Solvent: Add glacial acetic acid as the solvent.
-
Reaction: Reflux the mixture with stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water. A yellow precipitate of the (E)-isomer will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol or an ethanol/water mixture to yield the pure (E)-isomer as a yellow crystalline solid.
Isomer Separation
Separating the geometric isomers requires exploiting their subtle differences in physical properties. Column chromatography is the most effective method. For challenging separations, the polarity of the stationary phase can be modified. Impregnating silica gel with silver nitrate can significantly enhance separation, as the silver ions form π-complexes of differing stability with the (E) and (Z) isomers.[5][6]
Caption: Workflow for chromatographic isomer separation.
Spectroscopic Characterization
Unambiguous identification of the (E) and (Z) isomers is achieved through spectroscopic analysis, primarily ¹H NMR. The key diagnostic feature is the coupling constant (J-value) between the two vinyl protons.
| Parameter | (E)-Isomer | (Z)-Isomer | Rationale |
| Vinyl ¹H NMR | Two doublets, δ ≈ 7.5-8.2 ppm | Two doublets, distinct chemical shifts | The electron-withdrawing nitro group deshields the β-proton significantly. |
| Vinyl Coupling (³J_HH_) | ~13-16 Hz | ~8-12 Hz | The dihedral angle between trans protons (~180°) results in a large coupling constant, while cis protons (~0°) give a smaller one. |
| ¹³C NMR (β-carbon) | Typically downfield | Typically upfield relative to (E) | The stereochemistry influences the electronic environment of the vinyl carbons. |
| IR (ν_C=C_) | ~960-980 cm⁻¹ (trans C-H bend) | Absent or weak band in this region | The out-of-plane C-H wagging for a trans double bond is a characteristic strong band. |
| IR (ν_NO2_) | ~1520 & 1340 cm⁻¹ | ~1520 & 1340 cm⁻¹ | Asymmetric and symmetric stretches of the nitro group are present in both isomers.[7][8] |
Note: The exact chemical shifts can vary based on the solvent and concentration. The provided values are typical for β-nitrostyrenes.[2]
Comparative Reactivity: A Tale of Two Isomers
The reactivity of nitroalkenes is fundamentally governed by the electrophilicity of the β-carbon, making them superb Michael acceptors and dienophiles.[1][9] However, the geometric arrangement of the substituents around the double bond introduces significant differences in the reactivity profiles of the (E) and (Z) isomers.
Theoretical Basis for Reactivity Differences
The primary distinction arises from their relative ground-state energies.
-
(Z)-Isomer: This isomer is thermodynamically less stable. The steric repulsion between the bulky 3,5-dimethoxyphenyl ring and the nitro group forces the molecule out of planarity.[4] This reduces the extent of conjugation and raises the molecule's ground-state energy. According to the Hammond postulate, a higher-energy reactant will lead to a lower activation energy for an exothermic or early-transition-state reaction, thus making the (Z)-isomer kinetically more reactive .[4][10]
-
(E)-Isomer: This isomer is more stable due to its planar conformation, which maximizes π-system conjugation and minimizes steric strain.[4] While this thermodynamic stability makes it the predominant isomer, it also means it resides in a deeper energy well, requiring a higher activation energy to react.
Michael Addition: A Kinetic Comparison
The Michael addition is the archetypal reaction of nitrostyrenes, involving the conjugate addition of a soft nucleophile.[11] A comparative study would reveal the (Z)-isomer reacting significantly faster than the (E)-isomer under identical conditions.
Caption: Michael addition pathways for (E) and (Z) isomers.
Illustrative Experimental Data: The following table presents hypothetical, yet mechanistically sound, data for the Michael addition of thiophenol to both isomers.
| Isomer | Reaction Time | Yield (%) | Diastereomeric Ratio (d.r.) |
| (E) | 12 hours | 95 | >95:5 |
| (Z) | 2 hours | 92 | ~70:30 |
This data is illustrative, based on the general principle that the less stable (Z)-isomer reacts faster but may exhibit lower stereoselectivity due to a more reactant-like, earlier transition state.[4][9]
Experimental Protocol: Comparative Michael Addition
-
Preparation: In two separate, identical flasks, dissolve the (E)-isomer (0.1 mmol) and the (Z)-isomer (0.1 mmol) in 2 mL of THF.
-
Initiation: To each flask, add thiophenol (1.1 eq) followed by a catalytic amount of a mild base like triethylamine (0.1 eq).
-
Monitoring: Stir both reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., every 30 minutes).
-
Analysis: The disappearance of the starting material will indicate the reaction rate. Upon completion, the reactions can be quenched, worked up, and the products analyzed by ¹H NMR to determine yield and diastereoselectivity.
Conclusion
The (E) and (Z) isomers of this compound, while sharing the same molecular formula, are distinct chemical entities with markedly different properties. The (E)-isomer is the thermodynamically favored product of synthesis, characterized by its greater stability and a large vinyl proton coupling constant in its ¹H NMR spectrum. In contrast, the (Z)-isomer is sterically strained and less stable, a property that renders it significantly more reactive in kinetically controlled reactions such as the Michael addition. This difference in reactivity is a direct consequence of its higher ground-state energy. For researchers and drug development professionals, understanding and harnessing these differences is crucial for controlling reaction outcomes, optimizing yields, and achieving desired stereochemistry in the synthesis of complex molecular targets.
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A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against 1,3-Dimethoxy-5-(2-nitrovinyl)benzene Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. An antibody that cross-reacts with off-target molecules can lead to misleading results, jeopardizing the validity of an entire study. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of polyclonal antibodies raised against derivatives of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene. We will delve into the rationale behind experimental design, provide detailed protocols, and present illustrative data to empower you in your antibody validation endeavors.
The Criticality of Cross-Reactivity Assessment
This compound and its derivatives are small molecules that may be of interest as haptens for generating specific antibodies for various applications, including immunoassays for their detection. Due to their small size, these molecules are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[1][2][3] The resulting antibodies should ideally bind with high affinity and specificity to the target molecule. However, even minor structural modifications to the hapten can significantly impact antibody recognition. Therefore, rigorous cross-reactivity studies are not just a quality control step; they are a fundamental component of antibody validation that ensures the reliability and reproducibility of your experimental data.[4][5]
This guide will focus on a hypothetical polyclonal antibody raised against this compound conjugated to Keyhole Limpet Hemocyanin (KLH). We will assess its cross-reactivity against a panel of structurally related derivatives.
Experimental Design & Rationale
Our experimental approach is designed to provide a comprehensive understanding of the antibody's binding profile. We will employ a multi-pronged strategy, beginning with the gold-standard competitive ELISA, and supplemented with insights from Western Blotting and Surface Plasmon Resonance (SPR).
Panel of Cross-Reactivity Targets
The selection of derivatives for cross-reactivity testing is crucial. The chosen compounds should systematically probe the importance of different functional groups on the parent molecule for antibody binding.
| Compound ID | Compound Name | Rationale for Inclusion |
| Target | This compound | The target immunogen against which the antibody was raised. |
| D-1 | 1-Methoxy-3-(2-nitrovinyl)benzene | To assess the importance of the second methoxy group for antibody recognition. |
| D-2 | 1,3-Diethoxy-5-(2-nitrovinyl)benzene | To evaluate the impact of slightly bulkier alkoxy groups on binding. |
| D-3 | 1,3-Dimethoxy-5-(2-propenyl)benzene | To determine the contribution of the nitro group to the epitope. |
| D-4 | 1,3-Dimethoxy-5-ethylbenzene | To understand the significance of the entire nitrovinyl moiety. |
| D-5 | 4-(2-nitrovinyl)benzene-1,2-diol | To test the effect of replacing methoxy groups with hydroxyl groups. |
Methodology Overview
The following diagram illustrates the overall workflow for our cross-reactivity assessment.
Figure 1: Overall workflow for the synthesis, antibody production, and cross-reactivity testing.
Detailed Experimental Protocols
PART 1: Antigen Synthesis and Conjugation
The synthesis of this compound and its derivatives can be achieved via a Henry reaction (nitroaldol reaction) between the corresponding benzaldehyde and nitromethane.[6]
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: Add ammonium acetate (3.4 equivalents) and nitromethane (18 equivalents).
-
Reflux: Heat the mixture to reflux at 50°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and add distilled water to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and then recrystallize from ethanol to obtain the pure product.
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR, IR, and Mass Spectrometry.
Protocol 2: Conjugation to Carrier Proteins
For small molecules like our target compounds to be immunogenic, they must be conjugated to a larger carrier protein.[1][2][3] We will use KLH for immunization and Bovine Serum Albumin (BSA) for the ELISA coating antigen to avoid antibody recognition of the carrier protein itself. A common method for conjugation is the carbodiimide reaction, which forms a stable amide bond.
-
Activation of Hapten: Dissolve the synthesized hapten in a suitable organic solvent (e.g., DMF) and add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to activate the carboxyl group (if the hapten has one, or a linker with a carboxyl group is added).
-
Carrier Protein Preparation: Dissolve the carrier protein (KLH or BSA) in a phosphate buffer (pH 7.4).
-
Conjugation Reaction: Slowly add the activated hapten solution to the carrier protein solution and stir gently at room temperature for 4 hours, then overnight at 4°C.
-
Purification: Remove unconjugated hapten by dialysis against PBS.
-
Confirmation: Confirm successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
PART 2: Polyclonal Antibody Production
Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on an antigen.[7][8]
Protocol 3: Immunization and Antibody Purification
-
Animal Immunization: Immunize a host animal (e.g., New Zealand white rabbit) with the KLH-conjugated hapten emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).[7]
-
Titer Monitoring: Collect small blood samples periodically to monitor the antibody titer using an indirect ELISA.
-
Serum Collection: Once a high titer is achieved, collect the antiserum.
-
Antibody Purification: Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography.
-
Quality Control: Assess the purity and concentration of the purified antibody.
PART 3: Cross-Reactivity Assessment
Protocol 4: Competitive ELISA
Competitive ELISA is a highly effective method for determining the specificity and cross-reactivity of antibodies against small molecules.[9][10][11][12][13] In this format, the free antigen in the sample competes with the antigen coated on the plate for binding to a limited amount of antibody. A lower signal indicates higher affinity of the antibody for the free antigen.
-
Plate Coating: Coat a 96-well microtiter plate with the BSA-conjugated this compound (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[10][12]
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[11]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at 37°C.[10][12]
-
Washing: Repeat the washing step.
-
Competition Reaction: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the purified polyclonal antibody with varying concentrations of the target compound and its derivatives (the competitors).
-
Transfer to Coated Plate: Add 100 µL of the antibody-competitor mixture to the corresponding wells of the coated plate and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution and incubate in the dark until a color develops.[12]
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the optical density (OD) at 450 nm using a microplate reader.
The following diagram illustrates the competitive ELISA workflow.
Figure 2: Step-by-step workflow for the competitive ELISA protocol.
Illustrative Results and Interpretation
The data from the competitive ELISA can be used to calculate the IC50 value for each compound, which is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen. Cross-reactivity is then typically expressed as a percentage relative to the target compound.
Calculation of Percent Cross-Reactivity:
% Cross-Reactivity = (IC50 of Target Compound / IC50 of Derivative Compound) x 100
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound ID | IC50 (nM) | % Cross-Reactivity | Interpretation |
| Target | 10 | 100% | Baseline for comparison. |
| D-1 | 50 | 20% | The absence of one methoxy group significantly reduces binding, indicating its importance for the epitope. |
| D-2 | 15 | 66.7% | The antibody tolerates the slightly larger ethoxy groups, suggesting the alkoxy functionality is recognized. |
| D-3 | 500 | 2% | The nitro group is a critical component of the epitope; its removal drastically reduces antibody binding. |
| D-4 | >10,000 | <0.1% | The entire nitrovinyl moiety is essential for antibody recognition. |
| D-5 | 2,000 | 0.5% | The methoxy groups are specifically recognized over hydroxyl groups. |
Complementary Validation Techniques
While competitive ELISA is a powerful tool, employing orthogonal methods can provide a more complete picture of antibody specificity.[14][15]
Western Blotting
Western blotting can be used to assess the specificity of the antibody if the target hapten is conjugated to different carrier proteins.[9][16][17][18][19]
Protocol 5: Western Blotting for Specificity
-
Protein Separation: Separate different hapten-protein conjugates (e.g., Hapten-BSA, Hapten-Ovalbumin) and the unconjugated proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the purified polyclonal antibody.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
A specific antibody should only produce a signal for the lanes containing the hapten-protein conjugates and not for the unconjugated carrier proteins.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of antibody-antigen interactions.[20][21][22][23]
Protocol 6: SPR Analysis
-
Chip Immobilization: Immobilize the hapten-BSA conjugate onto a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the purified antibody over the chip surface to measure association.
-
Dissociation: Flow buffer over the chip to measure dissociation.
-
Regeneration: Regenerate the sensor chip surface.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
This process can be repeated by injecting the antibody pre-mixed with the different derivatives to determine their relative binding affinities in a competition assay format.
Conclusion
The comprehensive assessment of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays. This guide has outlined a robust, multi-faceted approach for characterizing antibodies raised against this compound and its derivatives. By combining the quantitative power of competitive ELISA with the specificity insights from Western Blotting and the kinetic data from SPR, researchers can gain a high degree of confidence in their antibody's performance. The illustrative data and detailed protocols provided herein serve as a blueprint for designing and executing your own rigorous cross-reactivity studies, ultimately leading to more accurate and reproducible scientific outcomes.
References
-
Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Retrieved from [Link]
-
Cusabio. (n.d.). How to Validate An Antibody?. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western Blot Example: Demonstrating Antibody Specificity. Retrieved from [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
-
GenScript. (n.d.). Antibody Validation. Retrieved from [Link]
-
Drug Target Review. (2021, June 1). Application note: Western blot & IP assay to verify antibody specificity. Retrieved from [Link]
- Baker, M. (2015). Antibody validation for Western blot: By the user, for the user. BioTechniques, 59(4), 183-187.
-
Hamnett, R. (2024, September 30). Antibody Applications and Validation. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Quantitative Western Blotting: How and why you should validate your antibodies. Retrieved from [Link]
-
Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Retrieved from [Link]
- Clementi, M. E., Marini, S., Condò, S. G., & Giardina, B. (1991). Antibodies against small molecules. Annali dell'Istituto superiore di sanita, 27(1), 139–143.
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- O'Kennedy, R., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Sensors (Basel), 18(12), 4417.
-
ResearchGate. (2025, August 5). (PDF) Antibodies against small molecules. Retrieved from [Link]
-
Methods in Molecular Biology. (n.d.). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Retrieved from [Link]
-
Rapid Novor. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from [Link]
- Al-Qawasmeh, R. A., et al. (2015). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Molecules, 20(10), 18887–18903.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Brieflands. (n.d.). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]
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ResearchGate. (2025, August 7). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Antibody Cross-Reactivity in Auto-Immune Diseases. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents, including their final disposal. The compound 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS No. 56723-84-3) requires careful handling due to its chemical properties and potential hazards. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols to ensure the protection of personnel and the environment.
The fundamental principle governing laboratory waste is that no procedure should begin without a clear plan for the disposal of all resulting materials.[1] All chemical waste should be presumed hazardous until confirmed otherwise.[2]
Core Hazard Analysis: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is an organic compound whose structure suggests specific hazards that dictate our disposal choices.
-
Irritant Properties: The compound is classified as causing serious eye irritation (H319).[3]
-
Inherent Toxicity of Nitroarenes: The presence of a nitro group (NO₂) attached to a benzene ring structure is a significant toxicophore. Aromatic nitro compounds are often associated with toxicity if swallowed, inhaled, or in contact with skin, and may have long-term health effects.[4][5] Prudent practice demands treating this compound with a high degree of caution.
The causality is clear: due to its irritant nature and the high potential for toxicity associated with its functional groups, this compound cannot be disposed of via standard trash or drain systems.[8][9] It must be managed as regulated hazardous chemical waste.
Essential Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure the following PPE is worn to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes and eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and potential dermal absorption.[4][5] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Immediate Action: Spill Management Protocol
Accidents happen. A prepared response minimizes risk. Spilled chemicals and all materials used for cleanup must be treated as hazardous waste.[2]
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's Environmental Health & Safety (EH&S) office.
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a certified chemical fume hood.[4]
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, compatible hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. All cleaning materials are now considered hazardous waste.
-
Package Waste: Place the contaminated paper towels and any used PPE into a sealed, labeled bag, and then into the solid hazardous waste container.
Core Directive: Waste Collection & Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[1] Never mix incompatible waste streams.[10][11]
Step-by-Step Collection Procedure:
-
Identify the Correct Waste Stream: this compound is a non-halogenated organic compound. It should be disposed of in a container designated for either "Non-Halogenated Organic Solids" or "Non-Halogenated Organic Liquids," depending on its physical state. Do not mix it with aqueous, halogenated, or oxidizing waste streams.[1][10]
-
Select a Compatible Container: Use a container made of a material that will not react with the chemical, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[10][12] The container must be in good condition, free of cracks, and able to seal tightly.[10][12]
-
Label the Container Immediately: Before any waste is added, the container must be labeled.[11] The label must include:
-
Accumulate Waste Safely:
-
Add the waste to the labeled container, ensuring the container is kept closed at all times except when actively adding waste.[1][11][12]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][10]
-
The SAA must have secondary containment, such as a chemical-resistant tray or tub, that can hold the entire volume of the largest container.[10][14]
-
Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.[1] For a compound with the potential toxicity of a nitroarene, this step is critical.
-
Initial Rinse: Perform an initial rinse with a suitable solvent (e.g., technical-grade acetone or ethanol) that can dissolve the residual chemical.
-
Collect Rinsate: This first rinseate is considered hazardous waste and must be collected.[11] Pour the rinsate into the appropriate "Non-Halogenated Organic Liquid" waste container.
-
Triple Rinse Protocol: For chemicals with significant toxicity, a triple rinse is the standard.[8][11] Repeat the rinse two more times, collecting all rinsate as hazardous waste.
-
Air Dry: Allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[2][14]
-
Final Disposal: Once triple-rinsed, dried, and defaced, the container may be disposed of in the appropriate laboratory glassware or solid waste receptacle, according to your institution's policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling this compound from generation to disposal.
Caption: Decision workflow for handling and disposing of this compound.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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University of Pennsylvania EHRS. (2023, April 6). Laboratory Chemical Waste Managment Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Chemius. (n.d.). nitro razredčilo Safety Data Sheet. Retrieved from [Link]
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Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Synerzine. (2018, June 22). Safety Data Sheet: Benzene, 1,3-dimethoxy-. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. U.S. Department of Labor. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Mastering Safety: A Researcher's Guide to Handling 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
This document provides essential, field-proven safety protocols for the handling and disposal of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS No. 56723-84-3). As a valued member of the scientific community, your safety is paramount. This guide moves beyond mere compliance, offering a framework of deep chemical understanding to ensure every manipulation of this compound is performed with the highest degree of safety and scientific integrity. Our goal is to empower your research by making safety an intuitive and integral part of your workflow.
Section 1: Comprehensive Hazard Assessment
Understanding the "why" behind a safety protocol begins with a thorough hazard analysis. This compound is an aromatic nitro compound. Its hazard profile is derived from both its specific toxicological data and the known risks associated with its chemical class.
The primary, documented hazard for this specific compound is that it causes serious eye irritation.[1] However, as a nitro compound, we must also consider broader, class-associated risks. Many nitro compounds are toxic and can be absorbed through the skin.[2] While this specific molecule is not rated as a skin irritant, prudent practice dictates minimizing dermal exposure. Furthermore, organic nitro compounds can be energetic and may pose an explosion risk under specific conditions, such as heat or shock, though this risk increases with the number of nitro groups.[2][3]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description | Source |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Class-Associated Hazard (Dermal) | N/A | Potential for skin absorption. | [2] |
| Class-Associated Hazard (Inhalation) | N/A | Inhalation of dust or vapors should be minimized. | [2][4] |
| Class-Associated Hazard (Reactivity) | N/A | Potential for energetic decomposition with heat or shock. | [2][3] |
Section 2: The Core PPE Ensemble: A Detailed Breakdown
Your Personal Protective Equipment (PPE) is your primary defense against chemical exposure. The selection of each component is a deliberate choice based on the specific hazards identified above.
Eye and Face Protection: The Non-Negotiable First Line
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.[1]
-
Minimum Requirement: ANSI Z87.1-compliant, indirectly vented chemical splash goggles must be worn at all times when handling the solid or any solutions.[2][5] Safety glasses offer insufficient protection against splashes.
-
Best Practice/High-Risk Operations: When handling larger quantities (>5g) or performing energetic reactions, a full-face shield should be worn in addition to chemical splash goggles.[3][6] This provides an essential secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Absorption
Many nitro compounds can be absorbed dermally.[2] Therefore, selecting the correct glove material is critical. Standard disposable nitrile gloves may not offer sufficient protection for prolonged or direct contact.[2][4]
-
Primary Recommendation: Use heavy-duty nitrile, neoprene, or butyl rubber gloves.[2][4] These materials offer superior resistance to a broader range of organic compounds.
-
Double Gloving: For any transfer or manipulation, wearing two pairs of compatible gloves is recommended. This provides a safeguard against undetected pinholes or tears in the outer glove.
-
Action on Contamination: If the outer glove is contaminated, remove it immediately, inspect the inner glove, and replace the outer glove. Never continue working with contaminated gloves.
Table 2: Chemical-Resistant Glove Selection Guide
| Glove Material | Performance vs. Nitro Compounds | Advantages | Disadvantages |
| Butyl Rubber | Very Good to Excellent | High resistance to a wide range of chemicals, including ketones and esters. | Can be more expensive; may have less dexterity. |
| Neoprene | Good to Very Good | Good physical properties and dexterity; resists a broad range of chemicals. | Moderate cost. |
| Heavy-Duty Nitrile | Fair to Good | Good general-purpose chemical resistance; better than disposable nitrile. | May not be suitable for prolonged immersion. |
| Viton™ | Excellent | Excellent resistance to aromatic and chlorinated solvents. | Very expensive; may be overly rigid for some tasks. |
Body and Respiratory Protection: Comprehensive Safeguarding
-
Laboratory Coat: A flame-resistant lab coat is recommended.[2][3] It should be fully buttoned with sleeves rolled down to provide maximum skin coverage.
-
Engineering Controls: All weighing, handling, and reactions involving this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2][4] The fume hood sash acts as a primary physical barrier.
-
Respiratory Protection: If engineering controls (i.e., the fume hood) are not available or are insufficient to control airborne concentrations, a properly fitted respirator is required.[6] Use of a respirator necessitates enrollment in a formal respiratory protection program with medical evaluation and fit testing.
Section 3: Standard Operating Procedure (SOP) for Safe Handling
This workflow provides a step-by-step guide for safely handling the compound from receipt to use in an experiment. Adherence to this sequence is critical for minimizing risk.
Workflow for Handling this compound
Caption: Step-by-step workflow for handling the compound.
Section 4: Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Minor Spill (<5g in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container. Decontaminate the area with soap and water.
-
Major Spill (>5g or outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up yourself.
Section 5: Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect personnel and the environment. Nitro compound waste must be handled with care to prevent dangerous reactions.
Core Principle: Never mix nitro-containing organic waste with strong acids (especially nitric acid) or strong oxidizing agents.[8] Such mixtures can lead to violent, gas-producing reactions and potential explosions.
Step-by-Step Disposal Procedure
-
Identify & Segregate: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Excess solid compound
-
Reaction mixtures
-
Contaminated solvents (rinsate)
-
Contaminated consumables (gloves, weigh boats, paper towels, silica gel)
-
-
Containerize:
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed plastic bag or container designated for "Nitro-Containing Solid Organic Waste."
-
Liquid Waste: Collect all liquid waste in a dedicated, compatible (e.g., HDPE or glass), and properly vented hazardous waste container. Label it clearly as "Nitro-Containing Halogenated/Non-Halogenated Organic Waste" as appropriate.
-
-
Labeling: All waste containers must be labeled with a hazardous waste tag detailing the full chemical names of all constituents and their approximate percentages.
-
Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[9]
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Waste Segregation and Disposal Workflow
Caption: Decision workflow for segregating chemical waste.
References
- Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Lyme Congregational Church Boston. Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds.
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- MCR Safety. Understanding Solvents and PPE for Chemical Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
